molecular formula C11H12N2O2 B1583282 3-Phenylazoacetylacetone CAS No. 56276-49-4

3-Phenylazoacetylacetone

Cat. No.: B1583282
CAS No.: 56276-49-4
M. Wt: 204.22 g/mol
InChI Key: KZPRCESDIPAEAE-UHFFFAOYSA-N
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Description

3-Phenylazoacetylacetone is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyldiazenylpentane-2,4-dione
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InChI

InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
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InChI Key

KZPRCESDIPAEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401306742
Record name 3-(Phenylazo)-2,4-pentanedione
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Molecular Weight

204.22 g/mol
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CAS No.

56276-49-4
Record name 3-(Phenylazo)-2,4-pentanedione
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Record name 3-Phenylazoacetylacetone
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Record name 3-(Phenylazo)-2,4-pentanedione
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Record name 3-(phenylazo)pentane-2,4-dione
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Record name 3-PHENYLAZOACETYLACETONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of 3-Phenylazoacetylacetone in Modern Chemistry

This compound, a vibrant yellow-orange solid, stands as a molecule of considerable interest at the crossroads of coordination chemistry, organic synthesis, and materials science.[1] Its structure, featuring a reactive β-diketone backbone appended with a phenylazo group, imparts a unique combination of properties that make it a valuable precursor and ligand.[1] In the realm of drug development, derivatives of this compound, such as pyrazoles, have demonstrated promising antibacterial and antioxidant activities.[1] Furthermore, its capacity to act as a tridentate ligand allows for the formation of stable complexes with a variety of transition metals, opening avenues for novel catalysts and materials.[1] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is a classic example of a two-step diazotization-coupling reaction. This process begins with the conversion of a primary aromatic amine, aniline, into a reactive diazonium salt, which then undergoes an electrophilic substitution with the active methylene group of acetylacetone.

A. The Underlying Chemistry: A Tale of Two Reactions

1. Diazotization of Aniline:

The first critical step is the diazotization of aniline. This reaction is typically carried out in a cold, acidic solution of sodium nitrite.[2] The in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid like hydrochloric acid is paramount.[2] The nitrous acid is then protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2] The lone pair of electrons on the nitrogen atom of aniline then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of the benzenediazonium chloride salt.[2][3]

Causality Behind Experimental Choices: The reaction is conducted at a low temperature (0-5 °C) to prevent the highly unstable diazonium salt from decomposing and to suppress the formation of unwanted byproducts.[4] An excess of hydrochloric acid is used to ensure the complete formation of nitrous acid and to maintain a pH that prevents the diazonium salt from coupling with unreacted aniline.[5]

2. Azo Coupling with Acetylacetone:

The freshly prepared benzenediazonium salt is a potent electrophile. The second step involves its reaction with acetylacetone, a β-diketone with a highly reactive α-carbon (the methylene group flanked by two carbonyl groups).[6] The reaction is an electrophilic aromatic substitution where the diazonium salt attacks the nucleophilic carbon of the enolate form of acetylacetone. This coupling reaction results in the formation of the azo compound, this compound.[6]

Self-Validating System: The immediate formation of a brightly colored precipitate upon mixing the diazonium salt solution with the acetylacetone solution serves as a visual confirmation that the coupling reaction is proceeding as expected.

B. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of this compound in a laboratory setting.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Acetylacetone (2,4-pentanedione)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filtration flask

  • pH indicator paper

Procedure:

Part 1: Diazotization of Aniline

  • In a 100 mL beaker, carefully add 2.5 mL of concentrated hydrochloric acid to 10 mL of distilled water.

  • To this acidic solution, add 1.0 mL of aniline. Stir the mixture until the aniline hydrochloride salt fully dissolves.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate 100 mL beaker, dissolve 0.8 g of sodium nitrite in 5 mL of distilled water and cool this solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution using a dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the completion of the diazotization reaction. The resulting solution is the benzenediazonium chloride salt.

Part 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.0 mL of acetylacetone in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly and with vigorous stirring, add the freshly prepared, cold benzenediazonium chloride solution to the acetylacetone solution.

  • A yellow-orange precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.

Part 3: Purification by Recrystallization

  • Transfer the crude product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the purified this compound.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a desiccator.

C. Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification Aniline Aniline Mix1 Aniline Hydrochloride Solution (0-5°C) Aniline->Mix1 HCl Conc. HCl HCl->Mix1 NaNO2 Sodium Nitrite Mix2 Diazotization (0-5°C) NaNO2->Mix2 Diazonium_Salt Benzenediazonium Chloride Solution Coupling_Reaction Coupling Reaction (0-5°C) Diazonium_Salt->Coupling_Reaction Slow Addition Mix1->Mix2 Slow Addition Mix2->Diazonium_Salt Acetylacetone Acetylacetone Coupling_Solution Acetylacetone Solution (0-5°C) Acetylacetone->Coupling_Solution NaOH 10% NaOH NaOH->Coupling_Solution Coupling_Solution->Coupling_Reaction Crude_Product Crude this compound (Precipitate) Recrystallization Recrystallization from Ethanol Crude_Product->Recrystallization Coupling_Reaction->Crude_Product Pure_Product Pure this compound (Crystals) Recrystallization->Pure_Product

Caption: Synthesis workflow for this compound.

II. In-Depth Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structural features of the synthesized this compound. This involves a combination of physical and spectroscopic techniques.

A. Physical Properties

The synthesized this compound should be a yellow-orange crystalline solid. The melting point is a crucial indicator of purity and should be determined using a calibrated melting point apparatus.

PropertyExpected Value
Appearance Yellow-orange solid
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Melting Point 85–87 °C[1]
B. Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)AssignmentSignificance
~3100-3000C-H stretch (aromatic)Indicates the presence of the phenyl ring.
~2950-2850C-H stretch (aliphatic)Corresponds to the methyl groups of the acetylacetone moiety.
~1676-1611C=O stretchCharacteristic of the carbonyl groups in the β-diketone structure. The lower frequency suggests conjugation and intramolecular hydrogen bonding.[1]
~1590C=C stretch (aromatic)Further confirms the presence of the phenyl ring.
~1521-1410N=N stretchA key indicator of the azo group.[1]

Expertise & Experience: The broadness and lower frequency of the C=O stretching band are significant. They suggest that the compound exists predominantly in a tautomeric form where intramolecular hydrogen bonding between a carbonyl oxygen and the N-H proton of the hydrazo tautomer delocalizes the electron density, weakening the C=O double bond character.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra will reflect the tautomeric equilibrium present in the solution.

¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.5Singlet (broad)1HN-H proton (hydrazo tautomer), involved in strong intramolecular H-bonding.
~7.8-7.4Multiplet5HAromatic protons of the phenyl ring.
~2.6Singlet3HMethyl protons (CH₃).
~2.5Singlet3HMethyl protons (CH₃).

Trustworthiness: The presence of a highly downfield and broad singlet around 14.5 ppm is a strong indicator of the hydrazo tautomer, where the proton is deshielded due to its involvement in a strong intramolecular hydrogen bond with a carbonyl oxygen. The two distinct singlets for the methyl groups confirm the asymmetric nature of the molecule due to the phenylazo substituent.

¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~196C=O (carbonyl carbon)
~143Aromatic C (ipso-carbon attached to N=N)
~129Aromatic C-H
~128Aromatic C-H
~123Aromatic C-H
~105α-carbon (C-N=N)
~26CH₃ (methyl carbon)
~25CH₃ (methyl carbon)

3. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for colored compounds like this compound.

Solventλmax (nm)Electronic Transition
Ethanol~250-260π → π* (phenyl ring)
~350-370n → π* and/or π → π* (azo group and conjugated system)

Authoritative Grounding: The absorption bands in the UV-Vis spectrum are attributed to electronic transitions within the chromophoric parts of the molecule. The band in the 350-370 nm range is responsible for the yellow-orange color of the compound and is characteristic of the extended π-conjugated system involving the phenyl ring, the azo group, and the β-diketone moiety. The position of this band can be influenced by the polarity of the solvent.

C. Tautomerism: A Key Structural Feature

This compound can exist in several tautomeric forms, primarily the keto-azo and the more stable hydrazo-enol forms. Spectroscopic evidence, particularly the downfield ¹H NMR signal and the characteristics of the IR C=O band, strongly suggests that the compound predominantly exists as the hydrazo tautomer, stabilized by a strong intramolecular hydrogen bond.[1]

Tautomerism cluster_keto_azo Keto-Azo Tautomer cluster_hydrazo_enol Hydrazo-Enol Tautomer (Major) KetoAzo HydrazoEnol KetoAzo->HydrazoEnol Tautomerization HydrazoEnol->KetoAzo

Caption: Tautomeric equilibrium in this compound.

D. Characterization Workflow Diagram

Characterization_Workflow Start Synthesized this compound Physical Physical Characterization (Melting Point, Appearance) Start->Physical FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR UVVis UV-Vis Spectroscopy Start->UVVis Data_Analysis Data Analysis and Structural Elucidation Physical->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis UVVis->Data_Analysis Final_Report Comprehensive Characterization Report Data_Analysis->Final_Report

Sources

spectroscopic analysis of 3-phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Phenylazoacetylacetone

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize this compound, an organic compound of significant interest in coordination chemistry and synthetic applications. As a molecule subject to complex tautomeric equilibria, its structural elucidation presents a classic challenge that is definitively solved through the integrated application of multiple spectroscopic methods. This document moves beyond mere data presentation, offering insights into the causal logic behind the analytical workflow, from initial electronic structure assessment with UV-Visible spectroscopy to the definitive structural confirmation by Nuclear Magnetic Resonance. We will demonstrate how each piece of spectral data serves as a self-validating piece of a larger puzzle, culminating in an unambiguous assignment of the predominant tautomeric form. This guide is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a robust framework for the structural analysis of similarly complex molecular systems.

Introduction: The Structural Dichotomy of this compound

This compound, systematically named 3-(phenyldiazenyl)pentane-2,4-dione, is a β-diketone derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol .[1][2] It is synthesized through the diazo coupling reaction between benzenediazonium chloride and acetylacetone.[1] The compound's utility is notable; it functions as a versatile tridentate ligand in coordination chemistry and serves as a key intermediate in the synthesis of heterocyclic compounds like pyrazoles, which possess potential pharmaceutical activities.[1]

The core scientific interest in this compound lies in its existence as a tautomeric mixture. Tautomers are structural isomers that readily interconvert, and this molecule is subject to two distinct equilibria: the keto-enol tautomerism of its β-diketone backbone and the azo-hydrazone tautomerism of its phenylazo substituent.[3][4][5][6] This interplay results in two primary potential forms: a keto-azo form and an enol-hydrazone form. Spectroscopic analysis is not merely a characterization step but the primary tool to investigate and confirm which tautomer predominates, a determination crucial for understanding its reactivity, coordination behavior, and physical properties. Conformational studies indicate a strong preference for the hydrazo tautomer, a claim that must be rigorously validated through empirical spectral data.[1]

Tautomeric_Equilibrium cluster_0 Keto-Azo Tautomer cluster_1 Enol-Hydrazone Tautomer (Predominant) KetoAzo Keto-Azo Form (-CO-CH-CO-) (-N=N-) EnolHydrazone EnolHydrazone KetoAzo->EnolHydrazone Tautomerization (Intramolecular H-bond Stabilization)

Caption: The tautomeric equilibrium of this compound.

The Analytical Workflow: A Multi-Pronged Spectroscopic Approach

Experimental_Workflow Sample Sample Preparation (Appropriate Solvent) UVVis UV-Vis Spectroscopy (Electronic Transitions) Sample->UVVis FTIR FT-IR Spectroscopy (Functional Groups, H-Bonding) UVVis->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Conclusion Structural Elucidation (Data Integration) MS->Conclusion

Caption: Integrated workflow for spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

Expertise & Rationale

UV-Vis spectroscopy is the logical starting point as it provides immediate insight into the molecule's conjugated system. The azo (-N=N-) and hydrazone (>C=N-NH-) groups are distinct chromophores that absorb light at different wavelengths.[6] The hydrazone form, featuring a more extended π-conjugated system stabilized by an intramolecular hydrogen bond, is expected to exhibit a significant bathochromic (red) shift in its primary absorption band compared to a simple azo-keto structure. The observed color of the compound (typically a yellow-orange solid) is a direct consequence of absorption in the visible region.[1]

Experimental Protocol
  • Solution Preparation: Accurately weigh approximately 1-5 mg of this compound. Dissolve in 100 mL of a spectroscopic grade solvent (e.g., ethanol or chloroform) in a volumetric flask to create a stock solution. Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) appropriate for UV-Vis analysis.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

  • Data Acquisition: Rinse and fill a second cuvette with the sample solution. Scan the absorbance from 200 nm to 800 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Presentation and Interpretation
Tautomer FeatureExpected Electronic TransitionApproximate λmax RangeCausality
Phenyl Ringπ → π250-280 nmBenzene-like absorption.
Hydrazone Chromophoreπ → π350-450 nmExtended conjugation involving the phenyl ring, hydrazone, and enol system.[7]
Azo Chromophoren → π*> 400 nmWeak absorption, characteristic of the azo group, often obscured by stronger bands.

The presence of a strong absorption band in the 350-450 nm range is the first piece of compelling evidence for the dominance of the hydrazone tautomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding

Expertise & Rationale

FT-IR spectroscopy is indispensable for identifying key functional groups and, most critically, for confirming the nature of the hydrogen bonding within the molecule. The distinction between a keto-azo and an enol-hydrazone form rests on the presence or absence of specific vibrational modes, particularly those for C=O, C=N, N-H, and O-H groups. The strength of the intramolecular hydrogen bond has a profound and diagnostic effect on the position and shape of these absorption bands.

Experimental Protocol
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample chamber.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Presentation and Interpretation
Frequency Range (cm⁻¹)AssignmentInterpretation and Significance
3500-3100N-H StretchAbsence of a sharp O-H band. A broad band in this region indicates an N-H group involved in strong intramolecular hydrogen bonding. This is a key marker for the hydrazone form.
3100-3000Aromatic C-H StretchConfirms the presence of the phenyl ring.
2980-2850Aliphatic C-H StretchConfirms the presence of methyl (CH₃) groups.
1676-1611C=O StretchSignificant shift to lower frequency from a typical ketone (~1715 cm⁻¹).[1] This weakening of the C=O bond is caused by conjugation and strong intramolecular hydrogen bonding (N-H···O=C), providing powerful evidence for the chelated hydrazone structure.
~1600C=N StretchOverlaps with C=C stretches but confirms the imine-like character of the hydrazone tautomer.[8]
1521-1410N=N StretchA band in this region would suggest the azo tautomer. Its likely absence or weakness further supports the hydrazone form.[1]

The combined observation of a broad N-H stretch and a significantly down-shifted C=O stretch provides a self-validating system pointing unequivocally to the enol-hydrazone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale

NMR spectroscopy provides the most definitive evidence for the structure of this compound in solution. ¹H NMR identifies the chemical environment of all protons, with the chemical shift of the exchangeable proton being a particularly sensitive probe for the intramolecular hydrogen bond. ¹³C NMR complements this by providing a map of the carbon skeleton, allowing for the direct observation of carbonyl- and imine-like carbons.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts (δ) and coupling patterns.

¹H NMR Data Interpretation
Chemical Shift (δ, ppm)MultiplicityAssignmentInterpretation and Significance
~14-15Singlet (broad)N-HExtremely downfield shift. This is the hallmark of a proton involved in a very strong, resonance-assisted intramolecular hydrogen bond (N-H···O=C). It confirms the chelated hydrazone structure and rules out a free enol (O-H) or the keto-azo form (which has no such proton).
7.2-7.8MultipletAromatic-HProtons of the phenyl group.
~2.5SingletCH₃Protons of the two methyl groups. Their equivalence (or non-equivalence) can provide information about the planarity and symmetry of the molecule.
¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ carbons.

¹³C NMR Data Interpretation

| Chemical Shift (δ, ppm) | Assignment | Interpretation and Significance | | :--- | :--- | :--- | :--- | | > 190 | C=O | Carbonyl carbon involved in the hydrogen bond. Its chemical shift is influenced by conjugation. | | ~160-170 | C=O or C-O | The second carbonyl carbon, or the enolic carbon if that form were present. | | ~145 | C=N | Carbon of the hydrazone group. Its presence is a direct indicator of this tautomer. | | 120-140 | Aromatic-C | Carbons of the phenyl ring. | | ~20-30 | CH₃ | Carbons of the two methyl groups. |

The NMR data, particularly the highly deshielded N-H proton signal in the ¹H spectrum and the C=N signal in the ¹³C spectrum, provide unambiguous proof of the enol-hydrazone structure in solution.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Rationale

Mass spectrometry serves as the final confirmation of the compound's identity by providing an exact measurement of its molecular weight. This validates the elemental composition derived from other analyses.

Experimental Protocol
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the solution into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI), which is a soft technique that typically yields the protonated molecular ion [M+H]⁺.

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak.

Data Interpretation
  • Expected Molecular Ion Peak: For C₁₁H₁₂N₂O₂, the monoisotopic mass is 204.090 g/mol .

  • Observed Peak (ESI+): An m/z value of 205.097 would correspond to the [M+H]⁺ ion, confirming the molecular formula.

Integrated Analysis and Conclusion

Logical_Conclusion UVVis UV-Vis: Strong absorption ~350-450 nm Conclusion Conclusion: Predominantly Enol-Hydrazone Tautomer UVVis->Conclusion FTIR FT-IR: Broad N-H stretch, Low-freq C=O stretch FTIR->Conclusion H_NMR ¹H NMR: Very downfield proton (δ > 14 ppm) H_NMR->Conclusion C_NMR ¹³C NMR: Presence of C=N signal C_NMR->Conclusion MS MS: Correct Molecular Ion (m/z = 205.097 for [M+H]⁺) MS->Conclusion

The collective spectroscopic evidence provides an irrefutable case:

  • UV-Vis confirms an extended conjugated system consistent with the enol-hydrazone chromophore.

  • FT-IR demonstrates the presence of an N-H group and a carbonyl group, both participating in a strong intramolecular hydrogen bond.

  • ¹H and ¹³C NMR provide a detailed structural map, confirming the atomic connectivity of the enol-hydrazone tautomer and the presence of the key resonance-assisted hydrogen bond.

  • Mass Spectrometry validates the molecular formula.

Therefore, this in-depth analysis allows us to authoritatively state that this compound exists almost exclusively in its more stable enol-hydrazone tautomeric form , stabilized by a powerful intramolecular N-H···O=C hydrogen bond. This understanding is fundamental for predicting its chemical behavior and for its rational application in materials science and drug development.

References

  • ResearchGate. Keto-enol tautomerization in β-diketones. Available at: [Link]

  • Grokipedia. This compound. Available at: [Link]

  • MDPI. Tautomerism of β-Diketones and β-Thioxoketones. Available at: [Link]

  • ACS Publications. Reaction Paths of Keto−Enol Tautomerization of β-Diketones. Available at: [Link]

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An In-depth Technical Guide to Phenylazoacetylacetone Compounds: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylazoacetylacetone, a fascinating and versatile class of organic compounds, stands at the intersection of coordination chemistry, medicinal research, and material science. First synthesized in the early 20th century, these azo-coupled β-diketones have garnered significant attention for their unique structural features, vibrant color, and diverse reactivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and rich history of phenylazoacetylacetone compounds. It delves into their intricate physicochemical properties, including their tautomeric nature and spectroscopic signatures. Furthermore, this guide offers an in-depth exploration of their multifaceted applications, from their role as sophisticated ligands in coordination chemistry and catalysis to their function as crucial intermediates in the synthesis of biologically active heterocyclic compounds, such as pyrazoles with notable antimicrobial and antioxidant properties. Detailed experimental protocols for their synthesis and characterization are provided to facilitate practical application and further research in this dynamic field.

A Historical Perspective: The Dawn of Azo-Coupled β-Diketones

The journey into the world of phenylazoacetylacetone compounds begins in the early 20th century, a period of burgeoning exploration in synthetic organic chemistry. The foundational synthesis of these molecules is rooted in the well-established diazo coupling reaction, a cornerstone of aromatic chemistry. While an exact attribution for the very first synthesis of 3-(phenylazo)-2,4-pentanedione can be traced back to the early 1900s, the work of the Chemical Society in 1902 laid significant groundwork in understanding the reactions of diazonium salts with active methylene compounds like acetylacetone. This era was characterized by a fervent interest in the synthesis of new dyes and pigments, and the vibrant color of phenylazoacetylacetone compounds undoubtedly fueled initial investigations. Early researchers were primarily focused on the synthetic aspects and the tinctorial properties of these newly created molecules, paving the way for their later exploration in more diverse scientific domains.

The initial syntheses were typically carried out by reacting benzenediazonium chloride with acetylacetone in an aqueous solution, often in the presence of a base to facilitate the reaction. This straightforward yet powerful method opened the door to a wide array of substituted arylazo-β-diketones, allowing for the systematic study of their properties and reactivities. The early 20th century thus marked the genesis of a class of compounds that would later prove to be far more than just colorful curiosities, with applications extending into the realms of metal coordination and medicinal chemistry.

The Core Molecule: Synthesis, Structure, and Physicochemical Properties

Synthesis: A Robust and Versatile Protocol

The synthesis of 3-(phenylazo)acetylacetone is a classic example of an azo coupling reaction, a process that has been refined over the years to ensure high yields and purity. The fundamental principle involves the electrophilic attack of a benzenediazonium ion on the enolate of acetylacetone.

Experimental Protocol: Synthesis of 3-(Phenylazo)acetylacetone

This protocol provides a detailed, step-by-step methodology for the laboratory synthesis of 3-(phenylazo)acetylacetone.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Acetylacetone (2,4-pentanedione)

  • Sodium Acetate (CH₃COONa)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aniline:

    • In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The formation of the benzenediazonium chloride solution is indicated by a slight color change.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve a molar equivalent of acetylacetone in ethanol.

    • To this solution, add a solution of sodium acetate in water to act as a buffer and facilitate the formation of the acetylacetonate anion.

    • Cool this solution to 0-5 °C in an ice bath.

  • Formation of Phenylazoacetylacetone:

    • Slowly add the cold benzenediazonium chloride solution to the cold acetylacetone solution with vigorous stirring.

    • A yellow-orange precipitate of 3-(phenylazo)acetylacetone will form immediately.

    • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, crystalline 3-(phenylazo)acetylacetone.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization and coupling reactions are performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt and to control the exothermic nature of the reaction.

  • Sodium Acetate: The addition of a weak base like sodium acetate is crucial to deprotonate acetylacetone, forming the nucleophilic enolate ion required for the coupling reaction, while maintaining a pH that is optimal for the reaction to proceed without decomposing the diazonium salt.

Synthesis_of_Phenylazoacetylacetone Aniline Aniline HCl_NaNO2 HCl, NaNO₂ (0-5 °C) Diazonium Benzenediazonium Chloride Aniline->Diazonium Diazotization Acetylacetone Acetylacetone NaOAc Sodium Acetate Enolate Acetylacetonate Enolate Acetylacetone->Enolate Deprotonation Product 3-(Phenylazo)acetylacetone Diazonium->Product Azo Coupling Enolate->Product

Diagram: Synthesis of 3-(Phenylazo)acetylacetone.

Structural Elucidation and Tautomerism

A key feature of 3-(phenylazo)acetylacetone is its existence in tautomeric forms. While it can exist as the keto-azo form, spectroscopic evidence overwhelmingly indicates that the hydrazo tautomer is the predominant form in both solution and the solid state. This stability is attributed to the formation of a strong intramolecular hydrogen bond between the N-H of the hydrazone and a carbonyl oxygen, creating a stable six-membered ring.

Diagram: Tautomeric equilibrium in 3-(phenylazo)acetylacetone.

Physicochemical and Spectroscopic Data

The physicochemical properties of 3-(phenylazo)acetylacetone are well-documented. It is a yellow-orange crystalline solid with a melting point in the range of 85–87 °C. Its spectroscopic data provides clear evidence for its structure and the predominance of the hydrazo tautomer.

Table 1: Physicochemical and Spectroscopic Data for 3-(Phenylazo)acetylacetone

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Appearance Yellow-orange solid
Melting Point 85–87 °C
¹H NMR (CDCl₃, δ ppm) ~2.4 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~7.2-7.5 (m, 5H, Ar-H), ~14.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) ~25, ~30 (CH₃), ~115-140 (Ar-C and C=N), ~195, ~200 (C=O)
IR (KBr, cm⁻¹) ~3400 (N-H), ~1670 (C=O), ~1600 (C=C, Ar), ~1550 (N=N)
UV-Vis (Ethanol, λₘₐₓ) ~250 nm, ~360 nm

Interpretation of Spectroscopic Data:

  • ¹H NMR: The broad singlet at a downfield chemical shift (~14.5 ppm) is characteristic of the intramolecularly hydrogen-bonded N-H proton of the hydrazo tautomer. The two singlets for the methyl groups indicate an asymmetric environment.

  • ¹³C NMR: The chemical shifts for the carbonyl carbons are consistent with a β-diketone structure.

  • IR Spectroscopy: The presence of an N-H stretching band and the position of the carbonyl stretching frequency support the hydrazo structure. The band around 1550 cm⁻¹ can be attributed to the N=N stretching vibration.

  • UV-Vis Spectroscopy: The absorption bands are attributed to π-π* and n-π* electronic transitions within the conjugated system of the molecule.

A Versatile Building Block: Applications of Phenylazoacetylacetone Compounds

The unique structural and electronic properties of phenylazoacetylacetone have led to its application in diverse fields, ranging from coordination chemistry and catalysis to the synthesis of pharmacologically active molecules.

Coordination Chemistry: A Tridentate Ligand

Phenylazoacetylacetone acts as a versatile tridentate ligand, coordinating to metal ions through the two oxygen atoms of the β-diketonate moiety and one of the nitrogen atoms of the azo group. This coordination behavior allows for the formation of stable and often colorful metal complexes with a variety of transition metals, including copper, nickel, cobalt, and zinc.

The geometry of these complexes can vary depending on the metal ion and the stoichiometry of the reaction. The resulting metal complexes have been investigated for their potential applications in various catalytic processes.

Coordination_Complex M Mⁿ⁺ O1 O M->O1 O2 O M->O2 N N M->N Ligand Phenylazoacetylacetone Backbone

Diagram: Coordination of a metal ion by the phenylazoacetylacetone ligand.

Catalysis

The metal complexes of phenylazoacetylacetone have shown promise as catalysts in a range of organic transformations. For instance, certain transition metal complexes have been investigated for their catalytic activity in oxidation reactions. The ability of the metal center to exist in multiple oxidation states, coupled with the electronic properties of the ligand, can facilitate the catalytic cycle. Research in this area is ongoing, with a focus on developing efficient and selective catalysts for various synthetic applications.

Synthesis of Biologically Active Pyrazoles

One of the most significant applications of phenylazoacetylacetone is its use as a precursor for the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of pyrazoles from phenylazoacetylacetone is typically achieved through a condensation reaction with hydrazine or its derivatives. This reaction proceeds via a cyclization mechanism, leading to the formation of the pyrazole ring.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole

Materials:

  • 3-(Phenylazo)acetylacetone

  • Hydrazine Hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 3-(phenylazo)acetylacetone in ethanol in a round-bottom flask.

  • Add a molar equivalent of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Pyrazole_Synthesis Reactant1 3-(Phenylazo)acetylacetone Product Phenyl-Substituted Pyrazole Reactant1->Product Condensation/ Cyclization Reactant2 Hydrazine Hydrate Reactant2->Product

Diagram: Synthesis of pyrazoles from phenylazoacetylacetone.

Antimicrobial and Antioxidant Properties of Derivatives

A significant body of research has focused on the biological activities of pyrazole derivatives synthesized from phenylazoacetylacetone. Many of these compounds have demonstrated promising antimicrobial activity against a range of bacteria and fungi. The mechanism of action is often attributed to the specific substitution pattern on the pyrazole and phenyl rings, which can influence the molecule's ability to interact with biological targets.

Furthermore, several derivatives have exhibited antioxidant properties. The ability of these compounds to scavenge free radicals is an area of active investigation, with potential applications in the development of new therapeutic agents for diseases associated with oxidative stress. The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Dye Chemistry

The inherent azo chromophore in phenylazoacetylacetone and its derivatives imparts them with color, making them of interest in dye chemistry. The color of these compounds can be tuned by introducing different substituent groups on the phenyl ring. While their primary application has shifted towards medicinal and coordination chemistry, their properties as dyes continue to be an area of academic interest.

Future Outlook

The field of phenylazoacetylacetone chemistry continues to evolve, driven by the quest for new materials and therapeutic agents. Future research is likely to focus on several key areas:

  • Design of Novel Catalysts: The development of more efficient and selective catalysts based on metal complexes of phenylazoacetylacetone and its derivatives for a wider range of organic transformations.

  • Expansion of Medicinal Applications: The synthesis and biological evaluation of new pyrazole and other heterocyclic derivatives with enhanced antimicrobial, anticancer, and antioxidant activities. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective drug candidates.

  • Advanced Materials: The exploration of phenylazoacetylacetone-based materials with interesting optical, electronic, or magnetic properties for applications in areas such as sensors, nonlinear optics, and molecular switches.

References

  • 3-Phenylazoacetylacetone. Grokipedia.
  • This compound. In Wikipedia. Retrieved from [Link]

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  • Tautomeric Properties and Gas-Phase Structure of Acetylacetone. ResearchGate. Retrieved from [Link]

  • Tautomerism Detected by NMR. Encyclopedia.pub. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Geometry and Conformational Analysis of 3-Phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the structural and conformational properties of 3-phenylazoacetylacetone, a molecule of significant interest in coordination chemistry, dye manufacturing, and as a versatile intermediate in organic synthesis.[1][2] We will delve into its tautomeric nature, molecular geometry, and the computational and experimental methodologies used to elucidate these characteristics, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound, systematically named 3-[(E)-phenyldiazenyl]pentane-2,4-dione, is a β-diketone featuring a phenylazo substituent at the central carbon.[1][2] Its molecular formula is C₁₁H₁₂N₂O₂.[1][3] The compound's utility stems from its unique structural features: a reactive dicarbonyl moiety and a chromophoric azo group. These features allow it to act as a potent chelating agent for transition metals and serve as a precursor for various heterocyclic compounds, including pyrazoles with potential pharmaceutical applications.[1] Understanding its three-dimensional structure and conformational preferences is paramount, as these factors directly govern its reactivity, spectral properties, and biological activity.

The central scientific question revolves around the molecule's tautomeric equilibrium. Like many β-dicarbonyl compounds, this compound can exist in multiple forms, primarily the keto-azo and enol-azo forms, or more accurately, a keto-hydrazone tautomer. The predominance of one form over the others is dictated by subtle energetic factors, including intramolecular hydrogen bonding, which fundamentally defines the molecule's overall geometry and electronic structure.

The Dominant Tautomer: A Keto-Hydrazone Structure

While classically named as an "azo" compound, extensive studies have shown that this compound exists almost exclusively in the keto-hydrazone tautomeric form in both solid and solution states. This structure is significantly stabilized by a strong, intramolecular hydrogen bond between the hydrazone N-H group and a carbonyl oxygen atom.[1]

This preference is not trivial; it is a critical determinant of the molecule's chemistry. The causality lies in the formation of a stable, quasi-aromatic, six-membered conjugated ring system. This chelate ring enhances planarity and thermodynamic stability compared to other potential tautomers.

Diagram: Tautomeric Equilibrium in this compound

The following diagram illustrates the equilibrium, which is heavily skewed towards the stabilized keto-hydrazone form.

G cluster_0 Keto-Azo Form (Unfavored) cluster_1 Keto-Hydrazone Form (Favored) KetoAzo KetoHydrazone KetoAzo->KetoHydrazone Tautomerization (Equilibrium lies to the right)

Caption: Tautomeric equilibrium heavily favors the intramolecularly hydrogen-bonded keto-hydrazone form.

Molecular Geometry and Key Structural Parameters

The geometry of the favored keto-hydrazone tautomer has been elucidated through both single-crystal X-ray diffraction and computational modeling. The key takeaway is the molecule's largely planar conformation, a direct consequence of the stabilizing intramolecular hydrogen bond.

ParameterExperimental (X-ray)Computational (DFT)Significance
O···N Hydrogen Bond Distance ~2.72 Å[1]2.65 - 2.75 ÅConfirms a strong intramolecular hydrogen bond, enforcing planarity of the chelate ring.
N-N Bond Length ~1.30 - 1.34 Å1.32 - 1.35 ÅIntermediate between a single (1.47 Å) and double (1.24 Å) bond, indicating delocalization within the hydrazone moiety.
C=O Bond Lengths 1.23 Å (H-bonded), 1.21 Å (free)1.24 Å, 1.22 ÅThe carbonyl involved in H-bonding is slightly elongated due to electron donation to the hydrogen.
Phenyl Ring Dihedral Angle Variable (~10-30°)~15-25°The phenyl ring is typically twisted slightly out of the plane of the chelate ring to minimize steric hindrance.

Note: Computational values are representative and depend on the level of theory and basis set used.

Expert Insight: The slight non-planarity of the phenyl ring is a crucial conformational feature. While the core chelate ring is planar, the rotation of the phenyl group represents the primary conformational degree of freedom. The energy barrier for this rotation is relatively low, suggesting that the molecule can adopt various phenyl orientations in solution.

Methodologies for Conformational Analysis

A multi-pronged approach combining computational chemistry and experimental spectroscopy is essential for a comprehensive conformational analysis. This dual strategy provides a self-validating system: theoretical models predict structures and spectral properties, which are then verified by experimental data.

Computational Workflow: A DFT-Based Approach

Density Functional Theory (DFT) is the workhorse for conformational analysis due to its excellent balance of accuracy and computational cost. A typical workflow is authoritative and systematic.

Diagram: Computational Analysis Workflow

G start Initial Structure Generation (Keto-Hydrazone Tautomer) scan Potential Energy Surface (PES) Scan (Rotate Phenyl Ring Dihedral) start->scan opt Geometry Optimization of Minima (e.g., B3LYP/6-311G(d,p)) scan->opt freq Frequency Calculation opt->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify verify->opt Imaginary Freq. Found spectra Predict Spectroscopic Data (IR, NMR) verify->spectra Confirmed end Compare with Experimental Data spectra->end

Caption: A standard DFT workflow for identifying and validating stable conformers of a molecule.

Step-by-Step Protocol:

  • Initial Structure Building: Construct the keto-hydrazone tautomer of this compound in a molecular modeling program.

  • Conformational Search: Perform a Potential Energy Surface (PES) scan by systematically rotating the dihedral angle between the planar chelate ring and the phenyl ring (e.g., from 0° to 180° in 10° increments).

    • Causality: This step is crucial to identify all low-energy conformers (rotamers) and the transition states separating them. It avoids the pitfall of only finding a single local minimum.

  • Optimization of Stationary Points: Take the structures corresponding to energy minima from the PES scan and perform full geometry optimizations.

    • Method Choice: A functional like B3LYP combined with a basis set such as 6-311G(d,p) is a well-established standard for organic molecules, providing reliable geometries.[4][5]

  • Frequency Calculations: Perform a vibrational frequency calculation on each optimized structure.

    • Trustworthiness: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state.

  • Spectroscopic Prediction: Using the validated minimum-energy structures, calculate IR frequencies and NMR chemical shifts.

    • Method Choice: The GIAO (Gauge-Including Atomic Orbital) method is the standard for reliable NMR chemical shift predictions.[6]

Experimental Verification: Spectroscopic Techniques

Experimental data provides the ground truth against which computational models are benchmarked.

  • Infrared (IR) Spectroscopy: The IR spectrum is highly sensitive to the keto-hydrazone structure. Key vibrational bands include:

    • N-H Stretch: A broad band around 3200-3400 cm⁻¹, indicative of the hydrogen-bonded N-H group.

    • C=O Stretches: Two distinct bands are often observed between 1610-1680 cm⁻¹.[1] The lower frequency band corresponds to the carbonyl group involved in the intramolecular hydrogen bond, which weakens and elongates the C=O bond.

    • N=N/C=N Stretches: Bands in the 1400-1550 cm⁻¹ region are characteristic of the azo or hydrazone linkage.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive evidence for the keto-hydrazone tautomer.

    • ¹H NMR: The most telling signal is a downfield peak (typically > 12 ppm) corresponding to the N-H proton. Its significant deshielding is a direct result of its involvement in the strong intramolecular hydrogen bond. The two methyl groups (acetylacetone backbone) often show distinct signals, indicating an asymmetric electronic environment.

    • ¹³C NMR: The presence of two signals for the carbonyl carbons further confirms the asymmetric keto-hydrazone structure, as opposed to a potentially symmetric enol form.

Conclusion

The molecular structure of this compound is definitively characterized by a planar keto-hydrazone tautomer, stabilized by a strong intramolecular hydrogen bond. This core structure dictates its electronic properties, reactivity as a ligand, and spectroscopic signature. Conformational flexibility is primarily limited to the rotation of the phenyl group relative to the main chelate ring. A synergistic approach, leveraging the predictive power of DFT calculations and the empirical validation of IR and NMR spectroscopy, provides a robust and trustworthy framework for analyzing this molecule and its derivatives. This foundational understanding is critical for professionals aiming to harness its properties in materials science, dye chemistry, and the rational design of novel therapeutic agents.

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solubility and stability of 3-phenylazoacetylacetone in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Phenylazoacetylacetone in Different Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, with a specific focus on its solubility and stability characteristics across a range of common laboratory solvents. This compound, a β-diketone derivative featuring a phenylazo functional group, is a compound of interest in coordination chemistry, dye synthesis, and as an intermediate for biologically active molecules.[1][2] A profound understanding of its behavior in solution is paramount for its effective application in research and development. This document details the theoretical underpinnings of its solubility, explores its tautomeric nature, outlines its stability profile under various stress conditions, and provides robust, replicable experimental protocols for researchers, scientists, and drug development professionals.

Introduction and Molecular Profile

This compound, systematically named 3-[(E)-Phenyldiazenyl]pentane-2,4-dione, is an organic compound with the molecular formula C₁₁H₁₂N₂O₂.[1] It is synthesized via the diazo coupling of benzenediazonium chloride with acetylacetone.[1][2] The molecule's structure is unique, combining a reactive β-diketone backbone with a chromophoric phenylazo group. This combination dictates its chemical behavior, particularly its solubility and stability.

A critical feature of this compound and similar β-dicarbonyl compounds is the existence of tautomeric isomers.[3] While the keto-enol tautomerism is common for acetylacetone itself, studies indicate that this compound predominantly exists in the more stable hydrazo tautomer form, which is stabilized by a strong intramolecular hydrogen bond between a carbonyl oxygen and the hydrazo proton.[1] This structural preference significantly influences its interaction with solvents and its overall stability.

Caption: Tautomeric equilibrium of this compound.

Theoretical Framework for Solubility and Stability

Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity.[4] The structure of this compound presents both polar and nonpolar characteristics. The two carbonyl groups and the azo moiety can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor), while the phenyl ring and methyl groups contribute to its nonpolar, hydrophobic nature.

Therefore, its solubility profile is expected to vary significantly with the solvent's properties:

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can act as hydrogen bond donors and acceptors. While the carbonyl oxygens can accept hydrogen bonds, the overall molecule, particularly the stable hydrazo tautomer with its intramolecular hydrogen bond, has reduced ability to form strong intermolecular hydrogen bonds with the solvent. Solubility is expected to be limited, especially in highly polar water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have high dielectric constants and can accept hydrogen bonds but cannot donate them. They are effective at solvating polar functional groups through dipole-dipole interactions. Good solubility is anticipated in these solvents as they can disrupt solute-solute interactions without competing for the intramolecular hydrogen bond.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar phenyl ring and alkyl groups will favor interaction with these solvents, suggesting moderate to good solubility, depending on the balance with the polar functionalities.

Principles of Chemical Stability

The stability of this compound is primarily dictated by the robustness of the azo bond (-N=N-). Azo compounds are known to be susceptible to degradation under certain conditions.[5]

  • Reductive Cleavage: The most common degradation pathway for azo dyes is the reductive cleavage of the azo bond.[6][7] This process, which can be chemically or biologically mediated, breaks the -N=N- double bond to form two aromatic amine compounds. This is a critical consideration in drug development, as aromatic amines can be toxic or carcinogenic.[5][8]

  • Photodegradation: The azo group is a chromophore, meaning it absorbs light (in the UV-Visible range). This absorption of energy can lead to photochemical reactions and degradation of the molecule.[9]

  • pH-Dependent Hydrolysis: The stability of the molecule can also be influenced by pH. Extreme acidic or basic conditions can catalyze hydrolysis or other rearrangement reactions, particularly affecting the dicarbonyl portion of the molecule.

Solubility Profile of this compound

SolventChemical FormulaSolvent TypeDielectric Constant (20°C)Expected Solubility
WaterH₂OPolar Protic80.1Sparingly Soluble / Insoluble
EthanolC₂H₅OHPolar Protic24.6Soluble
MethanolCH₃OHPolar Protic32.7Soluble
AcetoneCH₃COCH₃Polar Aprotic20.7Very Soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.7Very Soluble
AcetonitrileCH₃CNPolar Aprotic37.5Soluble
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic9.1Very Soluble
ChloroformCHCl₃Polar Aprotic4.8Very Soluble
TolueneC₇H₈Nonpolar2.4Soluble
HexaneC₆H₁₄Nonpolar1.9Slightly Soluble

Stability Profile and Degradation Pathways

For use in research and pharmaceutical development, a compound's stability must be rigorously assessed. This is typically achieved through forced degradation (stress testing) studies, where the compound is exposed to harsh conditions to identify potential degradation products and pathways.[10][11]

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions cluster_results Data Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose Aliquots oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose Aliquots photo Photolytic (UV/Vis Light Exposure) start->photo Expose Aliquots thermal Thermal (e.g., 80°C, Solid & Solution) start->thermal Expose Aliquots analyze Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) Using Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze quant Quantify Parent Compound (% Degradation) analyze->quant detect Detect & Quantify Degradation Products analyze->detect pathway Identify Degradation Pathway & Assess Mass Balance quant->pathway detect->pathway

Caption: Workflow for a forced degradation study.

Expected Degradation Behavior:

  • Acidic/Basic Conditions: Potential for hydrolysis of the diketone moiety, though the primary concern remains the azo linkage.

  • Oxidative Conditions: The azo bond is susceptible to oxidation, which can lead to cleavage and the formation of various byproducts.

  • Photolytic Conditions: As a colored azo compound, significant degradation is expected upon exposure to UV or high-intensity visible light.

  • Thermal Conditions: The compound is a solid with a melting point around 85-96°C, suggesting good thermal stability at ambient temperatures, but degradation may occur at elevated temperatures in solution.[1][2]

Experimental Protocols

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Rationale: The shake-flask method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved, providing a thermodynamically accurate solubility value. HPLC offers high specificity and sensitivity for quantification.

G start Start step1 Add excess solid this compound to a known volume of the chosen solvent in a sealed vial. start->step1 step2 Agitate the vial at a constant temperature (e.g., 25°C) using an orbital shaker or rotator for 24-48 hours. step1->step2 step3 Allow the suspension to settle for at least 2 hours at the same constant temperature. step2->step3 step4 Carefully withdraw an aliquot of the supernatant. Immediately filter through a 0.22 µm syringe filter to remove all undissolved solids. step3->step4 step5 Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to fall within the HPLC calibration curve range. step4->step5 step6 Analyze the diluted sample by a validated HPLC-UV method. step5->step6 step7 Calculate the original concentration in the saturated solution using the dilution factor. Express solubility in mg/mL or mol/L. step6->step7 end End step7->end

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, and UV detection at the λmax of the compound.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

Protocol for Stability-Indicating HPLC Method and Forced Degradation

This protocol outlines the procedure for conducting a forced degradation study and developing a stability-indicating HPLC method capable of separating the intact compound from its degradation products.[12]

Rationale: A stability-indicating method is crucial as it provides assurance that the analytical measurement of the active compound is not interfered with by any degradation products, impurities, or other components in the sample.

Methodology:

  • Method Development (Initial):

    • Column: Start with a standard reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A common gradient runs from a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) to a high percentage of organic solvent (e.g., acetonitrile or methanol).[12]

    • Detection: Use a photodiode array (PDA) detector to monitor the analyte and any potential degradants at multiple wavelengths. The primary wavelength should be the λmax of this compound.

  • Forced Degradation Study:

    • Prepare several aliquots of the compound in a solution (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Acid Stress: Add 0.1 M HCl and incubate at 60°C.

    • Base Stress: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature.

    • Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Thermal Stress: Incubate the solution at 80°C.

    • Take samples at various time points (e.g., 0, 2, 8, 24 hours), neutralize if necessary, and dilute for analysis.

  • Method Validation and Optimization:

    • Inject the stressed samples into the HPLC system.

    • Analyze the chromatograms. The method is considered "stability-indicating" if the primary peak (intact compound) is well-resolved from all degradation product peaks (Resolution > 2).

    • Perform peak purity analysis using the PDA detector to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.

    • If separation is inadequate, optimize the method by adjusting the gradient slope, mobile phase pH, column chemistry, or temperature.

References

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Introduction: The Significance of 3-Phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Studies of 3-Phenylazoacetylacetone

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical methods to elucidate the complex physicochemical properties of this compound. We will delve into the theoretical underpinnings and practical workflows used to investigate its dominant tautomeric forms, interpret spectroscopic data, and understand its environmental sensitivity.

This compound, also known as 3-phenylazo-2,4-pentanedione, is a classic example of an azo dye containing a β-dicarbonyl moiety. Azo dyes represent the largest and most versatile class of synthetic organic colorants, with applications ranging from textiles to advanced optical materials.[1][2][3] The unique electronic and structural properties of this compound make it an excellent model system for studying a fundamental phenomenon in azo chemistry: azo-hydrazone tautomerism. Understanding this equilibrium is critical, as the specific tautomeric form dictates the molecule's color, stability, and reactivity.[4][5] Quantum chemical calculations have become an indispensable tool for probing these properties at a molecular level, offering insights that are often difficult to obtain through experimental means alone.[1]

The Central Phenomenon: Azo-Hydrazone Tautomerism

The most critical structural feature of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the Azo-Enol (A) form and the Keto-Hydrazone (B) form. This equilibrium is not trivial; the two forms possess distinct electronic structures, conjugation pathways, and geometries, leading to different spectroscopic and chemical properties.[5]

The Keto-Hydrazone form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-aromatic ring, a feature known as resonance-assisted hydrogen bonding (RAHB).[6] The balance of this equilibrium is delicately influenced by several factors, including the polarity of the solvent, pH, and temperature.[5] Computational studies are paramount in determining the relative stability of these tautomers under various conditions.[7]

Caption: Azo-enol vs. Keto-hydrazone tautomeric equilibrium.

The Computational Toolkit: Methods and Rationale

The theoretical investigation of this compound relies on a suite of well-established quantum chemical methods. The choice of method is a critical decision, balancing the need for accuracy with computational expense.

Density Functional Theory (DFT)

DFT is the workhorse for studying medium to large organic molecules. It calculates the electronic structure based on the electron density, offering a favorable compromise between accuracy and computational cost.[1]

  • Why DFT? For molecules of this size, higher-level ab initio methods are often prohibitively expensive. DFT, particularly with hybrid functionals, can accurately predict geometries, relative energies, and vibrational frequencies.

  • Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic dyes and generally provides reliable results for geometries and energies.[8][9][10] For studies where dispersion forces or more precise energetics are crucial, functionals like M06-2X may be employed.[11]

  • Choice of Basis Set: The Pople-style basis set 6-31G(d,p) is a common starting point, providing a good balance for geometry optimizations.[8] It includes polarization functions (d on heavy atoms, p on hydrogens) which are essential for describing the anisotropic electron distribution in π-conjugated systems and regions with lone pairs, like the oxygen and nitrogen atoms in our molecule. For more accurate energy calculations, larger basis sets like 6-311++G(d,p), which include diffuse functions (++), are recommended to better describe anions and weak interactions.[10][12][13]

Time-Dependent Density Functional Theory (TD-DFT)

To connect theoretical structures with experimental color properties, TD-DFT is employed. It is an extension of DFT used to calculate excited-state properties, most notably the electronic absorption spectra (UV-Vis).[14][15]

  • Why TD-DFT? It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy.[9] This enables direct comparison with experimental data and helps in assigning spectral bands to specific electronic transitions, such as π→π* or n→π*.[16]

Modeling Environmental Effects

The properties of this compound are highly dependent on its environment. Computational models must account for this, particularly the effect of solvents.

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM) is the most common approach.[17] It treats the solvent as a continuous dielectric medium rather than individual molecules. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which is crucial for studying the tautomeric equilibrium and solvatochromism (the change in color with solvent polarity).[18][19]

A Self-Validating Computational Workflow

A rigorous and systematic workflow is essential for obtaining reliable and reproducible results. The following protocol represents a field-proven approach for the quantum chemical study of molecules like this compound.

Computational_Workflow cluster_prep 1. Input Preparation cluster_opt 2. Geometry Optimization (DFT) cluster_val 3. Validation cluster_analysis 4. Property Calculation & Analysis start Define initial 3D structures (Azo-Enol & Keto-Hydrazone) opt Optimize geometry in gas phase and/or with PCM (solvent) (e.g., B3LYP/6-31G(d,p)) start->opt freq Perform Frequency Calculation opt->freq check Imaginary Frequencies? freq->check thermo Analyze Thermochemical Data (ΔG, ΔH) to determine relative tautomer stability freq->thermo reopt Adjust structure & re-optimize check->reopt Yes tddft TD-DFT Calculation for UV-Vis Spectrum (e.g., B3LYP/6-311++G(d,p)) check->tddft No reopt->opt nmr GIAO Calculation for NMR Chemical Shifts tddft->nmr nbo NBO/MEP Analysis for Charge Distribution & Reactivity tddft->nbo

Caption: Standard workflow for quantum chemical analysis of tautomeric dyes.

Experimental Protocol: Step-by-Step Computational Analysis
  • Structure Preparation: Build the initial 3D structures for both the azo-enol and keto-hydrazone tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This should be done for the gas phase and for each solvent of interest using the PCM.

  • Vibrational Frequency Analysis: At the same level of theory, calculate the vibrational frequencies for each optimized structure.

    • Trustworthiness Check: A true energy minimum must have zero imaginary frequencies. If any are found, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.[9] This step is crucial for validating the stability of the computed structure.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point calculation on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)). The relative Gibbs free energies (ΔG) will determine the most stable tautomer under the given conditions.

  • Excited-State Calculations: Using the optimized ground-state geometries, perform a TD-DFT calculation to predict the UV-Vis absorption spectra.

  • Property Analysis: Analyze other properties such as Natural Bond Orbitals (NBO) to understand charge distribution and hydrogen bonding,[20] and Molecular Electrostatic Potential (MEP) maps to predict reactive sites.[21]

Correlating Theory with Experimental Data

The ultimate goal of these computational studies is to explain and predict experimental observations.

UV-Visible Spectroscopy & Solvatochromism

The color of this compound is dictated by its lowest energy electronic transition, which can be modeled with TD-DFT. The keto-hydrazone form typically absorbs at a longer wavelength (a bathochromic or red shift) compared to the azo-enol form due to its more extended π-conjugation.

Solvatochromism refers to the change in the absorption spectrum of a compound upon changing the polarity of the solvent.[18] For this compound, increasing solvent polarity can shift the tautomeric equilibrium and/or stabilize the ground or excited state differently, leading to a color change.[19] TD-DFT calculations using PCM for different solvents can effectively model and explain these shifts.[11]

TautomerTransition TypeCalculated λmax (nm) in CyclohexaneCalculated λmax (nm) in Methanol
Azo-Enol π→π~350~355
Keto-Hydrazone π→π~400~415
Note: These are representative values based on typical findings for similar azo dyes. Actual values would be derived from specific calculations.
NMR and Vibrational Spectroscopy

Quantum chemistry can also aid in the interpretation of other spectroscopic data.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can calculate NMR chemical shifts.[10][21] This is particularly useful for distinguishing tautomers. For example, the chemical shift of the proton involved in the intramolecular hydrogen bond is a sensitive probe of the tautomeric state and can be compared directly with computed values.[7]

  • IR & Raman Spectroscopy: Calculated vibrational frequencies help in the definitive assignment of experimental spectra.[10][20] Key vibrational modes, such as the C=O stretching frequency (~1650-1700 cm⁻¹) in the keto-hydrazone form or the N=N stretch (~1400-1450 cm⁻¹) in the azo-enol form, serve as clear markers for identifying the dominant tautomer in a given state.[22]

Advanced Insights: Reactivity and Molecular Orbitals

Beyond spectroscopy, quantum chemical calculations provide deep insights into the molecule's intrinsic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is related to the molecule's color (a smaller gap corresponds to absorption of lower-energy, longer-wavelength light) and its chemical reactivity.[16][20] For this compound, the HOMO is typically located on the phenylamino-hydrazone moiety, while the LUMO is distributed over the acetylacetone part, indicating that the main electronic transition has significant charge-transfer character.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface.[8] Red regions indicate negative potential (nucleophilic sites, e.g., carbonyl oxygens), while blue regions indicate positive potential (electrophilic sites, e.g., the hydrogen-bonded proton). This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a biological target.[21]

Conclusion

Quantum chemical studies, anchored by DFT and TD-DFT, provide an exceptionally detailed picture of the molecular world of this compound. They allow us to rationally explain its tautomeric behavior, color, and sensitivity to the environment. By following rigorous, self-validating computational workflows, researchers can reliably predict molecular properties, guide experimental design, and accelerate the development of new materials and drugs based on the versatile azo dye scaffold. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, and the study of this model compound is a testament to the power of this integrated approach.

References

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An In-depth Technical Guide to 3-Phenylazo-2,4-pentanedione (CAS: 56276-49-4): Properties, Synthesis of Bioactive Derivatives, and Supplier Information

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylazo-2,4-pentanedione (CAS: 56276-49-4) is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, chelating agents, and dyes.[1] Characterized by a β-diketone structure with a phenylazo group substituent on the central carbon, this compound is a valuable building block for creating diverse heterocyclic systems.[2] Its reactivity, particularly in the formation of metal chelates and its utility in cyclocondensation reactions, has made it a subject of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physicochemical properties of 3-Phenylazo-2,4-pentanedione, its role in the synthesis of bioactive derivatives, a detailed experimental protocol for the preparation of pyrazole derivatives, and a list of reliable suppliers.

Physicochemical Properties

3-Phenylazo-2,4-pentanedione is a yellow-orange solid with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol .[2][3] It is generally soluble in organic solvents.[4][5] The presence of the azo group and the diketone moiety are key to its chemical reactivity.[4]

PropertyValueSource
CAS Number 56276-49-4[3][6]
Molecular Formula C₁₁H₁₂N₂O₂[3][6]
Molecular Weight 204.23 g/mol [3][6]
Melting Point 86-87 °C[3]
Boiling Point (Predicted) 269.2 ± 30.0 °C[3]
Density (Predicted) 1.11 ± 0.1 g/cm³[3]
pKa (Predicted) 7.01 ± 0.59[3]
LogP (Octanol/Water Partition Coefficient) 2.317[6]
Water Solubility (log10WS) -2.06 mol/L[6]
SMILES CC(=O)C(N=Nc1ccccc1)C(C)=O[6]
InChI Key KZPRCESDIPAEAE-UHFFFAOYSA-N[6]

Biological Role & Signaling Pathways of Derivatives

While 3-Phenylazo-2,4-pentanedione itself is primarily a synthetic intermediate, its derivatives, particularly pyrazole compounds, have demonstrated significant biological activities, including antioxidant, anticancer, and antibacterial properties.[3][7][8]

Antioxidant and Anti-inflammatory Mechanisms:

Certain pyrazole derivatives synthesized from precursors like 3-Phenylazo-2,4-pentanedione have shown potent antioxidant effects. These compounds can interfere with inflammatory processes and oxidative stress.[3][7] A key mechanism of action involves the inhibition of reactive oxygen species (ROS) production.[3] For instance, in human platelets stimulated by thrombin, these derivatives have been shown to inhibit superoxide anion production and lipid peroxidation. This is achieved, in part, by inhibiting the activity of NADPH oxidase, a major source of cellular ROS.[7] By mitigating oxidative stress, these compounds can also help restore mitochondrial function and oxidative phosphorylation efficiency.[3][7]

Antioxidant_Mechanism Thrombin Thrombin Stimulation Platelet Platelet Thrombin->Platelet activates NADPH_Oxidase NADPH Oxidase Platelet->NADPH_Oxidase activates ROS ROS (Superoxide Anion) NADPH_Oxidase->ROS produces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction induces Pyrazole_Derivative Pyrazole Derivative (from 56276-49-4) Pyrazole_Derivative->NADPH_Oxidase inhibits

Figure 1: A simplified diagram illustrating the antioxidant mechanism of pyrazole derivatives in thrombin-stimulated platelets.

Anticancer and Antibacterial Potential:

Derivatives of 3-Phenylazo-2,4-pentanedione have also been investigated for their antiproliferative activities against various cancer cell lines, including solid tumors and leukemias.[3][7] The exact mechanisms are varied and depend on the specific derivative, but they often involve the induction of apoptosis and cell cycle arrest.

Furthermore, metal complexes of ligands derived from 3-Phenylazo-2,4-pentanedione have exhibited antibacterial properties. For example, copper(II) complexes of 3-((2-(alkylthio)phenylazo)-2,4-pentanedione have shown activity against a range of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[6] The chelation of the metal ion by the ligand is thought to enhance its biological activity.[6]

Experimental Protocol: Synthesis of a Pyrazole Derivative

The following is a representative protocol for the synthesis of a 1,3,5-substituted pyrazole derivative from 3-Phenylazo-2,4-pentanedione. This procedure is based on established methods for the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[8]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole via the reaction of 3-Phenylazo-2,4-pentanedione with phenylhydrazine.

Materials:

  • 3-Phenylazo-2,4-pentanedione (CAS: 56276-49-4)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-Phenylazo-2,4-pentanedione in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add a slight excess (1.1 equivalents) of phenylhydrazine. Following this, add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure pyrazole derivative.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis_Workflow Start Start: 3-Phenylazo-2,4-pentanedione + Phenylhydrazine Dissolve Dissolve in Ethanol Start->Dissolve Add_Catalyst Add Glacial Acetic Acid Dissolve->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to Room Temperature TLC_Monitor->Cool Reaction Complete Filter Filter and Wash Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize Product (NMR, IR, MS) Recrystallize->Characterize End End: Pure Pyrazole Derivative Characterize->End

Figure 2: A workflow diagram for the synthesis of a pyrazole derivative from 3-Phenylazo-2,4-pentanedione.

Suppliers

3-Phenylazo-2,4-pentanedione is available from several chemical suppliers. Researchers should always request and review the certificate of analysis to ensure the purity and identity of the compound.

Please note: This is not an exhaustive list and availability may vary.

  • Sigma-Aldrich: Offers this compound for early discovery research.[7]

  • Key Organics / BIONET

  • CymitQuimica

  • Chem-Impex International, Inc.

  • BLD Pharmatech Ltd.

  • AA Blocks

  • Matrix Scientific

  • FINETECH INDUSTRY LIMITED

  • ChemicalBook: Lists several suppliers including Meryer (Shanghai) Chemical Technology Co., Ltd., and Alfa Aesar.[3]

Conclusion

3-Phenylazo-2,4-pentanedione is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. Its utility in the construction of pyrazole scaffolds, which have demonstrated antioxidant, anticancer, and antibacterial activities, makes it a compound of high interest for drug discovery and development professionals. This guide has provided a comprehensive overview of its properties, a look into the biological mechanisms of its derivatives, a detailed experimental protocol for a key synthetic transformation, and a list of potential suppliers to facilitate further research and application of this important chemical intermediate.

References

  • Cheméo. (n.d.). Chemical Properties of 3-(Phenylazo)-2,4-pentanedione (CAS 56276-49-4). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Phenylazoacetylacetone. Retrieved from [Link]

  • Sharma, R. N., et al. (2009). Synthesis, characterization, and biological activities of some new arylazopyrazoles. Oriental Journal of Chemistry, 25(4), 923–926.
  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

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A Technical Guide to the Biological Activity of Novel Azo Compounds: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azo compounds, characterized by the functional group R-N=N-R', have long been the cornerstone of the synthetic dye industry.[1] However, their structural versatility and rich electronic properties have propelled them into the forefront of medicinal chemistry research.[2] This guide provides an in-depth exploration of the burgeoning field of bioactive azo compounds, with a particular focus on derivatives of acetylacetone, such as 3-phenylazoacetylacetone. We will dissect their synthesis, elucidate their diverse biological activities—including antimicrobial, antioxidant, and antitumor effects—and explore the underlying mechanisms of action. Furthermore, this document furnishes detailed experimental protocols for assessing these activities and discusses the critical toxicological considerations inherent to this class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of novel azo-based scaffolds.

Introduction: Beyond Color - The Biomedical Emergence of Azo Compounds

For over a century, the primary application of azo compounds has been in coloration, where the diazenyl group (-N=N-) acts as a potent chromophore, responsible for a vast spectrum of vibrant colors used in textiles, food, and cosmetics.[2][3] This conjugated structure, however, also confers significant chemical and thermal stability and, more importantly, redox activity.[2] The ability of the azo bond to undergo reductive cleavage, often by microbial or mammalian azoreductases, is a key feature influencing both the biological activity and the toxicological profile of these compounds.[4]

Recent investigations have revealed that the structural framework of azo compounds is a fertile ground for discovering new therapeutic agents. By modifying the aromatic or heterocyclic systems flanking the azo linkage, researchers have developed derivatives with potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][5] This guide delves into the scientific principles and practical methodologies for exploring these activities, using compounds like this compound as a model to understand the broader potential of this chemical class.

Synthesis and Characterization: Building the Bioactive Scaffold

The synthesis of aromatic azo compounds is predominantly achieved through a classic two-step process: diazotization followed by an azo coupling reaction.[6][7] This cost-effective and versatile method allows for the creation of a vast library of derivatives from readily available starting materials.[6]

General Synthesis Workflow

The process begins with the diazotization of a primary aromatic amine using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[7][8] The resulting diazonium salt is a potent electrophile that is immediately used in the second step: the azo coupling. In this step, the diazonium salt reacts with an electron-rich coupling component, such as a phenol, an aromatic amine, or an active methylene compound like acetylacetone.[7]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Primary Aromatic Amine (e.g., Aniline) C Aromatic Diazonium Salt [Ar-N≡N]⁺ Cl⁻ A->C 0-5°C B NaNO₂ + HCl (aq) E Azo Compound (e.g., this compound) C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., Acetylacetone)

Caption: General workflow for the synthesis of azo compounds.

Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing a model azo compound derived from acetylacetone.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Acetylacetone (2,4-pentanedione)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve aniline (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol in 10 mL water) dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve acetylacetone (0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the acetylacetone solution with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

    • A colored precipitate of this compound will form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture for 30 minutes in the ice bath to ensure complete reaction.

    • Filter the solid product by suction filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure compound.

    • Dry the purified crystals in a desiccator.

Structural Characterization

The identity and purity of newly synthesized compounds must be rigorously confirmed using a suite of spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, notably the N=N stretch (azo group), C=O stretch (ketone), and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the chemical environment of protons and carbon atoms, confirming the successful coupling and the final structure.

  • UV-Visible (UV-Vis) Spectroscopy: Characterizes the electronic transitions within the conjugated system. The λ_max value is indicative of the chromophore and can be influenced by substituents on the aromatic rings.[9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that further support the proposed structure.

The Spectrum of Biological Activities

Novel azo compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

A significant body of research highlights the potential of azo compounds as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][8][10] The mechanism is often attributed to the inhibition of essential biological processes like DNA, RNA, and protein synthesis.[5] For instance, certain azo dyes incorporating heterocyclic scaffolds like isoxazole have shown antibacterial activity against Escherichia coli and Staphylococcus aureus comparable to standard antibiotics like ampicillin.[11] The presence of specific functional groups and the overall lipophilicity of the molecule are critical factors that determine the efficacy and spectrum of antimicrobial action.[10]

Antioxidant Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases.[3] Azo compounds, particularly those containing phenolic hydroxyl groups or other electron-donating substituents, can act as potent antioxidants.[3][12] Their primary mechanism involves scavenging free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating damaging chain reactions.[9] Structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the aromatic rings significantly influence antioxidant capacity. For example, azo dyes with fluoro and nitro groups in the para position have shown potent radical scavenging activity.[3]

Antitumor and Cytotoxic Activity

The potential of azo compounds as anticancer agents is an area of intense investigation.[3][13] Their antineoplastic effects are thought to arise from multiple mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and interaction with DNA.[5][13] Some azo derivatives have demonstrated selective cytotoxicity, showing a more potent effect against malignant cells compared to normal cells.[13] For example, studies on glioblastoma cell lines have shown that certain azo dyes induce a more significant cytotoxic effect at equimolar concentrations than the standard chemotherapeutic drug temozolomide.[13] The evaluation of antitumor activity often involves in vitro assays against various cancer cell lines (e.g., MCF-7, SK-MEL-28) and in vivo models.[14]

Azo Compound Class Biological Activity Key Findings / IC₅₀ or MIC Values References
Phenylazo-phenolsAntibacterialSelectively active against Gram-positive bacteria; MIC₁₀₀ values of 4-8 μg/mL against S. aureus and L. monocytogenes.[10]
Stilbene-Azo HybridsAntioxidantShowed better DPPH radical scavenging activity than standard antioxidants BHT and ascorbic acid.[9]
Pyrazole-based Azo DyesAntitumorExhibited up to 50% tumor inhibition in the Agrobacterium tumefaciens potato disc assay.[15]
Indanedione-based Azo DyesAntioxidant / CytotoxicShowed good DPPH scavenging activity with IC₅₀ values as low as 20.73 μg/mL.[16]
Glioblastoma CellsAnticancerMethyl Orange and Sudan I showed IC₅₀ values of 13.88 μM and 12.48 μM, respectively, against human glioblastoma cells.[13]

Table 1: Summary of Reported Biological Activities for Various Azo Compound Classes.

Mechanisms of Action: How Do They Work?

The biological activity of azo compounds is not attributable to a single mechanism but rather a combination of interactions at the cellular and molecular levels. The redox properties of the azo linkage are central to many of these effects.

G cluster_redox Redox Cycling & Oxidative Stress cluster_interaction Direct Molecular Interaction Azo Azo Compound (Ar-N=N-Ar') Reductase Cellular Reductases (e.g., Azoreductase) Azo->Reductase DNA DNA Intercalation or Groove Binding Azo->DNA Enzyme Enzyme Inhibition (e.g., Topoisomerase, Kinase) Azo->Enzyme ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Reductase->ROS Electron Transfer Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage

Caption: Proposed mechanisms of action for bioactive azo compounds.

  • Redox Cycling and Oxidative Stress: The azo bond can be reduced by cellular enzymes like azoreductases, a process that consumes reducing equivalents such as NAD(P)H.[4][17] This can initiate a futile redox cycle where the reduced intermediates react with molecular oxygen to generate reactive oxygen species (ROS). An accumulation of ROS leads to oxidative stress, causing damage to vital cellular components like lipids, proteins, and DNA, ultimately triggering cell death.

  • Direct Enzyme Inhibition: The specific topology and electronic distribution of azo compounds allow them to bind to the active sites of various enzymes, inhibiting their function.[3] This can disrupt critical metabolic or signaling pathways within the target cell. For example, some compounds have been investigated for their ability to inhibit kinases or DNA topoisomerases, which are crucial for cancer cell proliferation.[14][18]

  • DNA Interaction: The planar aromatic systems present in many azo compounds enable them to intercalate between the base pairs of DNA or bind to its grooves. This interaction can physically block the processes of replication and transcription, leading to cell cycle arrest and apoptosis.[5]

Key Experimental Protocols for Bioactivity Screening

Validating the therapeutic potential of novel azo compounds requires robust and reproducible bioassays. The choice of assay is dictated by the intended biological target.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard and rapid method for evaluating the ability of a compound to act as a free radical scavenger.

Principle: The stable purple-colored radical DPPH is reduced by an antioxidant compound to the yellow-colored non-radical form, diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[9]

Procedure:

  • Prepare a stock solution of the test azo compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.

  • Include a positive control (e.g., Ascorbic Acid) and a blank control (solvent + DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: MTT Assay (In Vitro Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic/antitumor effects.[19]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Allow attachment) A->B C 3. Treat with varying concentrations of Azo Compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO, isopropanol) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate Cell Viability % and determine IC₅₀ H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Toxicological Considerations and Safety Profile

While the biological activities of azo compounds are promising, their potential toxicity is a critical consideration for drug development. The primary toxicological concern stems from the reductive cleavage of the azo bond, which releases the constituent aromatic amines.[4][20] Some aromatic amines, such as benzidine, are known human carcinogens.[21]

Therefore, any therapeutic candidate must undergo rigorous toxicological evaluation.

  • Metabolism Studies: Investigating how the compound is metabolized in vivo, particularly by gut microbiota and liver enzymes, is crucial to identify potential toxic metabolites.[4]

  • Genotoxicity Assays: Tests like the Ames assay are used to assess the mutagenic potential of the parent compound and its metabolites.

  • In Vivo Toxicity: Acute and chronic toxicity studies in animal models are necessary to determine the overall safety profile, establish a therapeutic window, and identify any target organ toxicity.

The design of safer azo compounds involves strategies to block or hinder metabolic cleavage or to build the molecule from aromatic amines that are known to be non-toxic.[20]

Conclusion and Future Perspectives

Azo compounds represent a versatile and highly adaptable chemical scaffold with a wide range of demonstrated biological activities. Their straightforward synthesis and the ease with which their properties can be tuned make them an attractive class for medicinal chemistry exploration. The journey from industrial dye to potential therapeutic agent is complex, but the evidence for their antimicrobial, antioxidant, and antitumor activities is compelling.

Future research should focus on:

  • Mechanism-Driven Design: Synthesizing novel derivatives based on a deeper understanding of their molecular targets and mechanisms of action.

  • Improving Pharmacokinetics: Modifying structures to enhance solubility, bioavailability, and metabolic stability while reducing toxicity.

  • Combination Therapies: Investigating the synergistic effects of bioactive azo compounds with existing drugs to overcome resistance or enhance efficacy.

By integrating rational design, robust biological screening, and thorough toxicological assessment, the scientific community can unlock the full therapeutic potential of this vibrant class of molecules.

References

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
  • Biological Activity of Azo Compounds: A Comprehensive Review. (2025). International Journal of Health & Medical Research.
  • Synthesis, antioxidant and antibacterial activity of azo dye-stilbene hybrid compounds. (2019). Pigment & Resin Technology, 48(1), 84–88.
  • Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. (n.d.). Journal of Biochemical Technology.
  • Antioxidant activity of the azo dyes N1–N4. (n.d.).
  • Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. (2017). Journal of the South Carolina Academy of Science, 15(1).
  • Synthesis, characterization, and antimicrobial activity of heterocyclic azo dye deriv
  • Review, Analyses of azo dyes' synthesis, characterization and biological activity. (n.d.). Zien Journals Publishing.
  • Toxicological significance of azo dye metabolism by human intestinal microbiota. (n.d.). PMC.
  • Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. (n.d.). MDPI.
  • Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. (n.d.). NIH.
  • Azo Compounds Synthesis and Antimicrobial Analysis. (n.d.). Semantic Scholar.
  • The effect of Azo-dyes on glioblastoma cells in vitro. (n.d.). PMC - PubMed Central.
  • Review in Azo Compounds and its Biological Activity. (n.d.). Walsh Medical Media.
  • Synthesis and antimicrobial activity of Azo compounds containing drug moiety. (2025).
  • Predicting azo dye toxicity. (n.d.). Critical Reviews in Environmental Science and Technology.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). NIH.
  • Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. (n.d.). MDPI.
  • Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents. (n.d.). PubMed - NIH.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI.
  • Toxicity of Azo Dyes in Pharmaceutical Industry. (2025).
  • Analytical study and cytotoxicity test of azo dye in vitro. (2023). Journal of Wildlife and Biodiversity.
  • Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)
  • Synthesis, Characterization and Study of Antimicrobial Activity of 1-Phenylazo-2-Naphthol. (n.d.).
  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). PubMed.
  • Recent progress in biological activities of synthesized phenothiazines. (n.d.). PubMed.
  • Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). MDPI.
  • Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. (n.d.). MDPI.
  • (PDF) Biological activity of extract from Styela plicata and Ascidia mentula (Ascidiacea). (2016).

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Methodological & Application

The Versatile Chromophore: A Guide to the Applications of 3-Phenylazoacetylacetone in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science, organic chemistry, and drug development, the quest for novel chromophoric systems with tunable properties is perpetual. Among the vast arsenal of synthetic precursors, 3-phenylazoacetylacetone stands out as a remarkably versatile and economically significant building block. Its unique β-diketone structure, activated by the presence of a phenylazo group, provides a reactive scaffold for the synthesis of a diverse range of high-performance dyes. This guide offers an in-depth exploration of the applications of this compound in the synthesis of heterocyclic and metal-complex dyes, complete with detailed experimental protocols and an elucidation of the underlying chemical principles.

Introduction to a Privileged Scaffold: this compound

This compound, also known as 3-(phenylazo)-2,4-pentanedione, is a yellow-orange crystalline solid synthesized via the diazo coupling of benzenediazonium chloride with acetylacetone.[1] The core of its reactivity lies in the tautomeric equilibrium between the azo-keto and hydrazo-enol forms, with the latter being stabilized by a strong intramolecular hydrogen bond. This structural feature, combined with the presence of multiple coordination sites, makes it an ideal precursor for two major classes of dyes: pyrazole-based disperse dyes and metal-complex dyes.

Application Note I: Synthesis of Pyrazole-Based Disperse Dyes

Principle: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and highly efficient method for the synthesis of pyrazoles. In the case of this compound, the two carbonyl groups provide the necessary electrophilic centers for condensation with the nucleophilic amino groups of a hydrazine derivative. This intramolecular cyclization, followed by dehydration, leads to the formation of a stable, aromatic pyrazole ring. The phenylazo group at the 4-position of the newly formed pyrazole acts as a potent chromophore, imparting vibrant color to the molecule. These pyrazole azo dyes are of particular interest as disperse dyes for synthetic fibers like polyester, owing to their excellent tinctorial strength and good fastness properties.

Causality of Experimental Choices: The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole ring, enabling the fine-tuning of the dye's solubility and affinity for various substrates. The use of glacial acetic acid as a solvent and catalyst is crucial; it protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine and facilitating the subsequent dehydration step. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Experimental Protocol 1: Synthesis of 4-(Phenyldiazenyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) in glacial acetic acid (20 mL).

  • To this solution, add hydrazine hydrate (0.012 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with gentle stirring.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4-(phenyldiazenyl)-3,5-dimethyl-1H-pyrazole as a colored solid.

  • Dry the purified product in a vacuum oven at 60 °C.

Characterization Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Color
4-(Phenyldiazenyl)-3,5-dimethyl-1H-pyrazoleC₁₁H₁₂N₄200.24135-13785Yellow-Orange

Visualization of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Dissolution in Acetic Acid Dissolution in Acetic Acid This compound->Dissolution in Acetic Acid Hydrazine Hydrate Hydrazine Hydrate Addition of Hydrazine Addition of Hydrazine Hydrazine Hydrate->Addition of Hydrazine Dissolution in Acetic Acid->Addition of Hydrazine Reflux (3-4h) Reflux (3-4h) Addition of Hydrazine->Reflux (3-4h) Precipitation in Ice Water Precipitation in Ice Water Reflux (3-4h)->Precipitation in Ice Water Filtration Filtration Precipitation in Ice Water->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Drying Drying Recrystallization (Ethanol)->Drying 4-(Phenyldiazenyl)-3,5-dimethyl-1H-pyrazole 4-(Phenyldiazenyl)-3,5-dimethyl-1H-pyrazole Drying->4-(Phenyldiazenyl)-3,5-dimethyl-1H-pyrazole

Caption: Workflow for the synthesis of a pyrazole azo dye.

Application Note II: Synthesis of Metal-Complex Dyes

Principle: this compound and its derivatives, such as the pyrazole dye synthesized above, can act as multidentate ligands, forming stable complexes with transition metal ions.[2] The resulting metal-complex dyes often exhibit enhanced properties compared to their unmetallized counterparts, including superior lightfastness, wash fastness, and thermal stability. The metal ion acts as a central coordinating atom, with the dye molecule(s) wrapping around it. This coordination alters the electronic structure of the chromophore, often leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum.

Causality of Experimental Choices: The choice of metal salt (e.g., copper(II) sulfate, chromium(III) chloride) determines the final color and fastness properties of the dye. The reaction is typically carried out in a solvent like ethanol or methanol to ensure the solubility of both the ligand and the metal salt. The stoichiometry of the ligand to the metal is crucial for the formation of the desired complex (e.g., 1:1 or 2:1 ligand-to-metal ratio). Heating the reaction mixture facilitates the coordination process.

Experimental Protocol 2: Synthesis of a Copper(II) Complex of 4-(Phenyldiazenyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • 4-(Phenyldiazenyl)-3,5-dimethyl-1H-pyrazole (2.0 eq)

  • Copper(II) sulfate pentahydrate (1.0 eq)

  • Methanol

  • Distilled water

Procedure:

  • Dissolve 4-(phenyldiazenyl)-3,5-dimethyl-1H-pyrazole (0.002 mol) in hot methanol (30 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of copper(II) sulfate pentahydrate (0.001 mol) in a minimum amount of distilled water and add it to the methanolic solution of the ligand with stirring.

  • Heat the resulting mixture to reflux for 2-3 hours. A change in color and the formation of a precipitate indicate the formation of the complex.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated metal-complex dye by vacuum filtration.

  • Wash the product with methanol and then with distilled water to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous calcium chloride.

Characterization Data (Representative):

CompoundMolecular FormulaColorKey IR Bands (cm⁻¹)
Bis[4-(phenyldiazenyl)-3,5-dimethyl-1H-pyrazolato]copper(II)C₂₂H₂₂CuN₈Reddish-brown~1580 (N=N stretch, shifted), ~450 (Cu-N stretch)

Visualization of Metallization Process:

G cluster_reactants Reactants cluster_reaction Complexation Reaction cluster_isolation Isolation & Purification cluster_product Final Product Pyrazole Azo Dye (Ligand) Pyrazole Azo Dye (Ligand) Mixing in Methanol Mixing in Methanol Pyrazole Azo Dye (Ligand)->Mixing in Methanol Copper(II) Sulfate Solution Copper(II) Sulfate Solution Copper(II) Sulfate Solution->Mixing in Methanol Reflux (2-3h) Reflux (2-3h) Mixing in Methanol->Reflux (2-3h) Cooling to RT Cooling to RT Reflux (2-3h)->Cooling to RT Filtration Filtration Cooling to RT->Filtration Washing (Methanol/Water) Washing (Methanol/Water) Filtration->Washing (Methanol/Water) Drying Drying Washing (Methanol/Water)->Drying Copper(II)-Pyrazole Azo Dye Complex Copper(II)-Pyrazole Azo Dye Complex Drying->Copper(II)-Pyrazole Azo Dye Complex

Caption: General workflow for the synthesis of a metal-complex dye.

Conclusion and Future Outlook

This compound is a cornerstone precursor for the synthesis of a wide array of dyes with significant industrial and research applications. The straightforward and high-yielding protocols for its conversion into pyrazole-based and metal-complex dyes make it an attractive starting material for the development of novel colorants. Future research in this area will likely focus on the synthesis of more complex heterocyclic systems derived from this scaffold and the exploration of their applications in areas beyond traditional dyeing, such as in organic electronics, chemosensors, and photodynamic therapy. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and expand the fascinating world of azo dyes.

References

  • Grokipedia. This compound.
  • Journal of Chemical Education. The Synthesis of Azo Dyes.
  • Benchchem. 3-Acetylthiophene in Azo Dye Synthesis: Applications and Protocols for Researchers.
  • ResearchGate. Chromium (III) complexes of azo dye ligands: Synthesis, characterization, DNA binding and application studies. Available at: [Link]

  • Journal of Chemical Education. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Journal of Chemical Education. Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. Available at: [Link]

Sources

Application Notes & Protocols: The Versatility of 3-Phenylazoacetylacetone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylazoacetylacetone, a highly functionalized β-diketone, serves as a powerful and versatile precursor in the synthesis of a wide array of heterocyclic compounds.[1] Its unique structure, featuring two electrophilic carbonyl centers and a reactive azo-hydrazo tautomeric system, provides multiple sites for cyclization reactions. This guide offers an in-depth exploration of its application in constructing key heterocyclic scaffolds, such as pyrazoles and pyridazines, which are prominent in medicinal chemistry. We provide detailed mechanistic insights, validated experimental protocols, and comparative data to empower researchers in leveraging this reagent for novel compound discovery and development.

Introduction to this compound: A Multifaceted Building Block

This compound, systematically named 3-(phenyldiazenyl)pentane-2,4-dione, is a yellow-orange crystalline solid prepared through the diazo coupling of benzenediazonium chloride with acetylacetone.[1] While its structure suggests a central azo linkage (-N=N-), it predominantly exists as the more stable hydrazo tautomer, stabilized by a strong intramolecular hydrogen bond between the hydrazo N-H and a carbonyl oxygen.[1] This tautomerism is crucial to its reactivity.

Key Structural & Chemical Properties:

  • Molecular Formula: C₁₁H₁₂N₂O₂[1]

  • Molecular Weight: 204.22 g/mol [1][2]

  • Reactivity Hub: The core of its synthetic utility lies in the 1,3-dicarbonyl system. The two carbonyl carbons are electrophilic sites, and the central carbon, while substituted, can participate in reactions after enolization.

  • Functionality: It acts as a versatile intermediate for synthesizing heterocycles like pyrazoles, which have shown potential antibacterial and antioxidant properties.[1]

Caption: Figure 1: Azo-Hydrazo Tautomerism.

Synthesis of Phenylazo-Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3] this compound is an ideal substrate for this reaction, leading to the formation of highly functionalized pyrazoles with the phenylazo moiety intact as a key substituent.

Mechanistic Rationale

The synthesis proceeds via a condensation-cyclization mechanism. The more nucleophilic nitrogen of the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) initiates an attack on one of the carbonyl carbons of the acetylacetone backbone. This is followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, leading to a dihydroxypyrazolidine intermediate. Subsequent dehydration yields the stable aromatic pyrazole ring. The regioselectivity (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl) can be influenced by steric and electronic factors, but with the symmetrical dicarbonyl system of acetylacetone, this is not a primary concern.

G Figure 2: General Workflow for Pyrazole Synthesis reagent This compound reaction Condensation/ Cyclization reagent->reaction hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Work-up & Purification (Cooling, Filtration, Recrystallization) reaction->workup Reflux product 4-Phenylazo-3,5-dimethyl-1H-pyrazole workup->product

Caption: Figure 2: General workflow for pyrazole synthesis.

Protocol: Synthesis of 4-(Phenyldiazenyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the reaction of this compound with hydrazine hydrate, a common method for producing pyrazole derivatives.[1][3]

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (80% solution, 1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment, and recrystallization glassware.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (e.g., 2.04 g, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: To the stirred solution, add a few drops of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (e.g., 0.75 mL, 12 mmol).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Final Product: Recrystallize the crude product from ethanol to yield pure 4-(phenyldiazenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.

Data Summary: Pyrazole Synthesis Variations

The versatility of this reaction allows for the synthesis of various N-substituted pyrazoles by using different hydrazine derivatives.

Reactant 1Reactant 2 (Hydrazine)SolventConditionsProductReference
This compoundHydrazine HydrateEthanol / Acetic AcidReflux, 3-4 h4-Phenylazo-3,5-dimethyl-1H-pyrazole[1]
This compoundPhenylhydrazineEthanolReflux, 5 h4-Phenylazo-3,5-dimethyl-1-phenyl-1H-pyrazole[4]
3-Amino-5-mercapto-4-phenylazo-1H-pyrazoleHydrazine HydrateAbsolute EthanolReflux3-Amino-5-hydrazino-4-phenylazo-1H-pyrazole[5][6]

Synthesis of Phenylazo-Substituted Pyridazine Derivatives

Pyridazines, six-membered heterocycles with two adjacent nitrogen atoms, are another important class of compounds accessible from azo precursors.[7] The synthesis from this compound is less direct than pyrazole formation and typically involves its conversion into an intermediate that can undergo cyclization with a suitable partner. A common strategy involves reacting arylhydrazono precursors with active methylene compounds.[8]

Mechanistic Rationale

One established route to pyridazin-3-ones involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in a dehydrating solvent like acetic anhydride.[8] This proceeds through an initial condensation, followed by an intramolecular cyclization and dehydration to form the pyridazinone ring. The phenylazo group remains as a stable substituent on the heterocyclic core.

G Figure 3: Mechanism for Pyridazin-3-one Formation start Arylhydrazono Precursor + Active Methylene Compound step1 Initial Condensation (Knoevenagel-type) start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization (6-endo-trig) intermediate->step2 cyclic_int Cyclized Intermediate step2->cyclic_int step3 Dehydration cyclic_int->step3 product Substituted Pyridazin-3-one step3->product [ -H₂O ]

Caption: Figure 3: Mechanism for Pyridazin-3-one formation.

Protocol: Synthesis of 6-Acetyl-4-cyano-2-phenylpyridazin-3(2H)-one

This protocol is adapted from a general method for pyridazin-3-one synthesis, where a precursor derived from this compound would react with a cyano-containing active methylene compound.[8]

Materials:

  • 2-Phenylhydrazono-3-oxobutanal (or similar precursor derived from this compound) (1.0 eq)

  • Cyanoacetic acid (1.0 eq)

  • Acetic Anhydride

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the 2-phenylhydrazono-3-oxobutanal precursor (e.g., 5 mmol) and cyanoacetic acid (e.g., 5 mmol) in acetic anhydride (10 mL).

  • Cyclization: Stir the mixture and heat at reflux for 1-2 hours. The reactants will dissolve as the reaction progresses, and the product may begin to precipitate.[8]

  • Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration. If not, carefully pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of ethanol.

  • Final Product: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure pyridazin-3-one derivative.[8]

Data Summary: Pyridazine Synthesis Variations

The choice of the active methylene compound is key to introducing diversity at the 4-position of the pyridazinone ring.

PrecursorActive Methylene Cmpd.SolventConditionsProductReference
3-Oxo-2-arylhydrazonopropanalp-Nitrophenylacetic acidAcetic AnhydrideReflux, 1h4-(4-nitrophenyl)pyridazin-3(2H)-one derivative[8]
3-Oxo-2-arylhydrazonopropanalCyanoacetic acidAcetic AnhydrideReflux, 1h4-Cyanopyridazin-3(2H)-one derivative[8]
4-Hydrazinyl-pyridazin-3-oneAcetic AnhydrideAcetic AnhydrideReflux, 2hFused Pyridazino[4,3-e][1][5][9]triazine[9]

Conclusion and Future Outlook

This compound stands out as a readily accessible and highly adaptable starting material for heterocyclic chemistry. The protocols and mechanistic discussions provided herein for the synthesis of pyrazoles and pyridazines demonstrate its utility. The phenylazo group not only influences the electronic properties of the resulting heterocycles but also serves as a chromophore and a potential handle for further functionalization.[1] For researchers in drug discovery, the ability to rapidly generate libraries of substituted pyrazoles and pyridazines from a common precursor is invaluable for structure-activity relationship (SAR) studies. Future work could explore expanding the scope of cycloaddition partners, investigating the biological activities of novel derivatives, and utilizing the azo linkage for subsequent chemical transformations.

References

  • This compound. (n.d.). Grokipedia.
  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2016). REAL-J.
  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Bibliomed.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). NIH.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
  • This compound CAS#: 56276-49-4. (n.d.). ChemicalBook.

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Synthesis of 3-Phenylazoacetylacetone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 3-phenylazoacetylacetone, a significant organic compound utilized as a precursor in the development of pharmaceuticals, as a chelating agent, and in the synthesis of various dyes.[1] The protocol herein provides a robust, step-by-step methodology for the synthesis, beginning with the diazotization of aniline, followed by a chemoselective azo coupling reaction with acetylacetone.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.

Introduction: The Versatility of a β-Diketone Azo Compound

This compound, systematically named 3-[(E)-phenyldiazenyl]pentane-2,4-dione, is a β-diketone distinguished by a phenylazo group at the central carbon of the pentane-2,4-dione structure.[4] This compound and its derivatives are of considerable interest due to their versatile applications. They serve as crucial intermediates in the synthesis of heterocyclic compounds like pyrazole derivatives, which have demonstrated potential antibacterial and antioxidant properties.[4] Furthermore, the azo chromophore imparts color, making these compounds valuable in dye chemistry.[4] Their ability to act as tridentate ligands allows for the formation of stable complexes with transition metals, a property exploited in coordination chemistry.[4]

The synthesis is a classic example of organic chemistry, involving two fundamental reactions: diazotization and azo coupling. Understanding the principles behind these reactions is paramount for optimizing the yield and purity of the final product.

Reaction Mechanism and Scientific Principles

The synthesis of this compound is a two-step process:

Step 1: Diazotization of Aniline

The initial step is the conversion of a primary aromatic amine, aniline, into a diazonium salt.[5] This reaction, known as diazotization, is typically carried out by treating aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[5][6] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[6][7]

The mechanism proceeds through the formation of a nitrosonium ion (NO⁺) which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the aniline.[8] A series of proton transfers and the elimination of a water molecule lead to the formation of the benzenediazonium chloride salt.[5][8]

Step 2: Azo Coupling with Acetylacetone

The second step is an electrophilic substitution reaction where the benzenediazonium ion acts as an electrophile and attacks the electron-rich carbon of an activated aromatic compound.[9][10] In this synthesis, the coupling partner is acetylacetone (pentane-2,4-dione), an active methylene compound.[2][3] The reaction is typically carried out in a mildly acidic or neutral pH environment.[10] The acetylacetone first loses a proton from its central carbon to form a nucleophilic enolate ion, which then attacks the diazonium salt to form the final product, this compound.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and expected observations to guide the researcher.

Materials and Reagents
Reagent/MaterialGradePuritySupplier (Example)Notes
AnilineReagent≥99.5%Sigma-AldrichShould be freshly distilled if discolored.
Sodium Nitrite (NaNO₂)ACS Reagent≥97%Fisher ScientificStore in a desiccator.
Hydrochloric Acid (HCl)Concentrated, 37%VWRHandle with extreme care in a fume hood.
AcetylacetoneReagent≥99%Alfa Aesar
Sodium Carbonate (Na₂CO₃)Anhydrous≥99.5%EMD Millipore
EthanolReagent95%For recrystallization.
Distilled Water
Ice
Starch-Iodide PaperTo test for excess nitrous acid.
Equipment
  • Magnetic stirrer with stirring bar

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Melting point apparatus

  • pH meter or pH paper

  • Glass stirring rod

  • Thermometer (-10 to 110 °C)

Safety Precautions
  • Aniline: Aniline is toxic if inhaled, ingested, or absorbed through the skin, and is a suspected carcinogen.[11] Always handle aniline in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11]

  • Diazonium Salts: Diazonium salts are unstable and can be explosive when isolated and dried.[7] For this reason, they are generated in situ and used immediately in solution. Do not attempt to isolate the benzenediazonium chloride salt. The reaction temperature must be strictly controlled.[7]

  • Hydrochloric Acid: Concentrated HCl is corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • General: A safety shower and eyewash station must be readily accessible.[11] Review the Safety Data Sheet (SDS) for all chemicals before starting the experiment.

Step-by-Step Synthesis Procedure

Workflow Diagram:

Synthesis_Workflow cluster_diazotization Part A: Preparation of Benzenediazonium Chloride cluster_coupling Part B: Coupling Reaction cluster_workup Part C: Isolation and Purification A1 Dissolve aniline in HCl and water A2 Cool the solution to 0-5 °C A1->A2 A3 Slowly add NaNO₂ solution A2->A3 A4 Maintain temperature and stir A3->A4 B2 Slowly add diazonium salt solution to the acetylacetone solution A4->B2 B1 Prepare a cold solution of acetylacetone and Na₂CO₃ B1->B2 B3 Stir the mixture in an ice bath B2->B3 C1 Filter the crude product B3->C1 C2 Wash the product with cold water C1->C2 C3 Recrystallize from ethanol C2->C3 C4 Dry the purified product C3->C4

Caption: Experimental workflow for the synthesis of this compound.

Part A: Preparation of Benzenediazonium Chloride Solution

  • In a 250 mL beaker, combine 4.65 g (0.05 mol) of aniline with 15 mL of concentrated hydrochloric acid and 15 mL of distilled water. Stir until the aniline hydrochloride dissolves completely.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.

  • In a separate 100 mL beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of distilled water and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over a period of 10-15 minutes, using a Pasteur pipette. Stir the solution continuously with a magnetic stirrer.

  • After the addition is complete, stir the solution for another 10 minutes. A slight excess of nitrous acid should be present. This can be confirmed by touching a drop of the solution to starch-iodide paper, which should turn dark blue.[2] If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • This benzenediazonium chloride solution should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.05 mol) of acetylacetone in 40 mL of a 10% aqueous sodium carbonate solution.

  • Cool this solution in an ice bath to below 5 °C.

  • With continuous stirring, slowly add the freshly prepared benzenediazonium chloride solution from Part A to the cold acetylacetone solution.

  • A yellow-orange solid should precipitate immediately.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a desiccator over silica gel.

Characterization and Expected Results

The synthesized this compound should be a yellow-orange crystalline solid.[4]

PropertyExpected Value
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol [4][12]
Melting Point85-87 °C[4] (or 96 °C as reported in other sources[1])
AppearanceYellow-orange solid[4]
FT-IR (cm⁻¹)
C=O stretching1611–1676[4]
N=N stretching1410–1521[4]

The compound exists primarily in the hydrazo tautomer form, which is stabilized by a strong intramolecular hydrogen bond.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Temperature during diazotization was too high, leading to decomposition of the diazonium salt.Ensure the temperature is strictly maintained between 0-5 °C. Use an ice-salt bath for efficient cooling.
Insufficient diazotization.Test for excess nitrous acid with starch-iodide paper after NaNO₂ addition. Add more NaNO₂ if necessary.
Incorrect pH for coupling reaction.Ensure the acetylacetone solution is sufficiently basic with sodium carbonate to facilitate the formation of the enolate.
Product is oily or does not solidify Impurities are present.Ensure all starting materials are pure. Recrystallize the product carefully, perhaps using a different solvent system if ethanol is ineffective.
Dark, tarry by-products Side reactions due to elevated temperature.Maintain low temperatures throughout the addition steps.
Aniline was oxidized.Use freshly distilled aniline if it is discolored.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound from aniline. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, researchers can achieve a good yield of the desired product. The mechanistic insights and troubleshooting guide included are intended to empower scientists to not only successfully synthesize this versatile compound but also to understand the underlying chemical principles governing the reaction.

References

  • Diazotisation and coupling reaction | PPTX - Slideshare. (n.d.).
  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes.
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • This compound. (n.d.). Grokipedia.
  • converting anilines to diazoniums ions. (2019, January 3). YouTube.
  • The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate.
  • (PDF) Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. (2017, May 12). ResearchGate.
  • Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. (n.d.). Academia.edu.
  • Aniline. (n.d.).
  • Coupling of diazonium salts with acetone. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • This compound. (n.d.). Wikipedia.
  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. (2017, May 23). International Journal of Pharmaceutical Sciences Review and Research.
  • This compound. (n.d.). gsrs.
  • Aniline Blue diammonium salt: sc-214542. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2024, September 6).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Azo Coupling. (n.d.). Organic Chemistry Portal.

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Application Notes & Protocols: Analytical Methods for the Detection of 3-Phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 3-phenylazoacetylacetone (also known as 3-(phenylazo)-2,4-pentanedione). As a key intermediate in the synthesis of pharmaceuticals, dyes, and chelating agents, robust analytical methods are crucial for quality control, reaction monitoring, and stability studies.[1][2] This document outlines methodologies employing UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocols herein are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction and Physicochemical Properties

This compound (C₁₁H₁₂N₂O₂) is a yellow-orange crystalline solid synthesized via the diazo coupling of benzenediazonium chloride with acetylacetone.[1] Its structure, featuring a phenylazo group (-N=N-C₆H₅) attached to a β-diketone backbone, is responsible for its characteristic color and chemical reactivity.[1] The molecule exists predominantly in the more stable hydrazo tautomer form, a conformation stabilized by a strong intramolecular hydrogen bond.[1] This structural feature, along with its chromophoric azo group, forms the basis for the analytical techniques described. Understanding its properties is fundamental to method development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₂[1][3][4]
Molecular Weight 204.23 g/mol [1][3][4]
Appearance Yellow-orange solid[1]
Melting Point 85–87 °C (some sources cite 96 °C)[1][2]
CAS Number 56276-49-4[2][4]
pKa 7.01 ± 0.59[1]
Solubility Generally soluble in organic solvents[5]

Method 1: UV-Visible Spectrophotometry

Principle

UV-Visible spectrophotometry is a rapid, simple, and cost-effective technique for quantifying compounds that absorb light in the UV or visible regions of the electromagnetic spectrum.[6][7] The azo group (-N=N-) in this compound acts as a chromophore, which is responsible for its absorption of visible light, giving it a distinct color.[1][8] According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship allows for the quantitative determination of the compound by measuring its absorbance at a specific wavelength (λmax).

The causality behind selecting this method lies in its simplicity and direct applicability to colored compounds. The extended conjugation between the phenyl ring, the azo group, and the enol form of the diketone results in a strong absorbance in the visible range, making it highly suitable for this technique.

Instrumentation and Reagents
  • Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

  • Reagents:

    • This compound reference standard (≥98% purity).

    • Methanol, HPLC grade or equivalent.

    • Ethanol, spectral grade.

Detailed Protocol: Quantitative Analysis

Step 1: Preparation of Stock Standard Solution (100 µg/mL)

  • Accurately weigh 10.0 mg of the this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. Mix thoroughly. This solution should be protected from light and stored at 2-8 °C.

Step 2: Determination of Maximum Absorbance Wavelength (λmax)

  • Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with methanol to obtain a 10 µg/mL working solution.

  • Fill a cuvette with methanol to serve as a blank.

  • Fill a second cuvette with the 10 µg/mL working solution.

  • Scan the spectrum of the working solution from 700 nm to 250 nm.

  • Identify the wavelength of maximum absorbance (λmax). For azo dyes, this is typically in the 350-550 nm range.[9]

Step 3: Preparation of Calibration Standards

  • Prepare a series of calibration standards by pipetting appropriate volumes of the 100 µg/mL stock solution into separate 10 mL volumetric flasks.

  • A typical concentration range would be 2, 4, 6, 8, and 10 µg/mL.

  • Dilute each flask to the mark with methanol and mix well.

Step 4: Measurement and Calibration Curve Construction

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the methanol blank.

  • Measure the absorbance of each calibration standard.

  • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

  • Perform a linear regression analysis. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for sample analysis. An R² value > 0.995 is considered acceptable.

Step 5: Sample Analysis

  • Prepare the unknown sample by dissolving an accurately weighed amount in methanol and diluting to fall within the calibration range.

  • Measure the absorbance of the sample solution at λmax.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation Summary
ParameterTypical SpecificationRationale
Linearity R² ≥ 0.995Ensures a direct proportional relationship between absorbance and concentration.
Range 2 - 10 µg/mLThe concentration interval over which the method is precise, accurate, and linear.
LOD ~0.1 µg/mLLowest amount of analyte that can be detected. Calculated as 3.3 * (SD of intercept / Slope).[10]
LOQ ~0.3 µg/mLLowest amount of analyte that can be quantified with acceptable precision and accuracy. Calculated as 10 * (SD of intercept / Slope).
Precision (RSD) ≤ 2%Measures the closeness of repeated measurements (intra-day and inter-day).[11]

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly popular for the analysis of azo dyes due to its good repeatability, sensitivity, and wide range of applications.[6] In RP-HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] this compound, being a moderately nonpolar organic molecule, will have an affinity for the C18 stationary phase. By using a polar mobile phase, its retention on the column can be controlled. Eluted components are detected by a UV-Vis or Diode Array Detector (DAD) set to the analyte's λmax.

This method is chosen for its superior specificity and ability to separate the target analyte from impurities or degradation products, which is a limitation of simple spectrophotometry. The DAD allows for simultaneous detection across multiple wavelengths, confirming peak purity and identity.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Methanol:Water) Injection Inject Sample (20 µL) MobilePhase->Injection StandardPrep Standard & Sample Preparation StandardPrep->Injection Separation Isocratic Elution C18 Column Injection->Separation Flow Rate: 1.0 mL/min Detection DAD Detection (at λmax) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Sources

Application Notes and Protocols: 3-Phenylazoacetylacetone as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 3-Phenylazoacetylacetone

This compound, a derivative of the classic acetylacetone (acac) ligand, emerges as a molecule of significant interest in modern coordination chemistry. This organic compound, with the molecular formula C₁₁H₁₂N₂O₂, is synthesized via the diazo coupling of benzenediazonium chloride with acetylacetone.[1][2] While structurally similar to acetylacetone, the introduction of a phenylazo group (-N=N-C₆H₅) at the central carbon atom dramatically transforms its coordinating capabilities and the properties of its subsequent metal complexes.[1]

The molecule exists predominantly in its more stable hydrazo tautomer form, a conformation stabilized by a strong intramolecular hydrogen bond.[1] This structural feature is pivotal to its function as a ligand. Unlike the bidentate nature of acetylacetonate, this compound acts as a versatile tridentate ligand . It forms stable chelate complexes with a wide range of transition metals by coordinating through two enolized oxygen atoms and one of the nitrogen atoms of the azo group.[1] This tridentate chelation imparts significant stability to the resulting metal complexes, opening avenues for their application in catalysis, materials science, and particularly, in the development of novel therapeutic agents.

This guide provides a comprehensive overview of this compound, from its fundamental synthesis to the characterization and application of its metal complexes. We will delve into detailed, field-tested protocols, explain the causality behind experimental choices, and explore the potential of these complexes in catalysis and antimicrobial research.

Section 1: Synthesis of this compound Ligand

The synthesis of this compound is a classic example of a diazo coupling reaction, a cornerstone of aromatic chemistry. The process involves two main stages: the diazotization of aniline to form a benzenediazonium salt, followed by the electrophilic substitution of this salt onto the active methylene group of acetylacetone.

Protocol 1: Synthesis of this compound

Principle and Rationale: The diazotization of aniline requires cold conditions (0-5 °C) because the resulting diazonium salt is unstable at higher temperatures and can decompose, reducing the yield. The subsequent coupling reaction is performed in a basic medium (sodium carbonate) to deprotonate the acetylacetone, forming a highly nucleophilic enolate ion that readily attacks the electrophilic diazonium salt.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Acetylacetone (pentane-2,4-dione)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Ice

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Diazotization of Aniline:

    • In a 250 mL beaker, dissolve aniline (4.65 g, 0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (3.5 g, 0.05 mol in 10 mL of water) dropwise. Maintain the temperature below 5 °C throughout the addition.

    • Rationale: This step generates the reactive electrophile, benzenediazonium chloride. Keeping the temperature low is critical to prevent its premature decomposition to phenol and nitrogen gas.

  • Preparation of Acetylacetone Solution:

    • In a separate 500 mL flask, dissolve acetylacetone (5 g, 0.05 mol) in a solution of anhydrous sodium carbonate (26.5 g) in water (200 mL).

    • Cool this solution to approximately 10 °C in an ice bath.

    • Rationale: The basic sodium carbonate solution deprotonates acetylacetone to form the carbanion/enolate, which is the active nucleophile for the coupling reaction.

  • Coupling Reaction:

    • Slowly add the cold benzenediazonium chloride solution from Step 1 to the stirred acetylacetone solution from Step 2.

    • A yellow-orange precipitate of this compound will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove any unreacted salts.

    • Recrystallize the solid product from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.

Expected Results: The final product is a yellow-orange crystalline solid. The melting point should be in the range of 85-87 °C.[1][3]

Troubleshooting:

  • Low Yield: Often due to the decomposition of the diazonium salt. Ensure the temperature is strictly maintained below 5 °C during diazotization and addition.

  • Oily Product: If the product separates as an oil instead of a solid, try scratching the inside of the flask with a glass rod to induce crystallization or wash the crude product with cold diethyl ether.

G Workflow for Synthesis of this compound cluster_0 Diazotization cluster_1 Nucleophile Preparation Aniline Aniline + HCl Diazonium Benzenediazonium Chloride (0-5°C) Aniline->Diazonium NaNO2 NaNO2 Solution NaNO2->Diazonium Coupling Coupling Reaction Diazonium->Coupling Acac Acetylacetone Enolate Acetylacetone Enolate (<10°C) Acac->Enolate Na2CO3 Na2CO3 Solution Na2CO3->Enolate Enolate->Coupling Isolation Filtration & Washing Coupling->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product Pure 3-Phenylazo- acetylacetone Purification->Product

Caption: Synthesis of this compound via diazotization and coupling.

Section 2: Principles of Coordination

The coordinating behavior of this compound (Ph-acacH) is what makes it a compelling ligand. Upon deprotonation, the resulting anion (Ph-acac⁻) acts as a tridentate chelating agent, binding to a single metal ion through two oxygen atoms and one nitrogen atom. This forms two stable chelate rings (one six-membered and one five-membered), a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands.

Caption: Tridentate (O,N,O) coordination of Ph-acac⁻ forming stable chelate rings.

Section 3: Synthesis of a Representative Metal Complex: Fe(Ph-acac)₂Cl

Iron(III) complexes are of particular interest due to their relevance in biological systems and catalysis.[4][5] This protocol describes a general method for synthesizing an iron(III) complex with this compound.

Protocol 2: Synthesis of Dichloro(3-phenylazoacetylacetonato)iron(III)

Principle and Rationale: The synthesis involves the direct reaction of the ligand with an iron(III) salt in an alcoholic solvent, which facilitates the dissolution of both the organic ligand and the inorganic salt. The reaction is often carried out under reflux to ensure it reaches completion. The stoichiometry is controlled to produce a complex where the metal-to-ligand ratio is 1:1, with other coordination sites on the metal being occupied by anions from the salt (e.g., chloride).

Materials:

  • This compound (Ph-acacH)

  • Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

  • Absolute Ethanol

  • Reflux apparatus (round-bottom flask and condenser)

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Dissolve Ligand: Dissolve this compound (0.408 g, 2 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask with gentle warming and stirring.

  • Dissolve Metal Salt: In a separate beaker, dissolve FeCl₃·6H₂O (0.540 g, 2 mmol) in absolute ethanol (15 mL).

  • Reaction: Add the ethanolic solution of FeCl₃ dropwise to the stirring ligand solution at room temperature. A color change should be observed as the complex begins to form.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-3 hours.

    • Rationale: Refluxing at the boiling point of the solvent increases the reaction rate, ensuring complete complexation.

  • Isolation: After reflux, reduce the volume of the solvent by about half using a rotary evaporator or by gentle heating on a hotplate in a fume hood.

  • Precipitation and Filtration: Allow the concentrated solution to cool to room temperature. The solid complex will precipitate out. Cool further in an ice bath to maximize the yield.

  • Washing and Drying: Filter the precipitate using a Büchner funnel, wash it with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a vacuum desiccator.

Expected Results: A colored, microcrystalline solid is expected. The exact color will depend on the specific coordination environment of the iron(III) center. The complex is expected to be insoluble in water but may have some solubility in polar organic solvents like DMSO or DMF.[6]

Section 4: Physicochemical Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A multi-technique approach is required for unambiguous structure elucidation.

Spectroscopic and Analytical Techniques

FT-IR Spectroscopy:

  • Principle: Infrared spectroscopy is used to identify the functional groups present in a molecule. Upon complexation, changes in the vibrational frequencies (stretching and bending) of the ligand's functional groups, particularly the C=O and N=N groups, provide direct evidence of coordination.

  • Protocol: Acquire IR spectra of the free ligand and the metal complex using the KBr pellet method.

  • Expected Observations: A shift of the ν(C=O) band (typically around 1611–1676 cm⁻¹) to a lower frequency in the complex's spectrum indicates coordination through the oxygen atoms.[1] Similarly, a shift in the ν(N=N) band is indicative of nitrogen coordination. The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.

UV-Visible Spectroscopy:

  • Principle: This technique provides information about the electronic transitions within the molecule. The free ligand will show intense π→π* and n→π* transitions. Upon complexation, these bands may shift (bathochromic or hypsochromic shifts), and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear.[7]

  • Protocol: Dissolve accurately weighed samples of the ligand and the complex in a suitable solvent (e.g., DMSO, DMF) and record their absorption spectra, typically from 200-800 nm.

Thermal Analysis (TGA/DSC):

  • Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition pathways, and the presence of solvent molecules.[8] Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.

  • Protocol: Place a small, accurately weighed amount of the complex in an alumina crucible and heat it under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min).

  • Expected Observations: The TGA curve will show mass loss steps corresponding to the removal of lattice or coordinated water molecules, followed by the decomposition of the organic ligand, ultimately leaving a residue of the metal oxide at high temperatures.[9][10]

Table 1: Summary of Physicochemical Properties for this compound

Property Value Reference
Molecular Formula C₁₁H₁₂N₂O₂ [1][11]
Molecular Weight 204.23 g/mol [2][3]
Appearance Yellow-orange solid [1]
Melting Point 85-87 °C [1][3]
pKa ~7.01 [1]

| Key IR Bands (cm⁻¹) | ν(C=O): 1611-1676, ν(N=N): 1410-1521 |[1] |

G General Workflow for Complex Characterization cluster_spec Spectroscopic Analysis cluster_phys Physicochemical Analysis Start Synthesized Metal Complex FTIR FT-IR Spectroscopy (Coordination Sites) Start->FTIR UVVIS UV-Vis Spectroscopy (Electronic Transitions) Start->UVVIS NMR NMR Spectroscopy (For Diamagnetic Complexes) Start->NMR MassSpec Mass Spectrometry (Molecular Weight) Start->MassSpec TGA Thermal Analysis (TGA/DSC) (Stability, Composition) Start->TGA XRAY X-Ray Crystallography (3D Structure) Start->XRAY Conduct Molar Conductance (Electrolytic Nature) Start->Conduct Data Data Interpretation & Structure Elucidation FTIR->Data UVVIS->Data NMR->Data MassSpec->Data TGA->Data XRAY->Data Conduct->Data Final Characterized Complex Data->Final

Caption: A multi-technique workflow for the characterization of metal complexes.

Section 5: Application Notes

The stable, multi-chelate structure of this compound metal complexes makes them promising candidates for various applications, particularly where stability and defined geometry are crucial.

Application Note 1: Antimicrobial Agents

Scientific Rationale: The biological activity of coordination compounds is often explained by Tweedy's chelation theory.[12] Chelation can enhance the lipophilic character of the central metal ion, allowing the complex to more easily permeate the lipid layers of microbial cell membranes. Once inside the cell, the metal ion can interfere with essential cellular processes, such as enzyme function and DNA replication, leading to cell death.[12][13] The ligand itself may also possess intrinsic biological activity that is potentiated upon complexation.[14][15]

Protocol 3: Screening for Antibacterial Activity (Disk Diffusion Method)

  • Preparation: Prepare sterile nutrient agar plates. Prepare stock solutions of the synthesized metal complex and the free ligand in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Inoculation: Spread a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or Escherichia coli) evenly over the entire surface of an agar plate to create a lawn.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disk. Use a disk with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity. Compare the activity of the complex to the free ligand and the standard antibiotic.

Application Note 2: Homogeneous Catalysis

Scientific Rationale: Metal acetylacetonates are widely used as soluble, well-defined catalyst precursors in organic synthesis.[16][17] The metal center in these complexes possesses accessible coordination sites, allowing it to interact with substrates and facilitate chemical transformations. Complexes of this compound can be explored as catalysts for reactions such as oxidation, reduction, or polymerization. The tridentate nature of the ligand can provide enhanced stability to the catalyst, potentially preventing decomposition under harsh reaction conditions and improving catalyst lifetime.

Proposed Workflow for Catalytic Testing (e.g., Oxidation of Benzyl Alcohol):

  • Reaction Setup: In a reaction vessel, combine benzyl alcohol (substrate), the synthesized metal complex (catalyst, e.g., 1 mol%), and an oxidant (e.g., hydrogen peroxide) in a suitable solvent.

  • Reaction Execution: Heat the mixture to the desired temperature and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Analysis: After the reaction is complete, analyze the product mixture to determine the conversion of the starting material and the selectivity for the desired product (benzaldehyde).

  • Optimization: Vary parameters such as catalyst loading, temperature, and oxidant concentration to optimize the catalytic performance.

Conclusion and Future Outlook

This compound is more than just a colorful compound; it is a sophisticated ligand that offers chemists a platform to build stable, functional, and structurally diverse metal complexes. Its tridentate nature imparts a high degree of stability, which is a desirable trait for applications ranging from robust catalysts to effective antimicrobial drugs. The protocols and notes provided herein serve as a foundational guide for researchers to synthesize and explore these fascinating coordination compounds.

Future research could focus on synthesizing a broader range of complexes with different transition metals and lanthanides, exploring their photophysical properties for applications in sensing or imaging, and conducting detailed mechanistic studies to understand their mode of action in both biological and catalytic systems. The rich chemistry of this compound and its derivatives ensures that it will remain a ligand of significant interest for years to come.

References

  • Grokipedia. This compound. Grokipedia.
  • Patel, R. N., et al. SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF La(III), Ce(III) METAL COMPLEXES WITH PHENYLALANINE. International Journal of Research in Pharmacy and Chemistry.
  • Al-Hamdani, A. A. S., et al. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules.
  • ResearchGate. An investigation of the coordination chemistry of the mercaptocarboxylate ligands 3-mercaptopropionate and 5-mercapto-1H-tetrazole-1-acetate.
  • Deshmukh, J. H., et al. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.
  • Winter, J., et al. FeIII, CuII and ZnII Complexes of the Rigid 9-Oxido-phenalenone Ligand—Spectroscopy, Electrochemistry, and Cytotoxic Properties. Molecules.
  • ResearchGate. Synthesis and Characterization of Some Transition Metal Complexes with Mixed Adenine and Acetylacetonate Ligands.
  • ChemicalBook. This compound CAS#: 56276-49-4. ChemicalBook.
  • The Creative Chemist. Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone.
  • ResearchGate. Highly Efficient Catalysts-Acetylacetonato Complexes of Transition Metals in the 4th Period for Ring-Opening Polymerization of 1,3-Benzoxazine.
  • Wikipedia. This compound. Wikipedia.
  • Sharma, R. N., et al. Synthesis, characterization, and biological activities of some new arylazopyrazoles. Oriental Journal of Chemistry.
  • PubMed Central.
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  • Wikipedia.
  • Hindawi.
  • MDPI. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI.
  • MDPI. FeIII, CuII and ZnII Complexes of the Rigid 9-Oxido-phenalenone Ligand—Spectroscopy, Electrochemistry, and Cytotoxic Properties. MDPI.
  • MDPI. Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands. MDPI.
  • MDPI. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI.
  • Baghdad Science Journal. Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. Baghdad Science Journal.
  • ResearchGate. Synthesis, spectral and thermal study of La(III), Nd(III), Sm(III), Eu(III), Gd(III) and Tb(III) complexes with mefenamic acid.
  • ResearchGate. Synthesis, characterization, thermal behavior, and antifungal activity of La(III) complexes with cinnamates and 4-methoxyphenylacetate.
  • RSC Publishing.
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  • NIH. Anticancer, Antibacterial, Antioxidant, and DNA-Binding Study of Metal-Phenalenyl Complexes. PubMed Central.
  • Walsh Medical Media.
  • gsrs. This compound. gsrs.

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Application Note: A Validated HPLC Method for the Separation of 3-Phenylazoacetylacetone Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the successful separation and analysis of the tautomeric isomers of 3-phenylazoacetylacetone. This compound, a significant intermediate in the synthesis of various dyes and biologically active molecules, exists in a dynamic equilibrium between its azo and hydrazo forms.[1] Understanding and controlling this equilibrium is crucial for quality control and reaction monitoring. This protocol details a reversed-phase HPLC method that effectively resolves these tautomers, providing a reliable tool for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 3-(phenylazo)-2,4-pentanedione, is a β-diketone that plays a vital role in coordination chemistry and as a precursor in the synthesis of heterocyclic compounds such as pyrazoles.[1] A key characteristic of this molecule is its existence in tautomeric forms: the azo form and the more stable hydrazo form, which is stabilized by a strong intramolecular hydrogen bond.[1] The ratio of these tautomers can be influenced by factors such as solvent polarity and pH, impacting the compound's reactivity, spectral properties, and biological activity.

The ability to separate and quantify these tautomers is of significant analytical interest. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution and sensitivity.[2] This application note provides a detailed, validated protocol for the separation of this compound tautomers using reversed-phase HPLC.

Chromatographic Principle

The separation of the azo and hydrazo tautomers of this compound is achieved through reversed-phase chromatography. This technique utilizes a nonpolar stationary phase (C18) and a polar mobile phase.[3] The separation is based on the differential partitioning of the tautomers between the stationary and mobile phases. The polarity difference between the azo and hydrazo forms, though subtle, is sufficient to allow for their resolution under optimized conditions. The pH of the mobile phase is a critical parameter, as it can influence the tautomeric equilibrium.[3][4] By carefully controlling the mobile phase composition and pH, the interconversion between the tautomers on the chromatographic timescale can be minimized, allowing for their separation as distinct peaks.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Prepare this compound stock solution in Methanol MobilePhase 2. Prepare Mobile Phases A and B (Aqueous buffer and Organic solvent) Degas 3. Degas mobile phases Equilibrate 4. Equilibrate C18 column with initial mobile phase Degas->Equilibrate Load Inject 5. Inject sample Equilibrate->Inject Separate 6. Gradient elution to separate tautomers Inject->Separate Detect 7. UV-Vis detection at λmax Separate->Detect Integrate 8. Integrate peak areas Detect->Integrate Quantify 9. Quantify tautomer ratio Integrate->Quantify

Figure 1: A schematic overview of the experimental workflow for the HPLC separation of this compound tautomers.

Materials and Methods

Instrumentation
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Solvents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • This compound reference standard

Detailed Protocol

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

    • Rationale: A slightly acidic pH is chosen to stabilize the tautomeric forms and minimize on-column interconversion.[4] Ammonium acetate acts as a buffer and can improve peak shape.

  • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good separation efficiency for a wide range of compounds.

Preparation of Standard Solution
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

HPLC Conditions

The following HPLC parameters should be set:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH 4.5
Mobile Phase B Acetonitrile
Gradient Program 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV-Vis at 254 nm and 350 nm

Rationale for Gradient Elution: A gradient elution is employed to ensure the efficient elution of both tautomers, which may have different retention characteristics, and to separate them from any potential impurities.

Expected Results and Discussion

Under the proposed HPLC conditions, a successful separation of the azo and hydrazo tautomers of this compound should be achieved. The chromatogram is expected to show two distinct, well-resolved peaks corresponding to the two tautomeric forms.

TautomerExpected Retention Time (min)Key Characteristics
Azo-form Earlier elutingGenerally less polar
Hydrazo-form Later elutingMore polar due to the N-H bond and intramolecular H-bonding

The identity of the peaks can be confirmed by collecting the fractions and analyzing them using spectroscopic techniques such as NMR or by hyphenated techniques like LC-MS. The relative peak areas can be used to determine the tautomeric ratio under the given solution conditions.

Method Validation and Trustworthiness

To ensure the reliability of this method, the following validation parameters should be assessed:

  • Specificity: The ability to resolve the tautomers from each other and from any impurities. This can be confirmed by peak purity analysis using a DAD detector.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the peak area over a defined range.

  • Precision: Assessed by repeatedly injecting the same sample and determining the relative standard deviation (RSD) of the retention times and peak areas.

  • Accuracy: Determined by performing recovery studies using spiked samples.

By systematically validating these parameters, the trustworthiness of the protocol for routine analysis and quality control is established.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the separation of the tautomeric isomers of this compound. The detailed protocol, including the rationale for the experimental choices, offers a reliable starting point for researchers and scientists. The successful implementation of this method will facilitate a better understanding of the chemistry of this compound and its derivatives, aiding in the development of new materials and pharmaceuticals.

References

  • Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. (2025). ResearchGate. [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). Indian Academy of Sciences. [Link]

  • separation of tautomer compounds. (2005, December 16). Chromatography Forum. [Link]

  • This compound. (n.d.). Grokipedia. [Link]

  • Simultaneous determination of acetylacetone and acetone in the reaction mixture for producing acetylacetone by high performance liquid chromatography. (n.d.). ResearchGate. [Link]

  • Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. (2025). ResearchGate. [Link]

  • Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. (2025). ResearchGate. [Link]

  • This compound. (n.d.). Grokipedia. [Link]

  • Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. (n.d.). Agilent Technologies. [Link]

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Application Notes and Protocols for 3-Phenylazoacetylacetone Derivatives in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatile Scaffold of 3-Phenylazoacetylacetone

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily modified to generate libraries of biologically active compounds is paramount. This compound, a vibrant yellow-orange solid, represents one such versatile platform.[1] Its structure, featuring a β-diketone moiety linked to a phenylazo group, offers a rich chemical playground for the synthesis of a diverse array of derivatives. The inherent reactivity of the dicarbonyl system, coupled with the biological significance of the azo linkage, has propelled this class of compounds into the spotlight for drug discovery efforts targeting cancer, microbial infections, and inflammatory conditions.[2]

This guide is crafted for researchers, scientists, and drug development professionals. It is not a rigid template but a dynamic framework designed to illuminate the path from synthesis to biological evaluation of this compound derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references, empowering you to explore the full therapeutic potential of this promising chemical scaffold.

Chapter 1: Synthetic Pathways to Bioactive Derivatives

The true value of this compound in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly pyrazole derivatives.[1] The reaction of the 1,3-dicarbonyl moiety with hydrazine-based reagents is a cornerstone of this synthetic strategy.

Protocol 1: General Synthesis of this compound (Parent Compound)

Rationale: The foundational step is the synthesis of the parent compound, this compound. This is typically achieved through a diazo coupling reaction, a classic and efficient method for forming the characteristic -N=N- azo bond.[1]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Acetylacetone (2,4-pentanedione)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's properties.

  • Coupling Reaction:

    • In a separate beaker, dissolve acetylacetone in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the acetylacetone solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

    • A yellow-orange precipitate of this compound will form.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Pyrazole Derivatives from this compound

Rationale: The 1,3-dicarbonyl system of this compound is primed for cyclization reactions. Reacting it with hydrazine derivatives is a highly effective method to construct five-membered pyrazole rings, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[3][4][5]

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Glacial Acetic Acid or Ethanol

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a suitable solvent like glacial acetic acid or ethanol.

    • Add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate for an unsubstituted pyrazole, or a substituted hydrazine for a more complex derivative).

  • Cyclization:

    • Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

    • Wash the crude product with water and then a small amount of cold ethanol.

  • Purification and Characterization:

    • Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

    • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Chapter 2: Application Notes for Biological Evaluation

Once a library of this compound derivatives has been synthesized, the next critical phase is to assess their biological activity. This section provides detailed protocols for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Application Note 1: Anticancer Activity Screening

Core Technique: MTT Assay for Cytotoxicity

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.[4]

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (e.g., MCF-7, HeLa) compound_prep 2. Prepare Stock Solutions of Derivatives (in DMSO) serial_dilution 3. Create Serial Dilutions in Culture Medium cell_seeding 4. Seed Cells in 96-well Plate treatment 5. Treat Cells with Compound Dilutions cell_seeding->treatment incubation 6. Incubate for 24-72h treatment->incubation mtt_addition 7. Add MTT Reagent incubation->mtt_addition formazan_solubilization 8. Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance 9. Read Absorbance (570 nm) formazan_solubilization->absorbance calculation 10. Calculate % Viability and IC50 Values absorbance->calculation

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized this compound derivatives in sterile DMSO.

    • Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubation and Assay:

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Phenylazo-Pyrazole Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM) [Hypothetical Data]
Phenylazo-Pyrazole-1MCF-7 (Breast)4815.2
Phenylazo-Pyrazole-2HeLa (Cervical)4822.5
Phenylazo-Pyrazole-3A549 (Lung)4818.9
Cisplatin (Control)MCF-7 (Breast)488.7
Application Note 2: Antimicrobial Activity Screening

Core Technique: Agar Well Diffusion Method

Rationale: The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[6] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[6]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Well Diffusion Assay cluster_analysis Data Analysis media_prep 1. Prepare and Sterilize Nutrient Agar inoculum_prep 2. Prepare Standardized Microbial Inoculum media_prep->inoculum_prep plate_prep 3. Inoculate Agar Plates (Lawn Culture) inoculum_prep->plate_prep well_creation 4. Create Wells in Agar (Sterile Cork Borer) compound_addition 5. Add Compound Solutions to Wells well_creation->compound_addition incubation 6. Incubate Plates (e.g., 24h at 37°C) compound_addition->incubation zone_measurement 7. Measure Diameter of Zone of Inhibition (mm) incubation->zone_measurement comparison 8. Compare with Controls (Positive and Negative) zone_measurement->comparison

Caption: Workflow for antimicrobial screening using the agar well diffusion method.

Detailed Protocol: Agar Well Diffusion Assay

  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, and sterilize by autoclaving.

    • Pour the molten agar into sterile Petri dishes and allow them to solidify.

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation and Well Preparation:

    • Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn culture.[7]

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[6]

  • Compound Application and Incubation:

    • Prepare solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO) at a known concentration.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into the respective wells.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic like Ampicillin or an antifungal like Fluconazole).

    • Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Data Acquisition and Analysis:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Data Presentation: Antimicrobial Activity of Phenylazo-Thiophene Derivatives

Compound IDS. aureus (Gram +ve) Zone of Inhibition (mm) [Hypothetical Data]E. coli (Gram -ve) Zone of Inhibition (mm) [Hypothetical Data]C. albicans (Fungus) Zone of Inhibition (mm) [Hypothetical Data]
Phenylazo-Thiophene-1181215
Phenylazo-Thiophene-2221519
Phenylazo-Thiophene-315912
Ampicillin (Control)2520-
Fluconazole (Control)--22
Application Note 3: Anti-inflammatory Activity Screening

Core Technique: Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[8] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Experimental Workflow for Anti-inflammatory Screening

anti_inflammatory_workflow cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_acclimatization 1. Acclimatize Animals (e.g., Wistar rats) compound_admin 2. Administer Test Compounds (Oral or IP) animal_acclimatization->compound_admin carrageenan_injection 3. Inject Carrageenan into Hind Paw compound_admin->carrageenan_injection paw_volume_initial 4. Measure Initial Paw Volume paw_volume_timed 5. Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4h) paw_volume_initial->paw_volume_timed inhibition_calc 6. Calculate % Inhibition of Edema paw_volume_timed->inhibition_calc

Sources

Troubleshooting & Optimization

improving yield and purity of 3-phenylazoacetylacetone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-phenylazoacetylacetone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis for both yield and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the diazotization of aniline followed by an azo coupling reaction with acetylacetone.[1]

Problem 1: Low or No Yield of the Desired Product

A low yield of the yellow-orange solid product is one of the most common issues. This can typically be traced back to one of the two primary stages of the synthesis.

Cause 1a: Incomplete Diazotization

The first step is the conversion of aniline to its benzenediazonium chloride salt.[2][3] If this reaction is incomplete, the subsequent coupling step will inherently have a low yield.

  • Scientific Rationale: Diazotization requires the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[2][4] The nitrous acid then reacts with aniline to form the diazonium salt. Insufficient acid or an improper molar ratio of reactants can lead to an incomplete reaction.

  • Solution Protocol:

    • Stoichiometry Check: Ensure you are using the correct molar equivalents. Typically, aniline is dissolved in an excess of HCl (2.5-3 equivalents) to form aniline hydrochloride and to maintain an acidic environment.[3] Sodium nitrite is then used in a slight excess (~1.1 equivalents) to ensure all the aniline reacts.

    • Acid Concentration: Use a sufficiently concentrated HCl solution (e.g., 3-6 M) to ensure the medium remains strongly acidic throughout the NaNO₂ addition.

    • Test for Nitrous Acid: Before the coupling step, you can check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess HNO₂, confirming the completion of diazotization. If the test is negative, more NaNO₂ solution may be needed. To remove significant excess nitrous acid which can interfere with the coupling step, a small amount of urea can be added until the starch-iodide test is negative.[5]

Cause 1b: Decomposition of the Diazonium Salt

Benzenediazonium salts are notoriously unstable at elevated temperatures.[6] Their decomposition is a primary cause of yield loss.

  • Scientific Rationale: Above 5°C, the diazonium salt rapidly decomposes into phenol and nitrogen gas.[4] This not only consumes the electrophile needed for the coupling reaction but also introduces phenolic impurities that can lead to tar-like byproducts.[6]

  • Solution Protocol:

    • Strict Temperature Control: The diazotization reaction must be maintained between 0-5°C.[2][6] Use an ice-salt bath for more effective cooling than an ice-water bath.

    • Slow Reagent Addition: The reaction between NaNO₂ and HCl is exothermic. Add the aqueous NaNO₂ solution dropwise to the cooled aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.[4]

    • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step. These solutions cannot be stored.[4][6]

Cause 1c: Incorrect pH During Azo Coupling

The azo coupling step is highly pH-sensitive. The wrong pH can halt the reaction entirely or promote side reactions.

  • Scientific Rationale: The coupling reaction is an electrophilic aromatic substitution where the diazonium ion (electrophile) attacks the activated central carbon of acetylacetone (nucleophile).[7][8] To be sufficiently nucleophilic, acetylacetone must be deprotonated to its enolate form. This is achieved in a mildly alkaline or buffered medium.[5][7] If the pH is too low (acidic), the concentration of the enolate is negligible, and no reaction occurs.[9] If the pH is too high (strongly basic), the diazonium ion is converted into a non-electrophilic syn-diazoate species.[10]

  • Solution Protocol:

    • Buffering: Prepare a solution of acetylacetone in ethanol or another suitable solvent, and add a cold, aqueous solution of sodium acetate.[5][7] Sodium acetate acts as a base to deprotonate the acetylacetone and as a buffer to maintain the pH in the optimal range (typically 4-5 for coupling with active methylene compounds).

    • Gradual Mixing: Add the cold diazonium salt solution slowly to the vigorously stirred acetylacetone-sodium acetate mixture while maintaining the temperature at 0-5°C.[6]

Problem 2: Product is an Oily, Tarry, or Dark-Colored Substance

The desired this compound is a yellow-orange crystalline solid.[1] The formation of dark, insoluble materials indicates the prevalence of side reactions.

Cause 2a: High Reaction Temperature

This is the most frequent cause, directly linked to the decomposition of the diazonium salt as discussed in Cause 1b .

  • Scientific Rationale: Phenols formed from diazonium salt decomposition can themselves undergo azo coupling or oxidation, leading to a complex mixture of intensely colored, often polymeric, impurities.[6]

  • Solution: Adhere strictly to the 0-5°C temperature range for both the diazotization and coupling steps. Ensure efficient stirring to dissipate localized heat.[6]

Cause 2b: Side Reactions of the Diazonium Salt

If the diazotization is not complete, the remaining aniline can react with the diazonium salt.

  • Scientific Rationale: In a medium that is not sufficiently acidic, the benzenediazonium ion can couple with unreacted aniline to form diazoamino compounds (triazenes).[6] These compounds are often colored and represent a significant impurity.

  • Solution: Ensure the diazotization is carried out in a strongly acidic medium (see Cause 1a ) to ensure all aniline is protonated and converted to the diazonium salt.

Problem 3: Product Purity is Low After Isolation

Even with a good yield, the final product may have a wide melting point range or show multiple spots on a TLC plate, indicating impurities.

Cause 3a: Inefficient Removal of Salts and Starting Materials

The crude product will be contaminated with inorganic salts (e.g., NaCl) and potentially unreacted starting materials.

  • Solution Protocol:

    • Filtration and Washing: After the reaction is complete, collect the precipitated product by vacuum filtration.

    • Cold Water Wash: Wash the solid on the filter paper thoroughly with a generous amount of cold water. This will remove water-soluble inorganic salts and any remaining sodium acetate.[6]

Cause 3b: Co-precipitation of Impurities

Side products formed during the reaction can precipitate along with the desired product.

  • Solution Protocol:

    • Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly reported and effective solvent for recrystallization.[5]

    • Recrystallization Procedure:

      • Dissolve the crude, dried solid in a minimum amount of hot ethanol.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

      • Dry the crystals thoroughly. The expected melting point is in the range of 85–87 °C.[1]

Key Experimental Parameters Summary

ParameterStageOptimal Range/ConditionRationale
Temperature Diazotization & Coupling0–5 °CPrevents decomposition of the unstable diazonium salt.[2][4][6]
pH DiazotizationStrongly Acidic (pH < 2)Ensures complete formation of nitrous acid and prevents side reactions.[4]
pH CouplingMildly Acidic/Buffered (pH 4-5)Promotes formation of the acetylacetone enolate without decomposing the diazonium salt.[9]
Stoichiometry DiazotizationAniline (1 eq), HCl (2.5-3 eq), NaNO₂ (~1.1 eq)Drives the reaction to completion.
Reagent Addition Diazotization & CouplingSlow, dropwise addition with vigorous stirringControls exothermic processes and ensures homogeneous reaction conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is aniline dissolved in hydrochloric acid before adding sodium nitrite? Aniline is first reacted with an excess of hydrochloric acid to form aniline hydrochloride.[3] This salt is soluble in the aqueous reaction medium. Furthermore, the excess acid is required to react with sodium nitrite to generate the nitrous acid needed for the diazotization.[2][4]

Q2: Can other acids be used instead of HCl for diazotization? Yes, other strong acids like sulfuric acid can be used. However, the resulting diazonium salt will have a different counter-ion (e.g., benzenediazonium sulfate). For most standard procedures, HCl is preferred and gives benzenediazonium chloride.[4]

Q3: What is the primary tautomeric form of this compound? The compound primarily exists in the more stable hydrazo tautomer form, which is stabilized by a strong intramolecular hydrogen bond between the N-H group and one of the carbonyl oxygens.[1]

Q4: What are the main applications of this compound? It is a versatile intermediate in organic synthesis. It is used to prepare pyrazole derivatives with potential pharmaceutical applications, acts as a tridentate ligand in coordination chemistry to form metal complexes, and is used in the synthesis of dyes.[1][11]

Q5: How can I confirm the purity and identity of my final product? The purity can be assessed by Thin Layer Chromatography (TLC) and by measuring the melting point, which should be sharp and match the literature value (approx. 85-87°C).[1] The identity can be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, which will show characteristic peaks for the phenyl, azo, and acetylacetone moieties.

Visual Workflow and Troubleshooting Diagrams

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A 1. Dissolve Aniline in excess HCl B 2. Cool to 0-5°C (Ice-Salt Bath) A->B C 3. Add aq. NaNO₂ dropwise B->C D Fresh Diazonium Salt Solution C->D G 3. Add Diazonium Salt Solution Slowly D->G E 1. Dissolve Acetylacetone & Sodium Acetate in aq. Ethanol F 2. Cool to 0-5°C E->F F->G H Crude Product (Precipitate) G->H I 1. Vacuum Filtration H->I J 2. Wash with Cold Water I->J K 3. Recrystallize from Ethanol J->K L Pure 3-Phenylazo- acetylacetone K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product? Temp_Check Was Temp strictly maintained at 0-5°C? Start->Temp_Check pH_Check Was coupling pH buffered (e.g., NaOAc)? Temp_Check->pH_Check Yes Sol_Temp Solution: Use ice-salt bath. Add reagents slowly. Temp_Check->Sol_Temp No Purity_Check Was product recrystallized? pH_Check->Purity_Check Yes Sol_pH Solution: Use sodium acetate buffer. Ensure proper mixing. pH_Check->Sol_pH No Sol_Purity Solution: Recrystallize from hot ethanol to remove soluble impurities. Purity_Check->Sol_Purity No Success Optimized Yield & Purity Purity_Check->Success Yes Sol_Temp->pH_Check Sol_pH->Purity_Check Sol_Purity->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Grokipedia. (n.d.). This compound.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • Filo. (2025, March 2). How aniline is converted into diazonium salt.
  • YouTube. (2019, January 3). converting anilines to diazoniums ions.
  • BenchChem. (2025). Preventing byproduct formation in azo coupling reactions.
  • Brainly. (2024, March 6). Aniline reacts with sodium nitrite and hydrochloric acid at 273-278 K to give.
  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline).
  • Academia.edu. (n.d.). Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity.
  • ResearchGate. (2017, May 12). (PDF) Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Coupling of diazonium salts with acetone.
  • Sci-Hub. (n.d.). Coupling of diazonium salts with acetone.
  • BenchChem. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, May 23). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones.
  • Wikipedia. (n.d.). This compound.
  • gsrs. (n.d.). This compound.
  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Ingol 7,8,12-triacetate 3-phenylacetate.
  • Chemistry Stack Exchange. (2015, September 8). Azo coupling with arenediazonium salts - why isn't nitrogen gas lost?.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Smolecule. (n.d.). Buy this compound | 56276-49-4.
  • ChemicalBook. (n.d.). This compound CAS#: 56276-49-4.

Sources

Technical Support Center: Characterization of 3-Phenylazoacetylacetone Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support center for researchers working with β-dicarbonyl azo compounds. This guide provides in-depth troubleshooting advice and answers to frequently encountered challenges in the characterization of 3-phenylazoacetylacetone and its derivatives. The inherent tautomeric complexity of this molecule requires a multi-faceted analytical approach. This document is structured to explain the causality behind experimental choices, ensuring a robust and self-validating characterization workflow.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the tautomerism of this compound and common points of confusion during initial characterization.

Q1: What are the primary tautomeric forms of this compound, and which is typically dominant?

Answer: this compound primarily exists in a dynamic equilibrium between two main forms: the Azo-Enol form and the Keto-Hydrazone form. While other minor tautomers can exist, these two are the most significant.

  • Azo-Enol Tautomer: Features an azo linkage (-N=N-) and an enolic hydroxyl group (-OH).

  • Keto-Hydrazone Tautomer: Features a hydrazone linkage (>C=N-NH-) and two keto groups (>C=O).

In the vast majority of cases, both in solution and in the solid state, the Keto-Hydrazone tautomer is the dominant and more stable form .[1] This pronounced stability is attributed to the formation of a highly favorable six-membered pseudo-ring stabilized by a strong intramolecular hydrogen bond between the hydrazone N-H group and one of the carbonyl oxygens.[1] This resonance-assisted hydrogen bond is a key feature influencing the molecule's spectral properties and reactivity.

tautomers cluster_Azo Azo-Enol Tautomer cluster_Hydrazo Keto-Hydrazone Tautomer (Dominant) Azo Azo-Enol (-N=N-, -OH) Hydrazo Keto-Hydrazone (>C=N-NH-, >C=O) Stabilized by Intramolecular H-Bond Azo->Hydrazo Equilibrium caption Tautomeric equilibrium in this compound.

Caption: Tautomeric equilibrium in this compound.

Q2: My ¹H NMR spectrum in CDCl₃ at room temperature only shows one sharp set of signals. Does this mean my sample is a single, pure tautomer?

Answer: Not necessarily. This is one of the most common misinterpretations. Observing a single set of averaged signals in an NMR spectrum is often indicative of a fast exchange between tautomers on the NMR timescale.[2][3]

Causality Explained: The NMR spectrometer has a specific "shutter speed." If the rate of interconversion between the azo-enol and keto-hydrazone forms is faster than the NMR instrument can distinguish them, the spectrum will only show a single, population-weighted average of the chemical shifts for each proton. Prototropic exchange in azoles and related compounds is often rapid at ambient temperatures.[2] For this compound, the presence of a very sharp, downfield-shifted signal (typically >15 ppm) is a strong indicator of the N-H proton of the hydrogen-bonded hydrazone form, but the sharpness does not rule out a fast equilibrium with a minor tautomer.

Q3: I suspect a tautomeric equilibrium is present. How can I definitively resolve and quantify the different forms using NMR?

Answer: The most effective method to resolve tautomers in a fast exchange regime is Variable-Temperature (VT) NMR spectroscopy . By lowering the temperature of the experiment, you can slow down the rate of interconversion.

Mechanism: As the rate of exchange decreases with temperature, it will eventually become slow relative to the NMR timescale. At this point, known as the coalescence temperature , the single averaged peak will broaden significantly. Upon further cooling, the peak will resolve into two distinct signals corresponding to the individual tautomers. The relative populations of the tautomers can then be determined by integrating these separate signals.

Low-temperature NMR studies in freonic solvents have been successfully used to "freeze out" and analyze tautomeric and conformational equilibria in related β-dicarbonyl systems.[4]

(See Part 3 for a detailed VT-NMR experimental protocol).

Part 2: Troubleshooting Specific Analytical Techniques

This section provides targeted advice for issues encountered with spectroscopy, crystallography, and computational modeling.

Spectroscopy (UV-Vis)
Q4: I observe a significant shift in the UV-Vis absorption maximum (λ_max) when I change solvents (e.g., from hexane to ethanol). What does this solvatochromism tell me about the tautomeric equilibrium?

Answer: This is an excellent observation and a classic indicator of tautomerism. The shift in λ_max with solvent polarity, known as solvatochromism, is a powerful tool for probing the tautomeric equilibrium.[5]

Expert Insight:

  • Identifying the Cause: The keto-hydrazone and azo-enol tautomers have different ground-state polarities. Polar solvents will preferentially stabilize the more polar tautomer, thus shifting the equilibrium.[6] Generally, the keto-hydrazone form is more polar than the azo-enol form.

  • Interpreting the Shift:

    • A bathochromic shift (shift to longer wavelengths, red shift) in more polar solvents often suggests that the excited state is more polar than the ground state. This is typical for the π-π* transitions in these conjugated systems.[7]

    • By plotting the absorption maxima against a solvent polarity scale (like the Kamlet-Taft or Reichardt parameters), you can gain quantitative insight into the solvent-solute interactions driving the equilibrium shift.[8][9]

  • The Challenge of Overlap: A major challenge is that the absorption bands of the two tautomers often overlap, making direct analysis difficult.[10] Deconvolution of the UV-Vis spectrum, sometimes aided by computational predictions of the spectra for each pure tautomer, may be necessary to quantify the equilibrium constant in different solvents.[8]

Solvent PropertyExpected Effect on EquilibriumRationale
Increasing Polarity Shifts toward Keto-HydrazoneThe Keto-Hydrazone tautomer is generally more polar and is stabilized more effectively by polar solvents.[6]
Increasing H-bond Donor Ability Shifts toward Keto-HydrazoneThe carbonyl groups of the hydrazone form can accept hydrogen bonds from protic solvents, increasing its stability.
Increasing H-bond Acceptor Ability Can shift toward Azo-EnolThe enolic proton of the azo-enol form can donate a hydrogen bond to acceptor solvents, providing some stabilization.
Solid-State vs. Solution-State Analysis
Q5: My X-ray crystal structure shows unequivocally that the molecule exists as the keto-hydrazone tautomer. However, my solution-state data (NMR/UV-Vis) suggests a possible equilibrium. Why is there a discrepancy?

Answer: This is a critical point in characterization: the solid-state structure does not always represent the dynamic reality in solution.

Causality Explained:

  • Single Snapshot: X-ray crystallography provides a static picture of the molecule in its lowest energy conformation within a highly ordered crystal lattice.[11] Packing forces and intermolecular interactions (like hydrogen bonding) in the crystal can "lock" the molecule into a single tautomeric form, even if other forms are accessible in solution.[12]

  • Solution Dynamics: In solution, molecules are solvated and have much greater freedom of movement. The equilibrium is governed by the relative free energies of the solvated tautomers, which can be very different from the energies in the solid state.

Computational Modeling
Q6: My DFT calculations for tautomer stability don't align with my experimental results. What are the common pitfalls in modeling these systems?

Answer: This is a frequent challenge. The accuracy of computational models for tautomeric equilibria is highly dependent on the chosen methodology. Discrepancies often arise from approximations in modeling the system, particularly solvation.

Expert Troubleshooting:

  • Choice of Functional/Basis Set: While B3LYP is a common starting point, it may not be sufficient. For systems with significant non-covalent interactions (like the intramolecular H-bond), functionals that account for dispersion, such as the ωB97X-D, are often more reliable.[8] Ensure your basis set is adequate (e.g., 6-311+G(d,p) or larger).

  • The Solvation Model is Critical:

    • Gas Phase vs. Solution: Gas-phase calculations often incorrectly predict the azo-enol form to be more stable because they neglect the stabilizing effect of the solvent on the more polar keto-hydrazone tautomer.

    • Continuum vs. Explicit Solvation: A continuum model (like CPCM or SMD) is the minimum requirement to account for bulk solvent effects.[14] However, these models can fail to capture specific hydrogen bonding between the solute and solvent. For the highest accuracy, a hybrid approach using a few explicit solvent molecules in the first solvation shell combined with a continuum model is recommended.

  • Thermodynamic Corrections: Ensure you are comparing Gibbs Free Energies (ΔG), not just electronic energies (ΔE), as thermal and entropic contributions can be significant in determining the equilibrium position.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis & Purification NMR_RoomTemp Room Temp NMR (¹H, ¹³C) Synthesis->NMR_RoomTemp Initial Screen UV_Vis UV-Vis Solvent Study Synthesis->UV_Vis Initial Screen VT_NMR Variable-Temp NMR NMR_RoomTemp->VT_NMR Fast Exchange Observed DFT DFT Calculations (Gas & Solvated) UV_Vis->DFT Compare λ_max Conclusion Integrated Conclusion on Tautomeric Equilibrium UV_Vis->Conclusion Correlate Data VT_NMR->DFT Compare ΔG VT_NMR->Conclusion Correlate Data Xray Single Crystal X-Ray (if possible) Xray->DFT Compare Geometry Xray->Conclusion Correlate Data DFT->Conclusion Correlate Data caption Integrated workflow for tautomer characterization.

Caption: Integrated workflow for tautomer characterization.

Part 3: Key Experimental Protocols

Protocol 1: Variable-Temperature (VT) ¹H NMR Spectroscopy

Objective: To resolve and quantify tautomers undergoing fast exchange at room temperature.

  • Sample Preparation: Prepare a solution of this compound (5-10 mg) in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, toluene-d₈, or a freon mixture if available) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline. Note the chemical shift and line shape of the key averaged signals.

  • Cooling Sequence: Begin cooling the sample in decrements of 10-15 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.

  • Identify Coalescence: Observe the signals for significant broadening. The temperature at which the peak reaches its maximum width before splitting is the coalescence temperature. This provides kinetic information about the exchange rate.

  • Resolve Tautomers: Continue cooling past coalescence until the broad signal resolves into two or more distinct, sharp peaks. This is the "slow exchange regime."

  • Quantification: Once in the slow exchange regime, carefully integrate the signals corresponding to each tautomer. The ratio of the integrals directly reflects the population ratio (and thus the equilibrium constant, K_eq) at that specific temperature.

  • Data Validation: Ensure the temperature is stable and accurately calibrated. If possible, repeat the process while warming the sample back to room temperature to check for hysteresis and ensure the process is reversible.

References

  • Uddin, J., et al. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences, 137(83). Available at: [Link]

  • Al-amri, A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Available at: [Link]

  • El-Gogary, T., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 7(11), 149. Available at: [Link]

  • Svijlen, K., et al. (2013). Rigorous Incorporation of Tautomers, Ionization Species, and Different Binding Modes into Ligand-Based and Receptor-Based 3D-QSAR Methods. Journal of Chemical Information and Modeling, 53(12), 3342–3354. Available at: [Link]

  • Nagy, P. I., & D'Auria, M. (2009). Tautomeric equilibria of 3-formylacetylacetone: low-temperature NMR spectroscopy and ab initio calculations. Magnetic Resonance in Chemistry, 47(7), 578-589. Available at: [Link]

  • Zhang, J., et al. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(32), 14264-14267. Available at: [Link]

  • Císařová, I., et al. (2006). Structure and Tautomerism of Azo Coupling Products from N-Alkylenaminones Derived from Acetylacetone and Benzoylacetone in Solid Phase and in Solution. European Journal of Organic Chemistry, 2006(18), 4192-4201. Available at: [Link]

  • Grokipedia. (n.d.). This compound. Grokipedia. Available at: [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • Ward, J. S., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1445. Available at: [Link]

  • Hamidian, K., et al. (2012). Synthesis, Characterization, and Tautomeric Properties of Some Azo-azomethine Compounds. Zeitschrift für Naturforschung B, 67(2), 159-164. Available at: [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Request PDF. Available at: [Link]

  • Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. Available at: [Link]

  • Mirković, J. M., et al. (2020). Study of tautomerism and solvatochromism of 5-(substituted phenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridones. Semantic Scholar. Available at: [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. Available at: [Link]

  • Gilli, P., et al. (2005). Variable-temperature X-ray crystallographic and DFT computational study of the N-H...O/N...H-O tautomeric competition in 1-(Arylazo)-2-naphthols. Outline of a transition-state hydrogen-bond theory. Journal of the American Chemical Society, 127(13), 4943-4953. Available at: [Link]

  • Elguero, J., et al. (2002). Solid-State NMR Study of the Tautomerism of Acetylacetone Included in a Host Matrix. Request PDF. Available at: [Link]

  • Ajaj, I. A., et al. (2015). Solvatochromism and azo-hydrazo tautomerism of novel arylazo pyridone dyes: Experimental and quantum chemical study. ResearchGate. Available at: [Link]

  • Gabbutt, C. D., et al. (2022). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Chemistry, 4(4), 1334-1345. Available at: [Link]

  • Marković, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152, 767-779. Available at: [Link]

  • Nishimura, N., et al. (1992). Solvent and Pressure Effects on the Tautomeric Equilibrium of 4-Phenylazo-1-naphthol. Bulletin of the Chemical Society of Japan, 65(1), 238-242. Available at: [Link]

  • Lyčka, A., et al. (2015). Tautomerism in azo dyes. FOLIA, 21, 1-7. Available at: [Link]

  • Lapi, A., et al. (2013). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. ResearchGate. Available at: [Link]

  • Gabbutt, C. D., et al. (2022). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2022(2), M1369. Available at: [Link]

  • Remko, M., & Miertus, S. (n.d.). Substituent and solvent effects on the tautomerism of 1-phenylazo-2-naphthol: a computational study. ResearchGate. Available at: [Link]

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Technical Support Hub: Navigating Solubility Challenges with 3-Phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of 3-phenylazoacetylacetone?

This compound is an organic compound characterized by a largely nonpolar structure.[1] This inherent lack of polarity makes it poorly soluble in aqueous solutions. The presence of the phenylazo group and two acetyl groups contributes to its hydrophobic nature. Overcoming the intermolecular forces within the solid crystal lattice to allow for solvation requires a solvent with compatible physicochemical properties.

Q2: Which solvents are recommended for dissolving this compound?

For initial attempts at dissolution, it is advisable to start with common organic solvents. Due to its β-diketone structure with a phenylazo substituent, solvents such as ethanol, methanol, and acetone are often effective. For creating stock solutions that can be diluted into aqueous media, more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent candidates.

Q3: How can pH be manipulated to enhance the aqueous solubility of this compound?

Adjusting the pH is a highly effective strategy for increasing the aqueous solubility of this compound. This compound is a moderate acid with a predicted pKa of approximately 7.01.[2][3] In an aqueous solution with a pH above its pKa, the molecule will deprotonate, forming a more polar, and therefore more soluble, anionic species.

Experimental Workflow for pH-Mediated Dissolution:

Caption: pH adjustment for solubilizing this compound.

Step-by-Step Protocol for pH Adjustment:

  • Create a Suspension: Begin by dispersing the this compound powder in your desired aqueous buffer.

  • Increase the pH: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) to raise the pH above 7.5.

  • Observe Dissolution: Continue to add the base until the solid material fully dissolves, indicating the formation of the soluble anion.

  • Final pH Tuning: Carefully adjust the pH to the final desired value for your experiment, ensuring it remains sufficiently high to maintain solubility.

Troubleshooting Common Solubility Issues

Problem: My this compound precipitates when I add my organic stock solution to my aqueous experimental buffer.

This is a frequent challenge that arises from a phenomenon known as "solvent shock," where the compound rapidly precipitates upon encountering a less favorable solvent environment.

Troubleshooting Flowchart:

G Precipitation Precipitation High Stock Concentration High Stock Concentration Precipitation->High Stock Concentration Cause Rapid Addition Rapid Addition Precipitation->Rapid Addition Cause Low Buffer pH Low Buffer pH Precipitation->Low Buffer pH Cause Use a More Dilute Stock Use a More Dilute Stock High Stock Concentration->Use a More Dilute Stock Solution Add Stock Dropwise with Vortexing Add Stock Dropwise with Vortexing Rapid Addition->Add Stock Dropwise with Vortexing Solution Increase Buffer pH Increase Buffer pH Low Buffer pH->Increase Buffer pH Solution

Caption: Decision tree for addressing precipitation.

In-depth Solutions:

  • Co-solvency: This technique involves using a water-miscible organic solvent in which the compound is highly soluble to create a concentrated stock solution.[4] When adding this stock to an aqueous medium, the organic solvent acts as a "bridge," reducing the interfacial tension between the hydrophobic compound and the water.[4]

  • Slower Addition and Vigorous Mixing: Adding the stock solution slowly and with vigorous stirring or vortexing helps to disperse the compound more evenly, preventing localized supersaturation and subsequent precipitation.

  • pH Control of the Final Solution: Ensure that the final aqueous buffer has a pH that will maintain the deprotonated and soluble state of the this compound.

Problem: I am unable to achieve my desired concentration, even in organic solvents.

If you are encountering solubility limitations even with organic solvents, several advanced techniques can be employed.

Solvent Properties and Selection:

SolventDielectric ConstantPolarity IndexSuitability
Water80.110.2Poor (without pH adjustment)
DMSO46.77.2Excellent for stock solutions
DMF36.76.4Good for stock solutions
Methanol32.75.1Good general-purpose solvent
Ethanol24.54.3Good general-purpose solvent
Acetone20.75.1Effective in many cases

This table serves as a general guideline; empirical testing is always recommended.

Advanced Dissolution Methods:

  • Sonication: Using an ultrasonic bath can provide the energy needed to break apart the crystal lattice of the solid, facilitating its interaction with the solvent.[1]

  • Gentle Heating: For many compounds, solubility increases with temperature.[5] Applying gentle heat while dissolving can be effective, but it is crucial to ensure that the compound is not susceptible to degradation at elevated temperatures.

  • Hydrotropy: This method involves the addition of a hydrotrope, a type of compound that can increase the solubility of hydrophobic substances in aqueous solutions.[6]

  • Complexation: The formation of complexes, for instance with cyclodextrins, can enhance the aqueous solubility of poorly soluble drugs by encapsulating the hydrophobic molecule within a more hydrophilic shell.[4]

References

  • Grokipedia. (n.d.). This compound.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • ResearchGate. (n.d.). Data of solubility parameter of solvents and the degree of swelling of PLLA. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Quora. (n.d.). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • Fish & Richardson. (2024). Should the Experimental Use Exception Be Broadened?. Retrieved from [Link]

  • Federal Register. (2024). Experimental Use Exception Request for Comments. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Acephate in Different Solvents from (292.90 to 327.60) K. Retrieved from [Link]

  • Gsrs. (n.d.). This compound. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-Phenylazoacetylacetone Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-phenylazoacetylacetone metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experimental work with this versatile ligand and its coordination compounds. Here, we provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and its subsequent metal complexes. The solutions provided are based on established principles of coordination and organic chemistry.

Problem 1: Low Yield of this compound Ligand

Question: I am getting a very low yield of the this compound ligand during the diazo coupling reaction. What are the likely causes and how can I improve it?

Answer:

A low yield in the synthesis of this compound is often traced back to the instability of the benzenediazonium chloride intermediate. Here are the critical parameters to check and optimize:

  • Temperature Control is Crucial: The diazotization reaction is highly exothermic and the diazonium salt is only stable at low temperatures, typically between 0-5 °C. Exceeding this temperature range can lead to the decomposition of the diazonium salt, resulting in a lower yield.

    • Troubleshooting Steps:

      • Ensure your reaction vessel is continuously submerged in an ice-salt bath to maintain the temperature below 5 °C.

      • Add the sodium nitrite solution dropwise and slowly to the acidic solution of aniline to prevent a sudden increase in temperature.

      • Pre-cool all your solutions and glassware before starting the reaction.

  • Incorrect pH: The formation of the diazonium salt requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like hydrochloric acid.

    • Troubleshooting Steps:

      • Verify the concentration and volume of the acid used. A sufficient excess of acid is necessary to maintain a low pH and prevent unwanted side reactions.

      • Check the pH of the aniline solution before the addition of sodium nitrite.

  • Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the aniline, is important. Impurities can lead to the formation of byproducts. Additionally, the molar ratio of the reactants needs to be precise.

    • Troubleshooting Steps:

      • Use freshly distilled aniline if the purity is questionable.

      • Ensure an equimolar or a slight excess of sodium nitrite is used to ensure complete diazotization of the aniline.

Problem 2: Off-Color or Impure Metal Complex

Question: The color of my final this compound metal complex is not what I expected, and my characterization data (TLC, NMR) suggests the presence of impurities. What could be wrong?

Answer:

An unexpected color and the presence of impurities in the final metal complex can arise from several factors during the complexation step:

  • Incorrect pH of Complexation: The coordination of the this compound ligand to a metal ion is highly pH-dependent. The ligand typically acts as a bidentate or tridentate chelating agent through its oxygen and nitrogen donor atoms. This chelation is often favored in a specific pH range where the ligand is deprotonated.

    • Troubleshooting Steps:

      • The optimal pH for complexation can vary depending on the metal ion. It is often necessary to adjust the pH of the reaction mixture. This can be achieved by adding a base, such as sodium hydroxide, triethylamine, or a buffer solution.

      • Start with a systematic study to find the optimal pH for your specific metal complex by running the reaction at different pH values and monitoring the yield and purity of the product.

  • Solvent System: The choice of solvent can significantly influence the solubility of the reactants and the final complex, affecting the reaction rate and the purity of the product.

    • Troubleshooting Steps:

      • Ethanol and methanol are commonly used solvents for the synthesis of these types of complexes.

      • If solubility is an issue, consider using a co-solvent system or a different solvent altogether, such as DMF or DMSO.

  • Improper Molar Ratio of Metal to Ligand: The stoichiometry of the metal complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) will dictate the required molar ratio of the reactants.[1][2] Using an incorrect ratio can lead to a mixture of complexes or unreacted starting materials.

    • Troubleshooting Steps:

      • Based on the expected structure of your complex, carefully calculate and measure the required amounts of the metal salt and the ligand.

      • It is common to use a slight excess of the ligand to ensure complete complexation of the metal ion.

  • Side Reactions: The presence of unreacted starting materials or byproducts from the ligand synthesis can lead to the formation of undesired coordination compounds.

    • Troubleshooting Steps:

      • Ensure the this compound ligand is purified (e.g., by recrystallization) before using it in the complexation reaction.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the presence of side products.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of this compound metal complexes?

A1: The synthesis of this compound metal complexes typically involves a two-step process: the synthesis of the ligand followed by the complexation with a metal salt.

Step 1: Synthesis of this compound (Ligand) This is achieved through a diazo coupling reaction.[3]

  • Aniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature. This forms the benzenediazonium chloride in situ.

  • In a separate flask, acetylacetone is dissolved in an alkaline solution (e.g., NaOH or sodium acetate solution) and cooled.

  • The freshly prepared diazonium salt solution is then slowly added to the acetylacetone solution with vigorous stirring.

  • The resulting precipitate, this compound, is then filtered, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of the Metal Complex

  • The purified this compound ligand is dissolved in a suitable solvent, such as ethanol or methanol.

  • An aqueous or alcoholic solution of the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnSO₄) is added to the ligand solution.

  • The pH of the reaction mixture is adjusted to the optimal value for complex formation, often using a base like sodium hydroxide or an organic base.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation.

  • The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.

Q2: How can I determine the optimal reaction conditions for a new this compound metal complex?

A2: The optimization of reaction conditions is a critical step to ensure a high yield and purity of your target metal complex. A systematic approach is recommended:

ParameterOptimization Strategy
pH Perform the complexation reaction at various pH values (e.g., in the range of 4-10) and analyze the yield and purity of the product at each pH. A buffer solution can be used to maintain a constant pH during the reaction.
Temperature Run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to determine the effect on the reaction rate and product purity. Some complexations may be favorable at room temperature, while others may require heating.[3]
Molar Ratio (Metal:Ligand) Vary the molar ratio of the metal salt to the ligand (e.g., 1:1, 1:2, 2:1) to determine the stoichiometry of the complex and to maximize the yield. The optimal ratio will depend on the coordination number of the metal ion and the denticity of the ligand.
Solvent Test different solvents or solvent mixtures to find the best medium for dissolving the reactants and precipitating the product. Common solvents include ethanol, methanol, and DMF.
Reaction Time Monitor the progress of the reaction over time using a suitable analytical technique like TLC or UV-Vis spectroscopy to determine the point at which the reaction is complete.

Q3: What are the key characterization techniques for this compound metal complexes?

A3: A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized complexes:

  • FT-IR Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O, C=N, and N=N groups in the complex compared to the free ligand indicates their involvement in coordination with the metal ion.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The appearance of new absorption bands or a shift in the bands of the free ligand upon complexation confirms the formation of the complex.[4]

  • ¹H NMR Spectroscopy: For diamagnetic complexes, ¹H NMR can be used to further elucidate the structure of the complex in solution.

  • Elemental Analysis (CHN): This analysis determines the percentage of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the proposed molecular formula.

  • Molar Conductivity Measurements: This measurement helps to determine whether the complex is an electrolyte or non-electrolyte in a particular solvent, providing insight into the nature of the counter-ions.[5]

  • Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability of the complex and the presence of coordinated or lattice water molecules.[6]

  • Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which can help in deducing the geometry and the oxidation state of the central metal ion in paramagnetic complexes.

Q4: What are the potential applications of this compound metal complexes in drug development?

A4: Metal complexes of azo dyes, including those derived from this compound, have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Research has shown that these types of complexes can exhibit:

  • Antimicrobial Activity: Many of these complexes have been screened for their antibacterial and antifungal properties and have shown promising results against various pathogens.

  • Anticancer Activity: Some metal complexes have demonstrated cytotoxic effects against different cancer cell lines, making them potential candidates for the development of new anticancer drugs.

  • Antioxidant Activity: The redox properties of the metal ions and the ligand can contribute to the antioxidant activity of the complexes.

The biological activity is often influenced by the nature of the metal ion, the ligand, and the overall structure of the complex. Further research and optimization are crucial to develop these compounds into effective therapeutic agents.

Experimental Workflow and Protocols

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound metal complexes.

Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_characterization Characterization A Aniline + HCl C Diazotization (0-5 °C) A->C B NaNO2 Solution B->C E Coupling Reaction C->E D Acetylacetone + Base D->E F Purification (Recrystallization) E->F G This compound F->G I Complexation Reaction G->I H Metal Salt Solution H->I J Isolation & Purification I->J K Metal Complex J->K L Spectroscopy (FT-IR, UV-Vis, NMR) K->L M Elemental Analysis K->M N Thermal Analysis (TGA) K->N O Conductivity & Magnetic Studies K->O

Caption: General workflow for synthesis and characterization.

Detailed Experimental Protocol: Synthesis of a Representative Cu(II) Complex

This protocol provides a starting point for the synthesis of the Cu(II) complex of this compound. Optimization of the parameters mentioned in the FAQ section may be required.

Materials:

  • This compound (ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (0.1 M)

Procedure:

  • Dissolve this compound (e.g., 2 mmol) in 50 mL of warm ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (e.g., 1 mmol) in 20 mL of ethanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring.

  • Adjust the pH of the reaction mixture to approximately 7-8 by the dropwise addition of 0.1 M NaOH solution. A color change and the formation of a precipitate should be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Collect the precipitated complex by suction filtration.

  • Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

  • Characterize the final product using appropriate analytical techniques.

References

  • Grokipedia. This compound.
  • World Journal of Pharmacy and Pharmaceutical Sciences. Thermal studies of some transition metal complexes of nitro derivative of phenylazo-ethylacetoacetate.
  • Ismael, K. A., et al. (2020). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II)
  • Myek, B., et al. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. Modern Scientific Press.
  • Benchchem. Technical Support Center: Troubleshooting Niazo Synthesis.
  • Al-Daffay, R. K. H., & Al-Hamdani, A. A. S. (2022). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Iraqi Journal of Science, 63(8), 3264–3275.
  • ResearchGate. Effect of temperature on the complexes formation. Available from: [Link]

  • The Creative Chemist. Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Available from: [Link]

  • ResearchGate. Synthesis and characterization of novel Ni(II) and Zn(II) complexes with 5-chloro-2-(phenylazo)pyridine. Available from: [Link]

  • La Salle University. Synthesis of Macrocyclic Complexes of Nickel(II). Available from: [Link]

  • Indian Academy of Sciences. Synthesis and electrochemical studies of phenylazo substituted tetraaza macrocyclic complexes of Ni(II). Available from: [Link]

  • MDPI. Synthesis, Characterization, DNA Binding and Cytotoxicity of Copper(II) Phenylcarboxylate Complexes. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Available from: [Link]

  • MDPI. Pentacoordinated Liquid Crystalline Zn(II) Complex Organized in Smectic Mesophase: Synthesis, Structural and Electrochemical Properties. Available from: [Link]

  • PubMed Central. Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]. Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes. Available from: [Link]

  • ResearchGate. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: A comparative study. Available from: [Link]

  • ResearchGate. Synthesis and characterization of iron (III) complex ions possessing phenanthroline-based ligands. Available from: [Link]

  • Al-Daffay, R. K. H., & Al-Hamdani, A. A. S. (2022). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Iraqi Journal of Science, 63(8), 3264-3275.
  • Chemical Review and Letters. Synthesis, characterization and a few noticeable properties of Ni(II) complexes embedded with azo (-N=N-) and azomethine (-C=N-) units. Available from: [Link]

  • MDPI. Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties. Available from: [Link]

  • Asian Publication Corporation. Synthesis and Characterization of Nickel(II) Complexes of Various Substituted Acid Hydrazides. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs. Available from: [Link]

  • ScienceDirect. Sonochemical synthesis of two nanoscale Co(II) coordination compounds: Facile fabrication of Co3O4 nanoparticles with. Available from: [Link]

  • ResearchGate. Copper(II) complex with acetylacetone phenylhydrazone: Synthesis, crystal structure, and thermal stability. Available from: [Link]

  • PubMed. Synthesis, characterization and cytotoxicity of copper (II) complex containing a 2H-benzo[e][3][5]oxazin derivative. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)]. Available from: [Link]

  • New Journal of Chemistry. Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand. Available from: [Link]

  • ResearchGate. Synthesis, characterization, and biological studies of novel Ni(II) and Zn(II) complexes with 5-chloro-2-(phenylazo)pyridine. Available from: [Link]

  • ResearchGate. Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Available from: [Link]

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Technical Support Center: Troubleshooting Peak Splitting in HPLC Analysis of Azo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak splitting issues during the analysis of azo compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve these common chromatographic challenges effectively.

Part 1: Troubleshooting Guide: A Systematic Approach to Peak Splitting

Peak splitting, where a single analyte peak appears as two or more distinct, often conjoined, peaks, is a frustrating artifact that can compromise the accuracy and reliability of quantitative analysis.[1] This guide provides a systematic, question-based approach to pinpointing and resolving the root cause of this issue in the context of azo compound analysis.

Initial Diagnosis: Is it a System-Wide or Analyte-Specific Problem?

The first crucial step is to determine the scope of the problem. Your answer to this question will significantly narrow down the potential causes.

  • Are all peaks in the chromatogram splitting? If yes, the issue is likely systemic, pointing towards a problem with the HPLC hardware or a global condition affecting all analytes. Common culprits include a blocked column inlet frit, a void at the head of the column, or improper hardware connections.[2]

  • Is only a single peak (or a subset of peaks) splitting? If the splitting is confined to one or a few peaks, the problem is more likely related to the specific chemistry of your azo compound(s) or its interaction with the sample solvent and mobile phase.[1]

Visualizing the Troubleshooting Workflow

To aid in your diagnostic process, the following flowchart outlines the logical steps to take based on your initial observations.

HPLC_Troubleshooting_Peak_Splitting start Peak Splitting Observed q1 Are ALL peaks splitting? start->q1 system_issue Systemic Issue Likely q1->system_issue Yes analyte_issue Analyte-Specific Issue Likely q1->analyte_issue No check_frit Check for Blocked Frit / Contamination at Column Inlet system_issue->check_frit check_void Inspect for Column Void check_frit->check_void check_connections Verify All Tubing and Fittings (Injector to Detector) check_void->check_connections q2 Is the sample solvent stronger than the mobile phase? analyte_issue->q2 solvent_effect Solvent Mismatch Effect q2->solvent_effect Yes chemistry_issue Chemical / Method Issue q2->chemistry_issue No reconstitute_sample Action: Reconstitute sample in mobile phase or weaker solvent solvent_effect->reconstitute_sample check_coelution Investigate Co-elution (Inject smaller volume) chemistry_issue->check_coelution check_ph Check Mobile Phase pH vs. Azo Compound pKa check_coelution->check_ph check_on_column_degradation Consider On-Column Degradation / Isomerization check_ph->check_on_column_degradation

Caption: A logical workflow for diagnosing the root cause of peak splitting in HPLC.

Troubleshooting Systemic Peak Splitting (All Peaks Affected)
Question: Could my column be compromised?

Causality: When all peaks are split, it suggests a physical disruption to the sample path at or before the analytical column. This disruption splits the sample band before any separation occurs.[2]

  • Partially Blocked Inlet Frit: The frit is a porous filter at the column's entrance. If particulates from the sample or system wear accumulate and block a portion of it, the sample flow becomes non-uniform, creating two or more paths onto the column packing, resulting in split peaks.[1][3]

  • Column Void: A void or channel can form at the top of the column's packed bed due to pressure shocks or dissolution of the silica backbone under harsh pH conditions.[3] This void acts as an unswept mixing chamber, distorting the sample band.

Diagnostic Protocol:

  • Remove the Guard Column: If you are using a guard column, remove it and run the analysis again. If the peak shape improves, the guard column is the source of the problem and should be replaced.[4]

  • Reverse and Flush the Column: Disconnect the column from the detector and connect the outlet to the injector. Flush the column with a strong, appropriate solvent (e.g., isopropanol for reversed-phase) at a low flow rate. This can sometimes dislodge particulates from the inlet frit. Note: Only perform this on columns that are not specifically designated as "non-reversible".

  • Column Replacement: If the above steps fail, the column has likely reached the end of its life and needs to be replaced.[5]

Question: Are my system connections causing dead volume?

Causality: Improperly seated fittings or the use of incorrect tubing can create small voids or "dead volumes" in the flow path.[6] If this dead volume is located between the injector and the column, it can cause peak distortion and splitting that may improve for later-eluting peaks. If it's after the column, all peaks will be affected similarly.[6]

Diagnostic Protocol:

  • Inspect Fittings: Systematically check every fitting from the autosampler to the detector. Ensure that PEEK fingertight fittings are snug and that stainless steel ferrules are properly seated and have been swaged correctly for the specific port depth.[6]

  • Minimize Tubing Length: Use the shortest possible length of tubing with the narrowest appropriate internal diameter (ID) to connect system components, especially between the injector, column, and detector, to minimize extra-column volume.

Troubleshooting Analyte-Specific Peak Splitting
Question: Is my sample solvent incompatible with the mobile phase?

Causality: This is one of the most common causes of split peaks, particularly for early-eluting compounds.[7] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, the portion of the sample at the edges of the injection band begins to travel down the column before the center. This leads to a distorted, often split, peak.[8][9] For reversed-phase analysis of azo compounds, using a sample diluent with a high percentage of acetonitrile or methanol when the mobile phase is highly aqueous is a classic example.[7][9]

Diagnostic Protocol:

  • Analyze Diluent Strength: Compare the organic content of your sample diluent to the starting conditions of your mobile phase.

  • Reconstitute the Sample: If possible, evaporate the sample solvent and reconstitute the azo compound in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still maintains solubility.

  • Reduce Injection Volume: A quick diagnostic is to significantly reduce the injection volume. If the peak splitting diminishes or resolves into a single sharp peak, a solvent mismatch is highly probable.[1]

ParameterCondition 1: ProblematicCondition 2: Improved
Mobile Phase (Initial) 95% Water / 5% Acetonitrile95% Water / 5% Acetonitrile
Sample Diluent 100% Acetonitrile95% Water / 5% Acetonitrile
Injection Volume 10 µL10 µL
Observed Peak Shape Split or severely frontedSharp, symmetrical peak

Table 1: Example of correcting solvent mismatch for an early-eluting azo compound.

Question: Could two different species of my compound be present?

Causality: Peak splitting for a single analyte can occur if the compound exists in more than one form under the analytical conditions.

  • Co-eluting Isomers/Impurities: What appears to be a split peak might actually be two distinct but very closely eluting compounds—an impurity or an isomer of your target azo compound.

  • On-Column Tautomerization: Azo compounds can exist as tautomers (azo-hydrazone tautomerism). If the interconversion between these forms is slow relative to the chromatographic timescale, two distinct peaks can be observed.

  • Ionization State: If the mobile phase pH is very close to the pKa of an ionizable functional group on the azo compound (e.g., an amine or sulfonic acid group), the compound may exist as a mixture of its ionized and non-ionized forms, potentially leading to peak distortion or splitting. The mobile phase buffer must have sufficient capacity to ensure a single ionic form predominates.

Diagnostic Protocol:

  • Confirm Peak Purity: If you have a diode-array detector (DAD), check the spectral purity across the split peak. If the spectra are identical, it suggests a single compound is responsible. If they differ, you likely have a co-eluting impurity.[2]

  • Adjust Mobile Phase pH: For ionizable azo compounds, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. This ensures the compound is in a single, stable ionic state.

  • Modify Temperature or Mobile Phase: To address potential tautomerism or slow on-column kinetics, try changing the column temperature or the mobile phase composition (e.g., switching from methanol to acetonitrile or vice-versa) to alter the separation selectivity and potentially merge the peaks.[1][10]

Azo_Compound_Issues cluster_0 Potential Azo Compound States on Column cluster_1 Resulting Chromatographic Peak A Single Azo Analyte Injected B Co-eluting Impurity/Isomer C Slow On-Column Interconversion (e.g., Tautomers) D Mixed Ionic States (Mobile Phase pH ≈ pKa) E Split Peak B->E Two species resolved C->E Two forms separated D->E Two states separated

Caption: Chemical phenomena specific to azo compounds that can lead to peak splitting.

Part 2: Frequently Asked Questions (FAQs)

Q1: I see peak splitting only after about 50 injections with a new column. What's happening?

This often points to a gradual contamination of the column inlet frit or the top of the stationary phase.[2] Particulate matter from your samples, even if filtered, can slowly accumulate. Azo dyes in complex matrices (like textiles or food products) are particularly prone to this.[11] Solution: Implement a more rigorous sample clean-up procedure (e.g., Solid Phase Extraction - SPE). Also, always use a guard column and an in-line filter to protect the analytical column; these are disposable and much cheaper to replace.[3][12]

Q2: My peak splitting gets worse as the flow rate increases. Why?

This can be symptomatic of a column void or significant extra-column volume. At higher flow rates, the turbulent effects within these voids are exacerbated, leading to more pronounced peak distortion. Slower flow rates can sometimes mask the problem by allowing more time for diffusion to counteract the poor flow path.

Q3: Can the temperature difference between my mobile phase and the column cause peak splitting?

Yes, this can be a subtle cause. If a cool mobile phase enters a significantly warmer column, viscosity and density changes can occur right at the column inlet, leading to flow disruption and distorted peaks.[1] Solution: Pre-heat the mobile phase by using longer tubing inside the column compartment or by using a dedicated mobile phase pre-heater.

Q4: I'm analyzing a mixture of azo dyes, and only the most polar one shows a split peak. What should I investigate first?

For the earliest eluting, most polar peak, the "sample solvent effect" is the most likely culprit.[7] Your sample is likely dissolved in a solvent stronger than the highly aqueous mobile phase required to retain that polar analyte. Refer to the diagnostic protocol for solvent incompatibility above.

Q5: Could on-column degradation of my azo compound cause peak splitting?

Yes. Azo compounds can be susceptible to degradation under certain conditions.[13] If the mobile phase is too acidic or basic, or if it contains reactive components, the analyte might partially degrade as it passes through the column. If a stable degradation product is formed, you may see an extra peak, which could be mistaken for a split peak if it elutes very closely. Using a DAD to check for spectral differences can help diagnose this.

References

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Waters Corporation. What are common causes of peak splitting when running an LC column? - WKB194672. [Link]

  • ResearchGate. When using HPLC, how do you deal with split peaks?. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • ResearchGate. HPLC methods for the determination of inedible azo dyes in food samples. [Link]

  • LCGC International. Split Peaks — A Case Study. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. [Link]

  • Agilent Technologies. High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. [Link]

  • Waters Corporation. Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC Separation. [Link]

  • YouTube. Causes of peak splitting in HPLC and ways to fix it. [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • CORE. HPLC INVESTIGATION OF THE DEGRADATION OF SOME ARTIFICIAL AZO FOOD COLORANTS IN THE PRESENCE OF ASCORBIC ACID. [Link]

  • ResearchGate. Do azo compounds exhibit peak tailing in HPLC?. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]

  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • An-Najah Staff. HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. [Link]

  • Waters Corporation. Peak Shape Changes Over Time. [Link]

  • YouTube. Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). [Link]

  • MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape. [Link]

  • YouTube. What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]

  • YouTube. HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. [Link]

  • YouTube. HPLC TROUBLE SHOOTING|PEAK SHAPE ISSUE|PEAK TAILING|PEAK FRONTING. [Link]

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degradation pathways of 3-phenylazoacetylacetone under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-phenylazoacetylacetone. This document provides in-depth, field-proven insights into the stability of this compound and offers robust troubleshooting guides for common experimental challenges. Our goal is to equip you with the necessary knowledge to anticipate, identify, and control its degradation, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is this compound and why is its stability a concern?

A: this compound, also known as 3-(phenylazo)-2,4-pentanedione, is a β-diketone compound featuring a phenylazo group (-N=N-C₆H₅)[1]. It exists predominantly in a more stable hydrazo tautomer form, stabilized by a strong intramolecular hydrogen bond[1]. Understanding its stability is critical because degradation can lead to a loss of the parent compound, the appearance of confounding byproducts, and ultimately, erroneous or irreproducible data in chemical syntheses, coordination chemistry, and biological assays. The primary points of lability are the azo linkage and the dicarbonyl moiety.

Q2: What are the primary theoretical degradation pathways for this molecule?

A: Based on its structure, this compound is susceptible to several degradation mechanisms:

  • Hydrolysis: The molecule can undergo hydrolysis under acidic or basic conditions. This can lead to the cleavage of the C-N bond or modifications to the acetylacetone backbone.

  • Oxidation: The azo group is susceptible to oxidation, which can lead to cleavage of the N=N double bond, potentially forming products like nitrobenzene or phenol. The acetylacetone moiety can also be oxidized.

  • Photodegradation: Azo compounds are known chromophores and can be sensitive to light[2]. UV or even ambient light exposure can induce photoisomerization (from the more stable trans to the cis isomer) or photocatalytic degradation, especially in the presence of catalysts like TiO₂ or ZnO[2][3].

  • Thermal Degradation: Elevated temperatures can provide the energy needed to break weaker bonds within the molecule, leading to fragmentation. Thermogravimetric analysis (TGA) is often used to study the thermal decomposition behavior of such compounds[4][5].

Q3: How should I properly store this compound and its solutions to minimize degradation?

A: Proper storage is the first line of defense against degradation.

  • Solid Compound: Store the solid material in a tightly sealed, amber glass vial at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO or acetonitrile[6]. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in anhydrous DMSO are typically stable for up to one month under these conditions[6].

  • Working Solutions: Always prepare fresh aqueous working solutions from the frozen stock on the day of the experiment[6]. The pH of aqueous buffers is critical; a pH around 4 appears to be optimal for the stability of many complex organic molecules[7].

Q4: I see an unexpected loss of activity in my cell-based assay. Could this be due to degradation?

A: Yes, this is a common issue. The pH of standard cell culture media (often slightly alkaline, ~pH 7.4) can promote the hydrolysis of labile functional groups[6]. Furthermore, components in the media could potentially react with your compound. It is highly recommended to perform a preliminary stability study by incubating this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂) and analyzing its concentration over time via HPLC[6].

Section 2: Designing a Robust Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule. It helps identify potential degradation products and establish a stability-indicating analytical method. The protocols below are grounded in the principles outlined by the International Conference on Harmonization (ICH) guidelines[8][9].

Experimental Workflow Overview

The following diagram outlines the logical flow for a comprehensive forced degradation study.

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Identification prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) hplc_dev Develop Stability-Indicating RP-HPLC-UV/PDA Method prep->hplc_dev Initial Analysis acid Acid Hydrolysis (e.g., 0.1M HCl) hplc_dev->acid Apply Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH) hplc_dev->base Apply Stress Conditions oxid Oxidation (e.g., 3% H2O2) hplc_dev->oxid Apply Stress Conditions thermal Thermal Stress (e.g., 60°C in solution) hplc_dev->thermal Apply Stress Conditions photo Photolytic Stress (UV/Vis Light) hplc_dev->photo Apply Stress Conditions hplc_analysis Analyze Stressed Samples by HPLC-PDA acid->hplc_analysis Time-Point Sampling base->hplc_analysis Time-Point Sampling oxid->hplc_analysis Time-Point Sampling thermal->hplc_analysis Time-Point Sampling photo->hplc_analysis Time-Point Sampling lcms Identify Degradants by LC-MS/MS hplc_analysis->lcms Characterize Peaks mass_balance Calculate Mass Balance & Degradation % hplc_analysis->mass_balance pathway Propose Degradation Pathways lcms->pathway mass_balance->pathway

Caption: Workflow for a Forced Degradation Study.

Protocol: Stability-Indicating RP-HPLC Method Development

Causality: The primary goal of a stability-indicating method is to separate the parent compound from all potential degradation products, ensuring that the parent peak is pure. This is crucial for accurately quantifying the rate of degradation[10][11]. A photodiode array (PDA) detector is essential for checking peak purity.

Step-by-Step Protocol:

  • Column Selection: Start with a robust C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier helps to produce sharp, symmetrical peaks for many organic compounds.

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any initial impurities.

  • Wavelength Selection: Use a PDA detector to scan from 200-400 nm. Select a wavelength for quantification where the parent compound has significant absorbance and potential degradants are also likely to absorb (e.g., 254 nm is a common starting point).

  • Method Optimization: Analyze a partially degraded sample (e.g., from a preliminary acid or base stress test). Adjust the gradient, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradant peaks[12].

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness[13]. The most critical validation parameter here is specificity, demonstrated by the clean separation of all peaks in the stressed samples.

Protocols for Forced Degradation

General Setup: For each condition, prepare a sample of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent mixture. Include a control sample stored at 5°C in the dark. Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Acid Hydrolysis [12]

    • Purpose: To assess stability in an acidic environment, mimicking gastric conditions or acidic formulations.

    • Protocol: Add an equal volume of 0.1 M HCl to the drug solution. Incubate at room temperature or elevated temperature (e.g., 60°C) to accelerate degradation. At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis [12]

    • Purpose: To assess stability in an alkaline environment. Ester and amide groups are particularly susceptible, but other groups can also be affected.

    • Protocol: Add an equal volume of 0.1 M NaOH to the drug solution. Keep at room temperature. Base-catalyzed reactions are often rapid, so shorter time points may be necessary. Neutralize aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation [10]

    • Purpose: To simulate oxidative stress. The azo bond is a key target for this pathway.

    • Protocol: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the drug solution. Incubate at room temperature, protected from light.

  • Thermal Degradation [14]

    • Purpose: To evaluate the effect of heat on the molecule's stability.

    • Protocol: Place the drug solution in a sealed vial in a calibrated oven at a temperature above accelerated stability testing conditions (e.g., 60°C or 80°C)[8]. Protect the sample from light.

  • Photolytic Degradation

    • Purpose: To determine if the compound is light-sensitive, which is common for azo dyes[2].

    • Protocol: Expose the drug solution in a photochemically transparent container (e.g., quartz) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate thermal degradation from photolytic degradation[8].

Section 3: Troubleshooting Guide

Issue Encountered Possible Cause(s) Recommended Troubleshooting Actions & Solutions
Inconsistent or lower-than-expected bioactivity in assays. 1. Degradation in Assay Media: The pH or components of your cell culture or assay buffer are causing rapid hydrolysis or reaction[6]. 2. Improper Stock Handling: Repeated freeze-thaw cycles of stock solutions have led to gradual degradation.1. Perform a Media Stability Study: Incubate the compound in the assay medium for the duration of your experiment. Analyze by HPLC at t=0 and t=end to quantify degradation. 2. Optimize Assay Conditions: If degradation is confirmed, reduce incubation time, prepare dilutions immediately before use, or evaluate if a slightly more acidic buffer is tolerated by your system. 3. Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid freeze-thaw damage.
New peaks appear in the chromatogram of a "fresh" sample. 1. On-Column Degradation: The compound is unstable under the HPLC mobile phase conditions (e.g., extreme pH). 2. Solvent-Induced Degradation: The dissolution solvent (if not anhydrous or high-purity) is causing degradation before injection[6]. 3. Light Sensitivity: The compound degraded during sample preparation under ambient lab lighting.1. Adjust Mobile Phase: Test a mobile phase with a more neutral pH if possible. 2. Verify Solvent Quality: Use fresh, HPLC-grade, anhydrous solvents for sample preparation. 3. Protect from Light: Prepare samples under yellow light or in amber vials. Analyze immediately after preparation.
Mass balance in the forced degradation study is low (<95%). 1. Formation of Non-Chromophoric Products: Degradation products may lack a UV-absorbing chromophore. 2. Formation of Volatile Products: Degradants may be volatile and lost during the experiment. 3. Precipitation: Degradants may be insoluble in the sample diluent and precipitate out before injection.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV to detect non-chromophoric species. 2. Check Headspace: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of a stressed sample for volatile products. 3. Inspect Vials: Visually inspect stressed sample vials for any precipitate. If observed, try dissolving it in a stronger solvent for analysis.

Section 4: Hypothesized Degradation Pathways

The following diagram illustrates potential degradation products of this compound based on the known chemistry of its functional groups. The exact products and their prevalence will depend on the specific experimental conditions.

G parent This compound hydrolysis Hydrolysis (H+ or OH-) parent->hydrolysis Cleavage of C-N bond oxidation Oxidation (e.g., H2O2) parent->oxidation Cleavage of N=N bond photolysis Photolysis (UV/Vis) parent->photolysis Radical cleavage aniline Aniline hydrolysis->aniline acac Acetylacetone hydrolysis->acac phenylhydrazine Phenylhydrazine hydrolysis->phenylhydrazine phenol Phenol oxidation->phenol acetic_acid Acetic Acid oxidation->acetic_acid benzene Benzene oxidation->benzene photolysis->acac photolysis->benzene

Caption: Hypothesized Degradation Pathways.

Mechanistic Interpretation:

  • Hydrolytic Pathway: Under acidic or basic conditions, the molecule could undergo cleavage at the C-N bond, potentially releasing aniline and acetylacetone. Reductive cleavage of the azo bond could also yield aniline and an amino-substituted acetylacetone.

  • Oxidative Pathway: Strong oxidizing agents can cleave the N=N bond. Depending on the exact mechanism, this could lead to the formation of phenol, benzene, or nitrobenzene from the phenylazo moiety, and cleavage of the acetylacetone ring could yield smaller carboxylic acids like acetic acid[15].

  • Photolytic Pathway: Light can induce radical reactions, leading to the cleavage of the phenyl-N bond to form benzene radicals and further fragmentation products.

References

  • (PDF) Synthesis, spectroscopic, and thermal studies of azo compounds from luminol and procaine with acetylacetone and their complexes - ResearchGate. (2021-11-19). Available at: [Link]

  • Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point - PubMed. (2011-04-01). Available at: [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC - PubMed Central. Available at: [Link]

  • This compound - Grokipedia. Available at: [Link]

  • Biosynthesis of acetylacetone inspired by its biodegradation - PMC - NIH. (2020-05-15). Available at: [Link]

  • SYNTHESIS OF AZO CONTAINING COMPOUNDS AND THEIR PHOTOISOMERIZATION WITH POLARIZED LIGHT - OpenMETU. Available at: [Link]

  • Acetylacetone - Wikipedia. Available at: [Link]

  • The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation - ResearchGate. (2019-10-25). Available at: [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed. Available at: [Link]

  • Photodegradation of the endocrine-disrupting chemicals benzophenone-3 and methylparaben using Fenton reagent: Optimization of factors and mineralization/biodegradability studies | Request PDF - ResearchGate. (2025-12-17). Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES - SNS Courseware. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • thermal degradation study of some local anesthetic drugs - ResearchGate. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Available at: [Link]

  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores. (2026-01-09). Available at: [Link]

  • Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process - MDPI. Available at: [Link]

  • Stability Conditions for WHO Member states by region. Available at: [Link]

  • Proposed mechanism for the degradation of phenolic azo dyes by P.... - ResearchGate. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC - NIH. Available at: [Link]

  • (PDF) Thermal degradation kinetics of some phosphorus containing aromatic polyesters. Available at: [Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC - PubMed Central. (2025-04-25). Available at: [Link]

  • Thermal Stabilities and the Thermal Degradation Kinetics of Poly(ϵ-Caprolactone). (2008-03-28). Available at: [Link]

  • Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC - NIH. (2024-04-19). Available at: [Link]

  • Phenolic Azo Dye Oxidation by Laccase from Pyricularia oryzae - PMC - NIH. Available at: [Link]

  • Degradation of phenazone in aqueous solution with ozone: Influencing factors and degradation pathways | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]

  • Development of Stability Indicating HPLC Method for Simultaneous Quantification of Lumateperone and its Three Genotoxic Nitroso Impurities in Pharmaceutical Formulations. (2024-12-09). Available at: [Link]

  • Thermal Behavior of Biodegradable Compositions of Polylactide and Poly(3-hydroxybutyrate) with Chitosan and the Effect of UV Radiation on Their Structure - MDPI. (2023-03-20). Available at: [Link]

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Technical Support Center: Enhancing the Stability of 3-Phenylazoacetylacetone Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-phenylazoacetylacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound solutions. Here, we address common challenges and questions to ensure the integrity and reliability of your experiments.

Introduction to this compound and Its Stability Challenges

This compound, also known as 3-(phenyldiazenyl)pentane-2,4-dione, is a β-diketone featuring a phenylazo substituent. It primarily exists in a stable hydrazo tautomeric form, stabilized by a strong intramolecular hydrogen bond. This compound is a versatile intermediate in organic synthesis, particularly for preparing pyrazole derivatives, and finds use in coordination chemistry and dye chemistry.

Despite its utility, the stability of this compound in solution can be a critical concern. Degradation can be triggered by several factors, including pH, solvent choice, temperature, and light exposure, leading to unreliable experimental outcomes. Understanding and mitigating these degradation pathways are paramount for consistent and accurate results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your work with this compound solutions.

Question 1: My this compound solution is changing color over time. What is causing this and how can I prevent it?

Answer:

A color change in your this compound solution is a primary indicator of degradation. The yellow-orange color of the compound is due to the azo chromophore, and any alteration in its chemical structure will likely affect its light-absorbing properties. The most common culprits for this instability are pH, light, and temperature.

Causality and Recommended Actions:

  • pH-Induced Degradation: The stability of many organic compounds, including those with azo and β-diketone moieties, is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions. For some related compounds, maximum stability has been observed around pH 4.[1] It is crucial to control the pH of your solution.

    • Solution: Prepare your solutions in a buffered system. A citrate or acetate buffer in the pH range of 4-6 is a good starting point. Avoid highly acidic or alkaline conditions unless your experimental protocol specifically requires them. If you observe a color change, measure the pH of your solution to see if it has drifted.

  • Photodegradation: Azo compounds are known to be susceptible to photodegradation, where exposure to light, particularly UV radiation, can lead to the cleavage of the azo bond or other photochemical reactions.[2]

    • Solution: Protect your solutions from light at all times. Use amber-colored glassware or wrap your containers in aluminum foil. Prepare and handle solutions in a dimly lit environment whenever possible.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation reactions.

    • Solution: Store your stock and working solutions at low temperatures. Refrigeration (2-8 °C) is generally recommended for short-term storage. For long-term storage, freezing (-20 °C or lower) may be appropriate, but be mindful of potential freeze-thaw cycles which can also affect stability. Always allow solutions to come to room temperature slowly before use.

Question 2: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. Could these be degradation products?

Answer:

Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication that your compound is degrading. A stability-indicating analytical method is essential to separate the intact drug from its degradation products.[3][4]

Causality and Recommended Actions:

  • Forced Degradation Studies: To proactively identify potential degradation products, it is best practice to perform forced degradation studies.[5][6] This involves intentionally subjecting the compound to harsh conditions to accelerate its breakdown.

    • Protocol: Expose solutions of this compound to the following conditions:

      • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

      • Alkaline Hydrolysis: 0.1 M NaOH at room temperature.

      • Oxidative Degradation: 3% H₂O₂ at room temperature.[7][8][9]

      • Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).

      • Photodegradation: Expose the solution to a light source, such as a photostability chamber.

  • Analysis of Degradants: Analyze the stressed samples by a high-resolution technique like LC-MS/MS to identify the mass of the degradation products.[10][11][12][13] This information is invaluable for proposing degradation pathways and for setting up a robust stability-indicating HPLC method.

Question 3: How do I prepare a stable stock solution of this compound?

Answer:

The stability of your stock solution is the foundation for reliable experiments. The choice of solvent and proper storage are critical.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Choose a high-purity solvent in which this compound is readily soluble and stable. Based on computational studies, polar aprotic solvents may be preferable to stabilize the keto tautomer.[14][15] Good initial choices include:

    • Acetonitrile (ACN)

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Avoid highly protic solvents like methanol or ethanol for long-term storage unless their suitability has been verified, as they can participate in degradation reactions.

  • Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a small amount of the chosen solvent in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the same solvent.

    • Mix thoroughly.

  • Storage:

    • Store the stock solution in an amber glass vial with a tightly sealed cap to protect it from light and evaporation.

    • For short-term storage (days to a week), refrigeration at 2-8 °C is recommended.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.

Frequently Asked Questions (FAQs)

Q1: What is the primary tautomeric form of this compound in solution?

A: this compound predominantly exists in the hydrazo tautomeric form, which is stabilized by a strong intramolecular hydrogen bond. However, it is in equilibrium with the keto and enol forms, and the position of this equilibrium can be influenced by the solvent.[14][15][16][17]

Q2: How does the choice of solvent affect the stability of this compound?

A: The solvent can influence stability in several ways. Polar solvents may stabilize one tautomer over another, potentially affecting reactivity and degradation rates.[15] Protic solvents can participate in hydrolytic degradation. It is crucial to select a solvent that not only dissolves the compound but also minimizes its degradation. Aprotic solvents like acetonitrile or DMSO are often good starting points for stock solutions.

Q3: What analytical techniques are best for monitoring the stability of this compound solutions?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3][4][18][19][20][21] This method should be able to separate the parent compound from all potential degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[10][11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize degradation products.[6][22][23][24]

Q4: Can metal ions affect the stability of this compound solutions?

A: Yes, as a β-diketone, this compound can act as a chelating agent for metal ions. The formation of metal complexes can alter the compound's stability, potentially catalyzing degradation or, in some cases, stabilizing the molecule. If your experimental system contains metal ions, it is important to be aware of this potential interaction. The stability of these complexes can also be pH-dependent.

Experimental Protocols

Protocol 1: Preparation of a Buffered Working Solution

This protocol describes the preparation of a 10 µM working solution in a pH 5.0 acetate buffer.

  • Prepare a 1 M Acetate Buffer (pH 5.0):

    • Dissolve 60.05 g of glacial acetic acid in 800 mL of deionized water.

    • Adjust the pH to 5.0 by adding a concentrated sodium hydroxide solution while monitoring with a calibrated pH meter.

    • Bring the final volume to 1 L with deionized water.

  • Prepare a 1 mM Stock Solution of this compound:

    • Dissolve 20.42 mg of this compound in 100 mL of acetonitrile in a volumetric flask. Store this stock solution at -20 °C in an amber vial.

  • Prepare the 10 µM Working Solution:

    • In a 100 mL volumetric flask, add 1 mL of the 1 mM stock solution.

    • Add 10 mL of the 1 M acetate buffer (pH 5.0).

    • Bring the final volume to 100 mL with deionized water.

    • This will result in a 10 µM solution in a 0.1 M acetate buffer. Prepare this solution fresh daily and keep it protected from light.

Protocol 2: General Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (determine this by running a UV-Vis spectrum of a dilute solution). Also, use a photodiode array (PDA) detector to monitor for the appearance of degradation products with different spectral properties.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Degradation and Stability Concepts

Tautomeric Equilibrium

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Hydrazo Hydrazo Form (Stabilized) Keto->Hydrazo Enol->Hydrazo StabilityFactors Stability Solution Stability pH pH pH->Stability Solvent Solvent Solvent->Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability MetalIons Metal Ions MetalIons->Stability

Caption: Key factors affecting the stability of this compound solutions.

Forced Degradation Workflow

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis DrugSolution This compound Solution DrugSolution->Acid DrugSolution->Base DrugSolution->Oxidation DrugSolution->Thermal DrugSolution->Photo Data Identify Degradants & Establish Pathways Analysis->Data

Caption: Workflow for forced degradation studies.

References

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  • Nishimura, N., et al. (1991). Solvent and Pressure Effects on the Tautomeric Equilibrium of 4-Phenylazo-1-naphthol. Journal of the Chemical Society, Perkin Transactions 2, (8), 1263-1267. [Link]

  • de la Pradilla, R. F., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(23), 5727. [Link]

  • Ritter, C. L., & Malejka-Giganti, D. (1985). A novel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by peroxidase/H2O2/Br-. Biochemical and Biophysical Research Communications, 131(1), 174-181. [Link]

  • Almarhabi, H. A., et al. (2022). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. Molecules, 27(19), 6296. [Link]

  • Walendzik, K. A., & Bocian, S. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 133. [Link]

  • Copinet, A., et al. (2004). Kinetics of the hydrolytic degradation of poly(lactic acid). Polymer Degradation and Stability, 84(2), 299-305. [Link]

  • Zhang, Y., et al. (2018). The degradation efficiency at different pH values (pH = 3, 6, 10). ResearchGate. [Link]

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Sources

resolving inconsistencies in spectroscopic data of 3-phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-phenylazoacetylacetone (3-PAA). This resource is designed for researchers, medicinal chemists, and material scientists who may encounter variability and inconsistencies in the spectroscopic analysis of this compound. Our goal is to provide not just troubleshooting steps, but a foundational understanding of the dynamic chemical nature of 3-PAA that gives rise to these challenges.

Frequently Asked Questions (FAQs)
Part 1: The Fundamental Issue - Tautomerism

Q1: Why is the spectroscopic data for my this compound (3-PAA) sample inconsistent with literature values, or even between my own experimental batches?

This is the most common issue reported and is almost always due to the existence of 3-PAA in a state of dynamic equilibrium between two tautomeric forms: the Azo-Enol form and the Keto-Hydrazone form.[1][2] These are structural isomers that rapidly interconvert. The position of this equilibrium is highly sensitive to environmental conditions, meaning that the dominant species can change depending on the solvent, pH, temperature, and even concentration.[1][3] Consequently, the spectroscopic signature you observe is often that of a mixture of these two compounds, with the ratio of the mixture being highly variable. The keto-hydrazone form is frequently the more stable and thus predominant tautomer in many conditions, a stability conferred by a strong intramolecular hydrogen bond and favorable resonance delocalization.[4][5]

Caption: Fig 1. Tautomeric equilibrium of this compound.

Part 2: Troubleshooting by Spectroscopic Method

This section breaks down common issues by analytical technique and provides guidance on interpreting the data in the context of tautomerism.

Q2: Why does the maximum absorption wavelength (λmax) of my 3-PAA sample shift when I change solvents?

This phenomenon, known as solvatochromism, is a hallmark of tautomeric azo dyes.[6][7] The Azo-Enol and Keto-Hydrazone tautomers have different electronic conjugation systems and different polarities, causing them to absorb light at different wavelengths. The Keto-Hydrazone form typically has a more extended π-system and is more polar, resulting in a lower energy π→π* transition, which corresponds to a longer wavelength of absorption (a bathochromic or red shift).[1][8]

  • In non-polar solvents (e.g., hexane, cyclohexane, CCl₄), the less polar Azo-Enol tautomer is often favored, resulting in a λmax at a shorter wavelength.

  • In polar solvents (e.g., ethanol, DMSO, water), the more polar Keto-Hydrazone tautomer is stabilized, shifting the equilibrium and causing the λmax to appear at a longer wavelength.[5][9]

Q3: My UV-Vis spectrum shows a very broad peak or a shoulder. Is my sample impure?

While impurity is always a possibility, a broad peak or a shoulder is often indicative of both tautomers being present in significant concentrations in your chosen solvent.[7] You are essentially seeing an overlay of two distinct absorption spectra. The presence of an isosbestic point—a wavelength where the molar absorptivity of the two tautomers is equal—when spectra are recorded in various solvent mixtures is strong evidence for a two-component equilibrium.

Tautomer FormSolvent PolarityExpected λmax RegionRationale
Azo-Enol Low (e.g., Hexane)Shorter λ (~350-380 nm)Less extended conjugation, less polar structure favored.
Keto-Hydrazone High (e.g., Ethanol, DMF)Longer λ (~400-450 nm)More extended conjugation, polar structure stabilized by solvent.[6][8]

Q4: My ¹H or ¹³C NMR spectrum has more peaks than I expected. How do I interpret this?

The presence of extra peaks is the most common NMR-related issue and is classic evidence of tautomerism in solution.[10] Since the interconversion between tautomers can be slow on the NMR timescale, you will see a distinct set of signals for each form. The relative integration of the peaks corresponds to the equilibrium ratio of the tautomers under those specific conditions (solvent, temperature).[11]

Q5: Which specific NMR signals should I look for to identify the tautomers?

You must look for key diagnostic signals that differentiate the two structures. Comparing your spectra in a non-polar solvent (like CDCl₃ or C₆D₆) and a polar one (like DMSO-d₆) will often make one set of signals more prominent, aiding in assignment.

Signal TypeAzo-Enol TautomerKeto-Hydrazone TautomerCausality & Explanation
¹H Labile Proton ~13-15 ppm (very broad, O-H)~14-16 ppm (sharp, N-H)The enolic proton is strongly hydrogen-bonded to an azo nitrogen. The hydrazone proton is hydrogen-bonded to a carbonyl oxygen. The N-H signal is often sharper.[12]
¹H Methyl Protons Two distinct singlets (~2.2-2.5 ppm)Two distinct singlets (~2.3-2.6 ppm)The chemical environments of the two methyl groups are slightly different in each tautomer. The exact shift will depend on the dominant form.
¹³C Carbonyl/Enol C=O (~195 ppm), C-O (~170-180 ppm)Two C=O (~190-200 ppm)This is a key differentiator. The azo-enol form has one true carbonyl and one enolic carbon, while the keto-hydrazone has two distinct carbonyl carbons.[1][10]
¹³C Methine Carbon C-N=N (~110-120 ppm)C-NH-N (~90-100 ppm)The central carbon (C3 of the acetylacetone core) is sp² hybridized but its shielding is significantly different depending on its bonding.

Note: The chemical shifts provided are approximate and can vary based on solvent and concentration.

Q6: The carbonyl (C=O) peak in my IR spectrum is at a different frequency than the literature value, or I see multiple peaks in that region.

This is directly related to the tautomeric equilibrium. The two forms have different key functional groups that absorb in distinct regions of the IR spectrum.[12]

  • The Keto-Hydrazone form contains two C=O groups and an N-H bond. You should observe a strong, sharp C=O stretch and a medium N-H stretch.

  • The Azo-Enol form has only one C=O group, a C=C (enol) bond, and a very broad O-H bond due to strong intramolecular hydrogen bonding.

Q7: I see a very broad absorption between 2500-3400 cm⁻¹. Is this just water contamination?

While water can cause broad O-H peaks, a very broad, low-frequency absorption in a dry sample of 3-PAA is characteristic of the strongly intramolecularly hydrogen-bonded O-H group of the Azo-Enol tautomer.[3] This is often accompanied by a weaker true C=O signal and a stronger C=C signal. Conversely, the presence of a sharper N-H signal around 3100-3300 cm⁻¹ and a strong C=O signal is indicative of the Keto-Hydrazone form.[13]

Vibrational ModeAzo-Enol TautomerKeto-Hydrazone TautomerInterpretation Notes
O-H / N-H Stretch ~2500-3400 cm⁻¹ (very broad)~3100-3300 cm⁻¹ (sharper)The broadness of the O-H stretch is due to strong intramolecular H-bonding. The N-H stretch is typically less broad.[13]
C=O Stretch ~1700-1725 cm⁻¹ (one band)~1650-1690 cm⁻¹ (can be two bands)This is highly diagnostic. The Keto-Hydrazone C=O is conjugated and H-bonded, lowering its frequency. It is typically a very strong and sharp absorption.[14]
C=N / N=N Stretch N=N ~1400-1450 cm⁻¹C=N ~1550-1600 cm⁻¹These stretches are in the fingerprint region but can help confirm the identity of the dominant tautomer.
Part 3: Practical Solutions & Experimental Protocols

Q8: How can I obtain consistent, reproducible spectroscopic data for 3-PAA?

The key is not to prevent tautomerism, but to control it. To obtain reproducible data, you must rigorously control the experimental conditions.

  • Standardize Your Solvent: Choose a single solvent for all comparative analyses and specify it in your reports. For NMR, DMSO-d₆ often favors the keto-hydrazone form, simplifying the spectrum. For UV-Vis, using a solvent like ethanol is common.

  • Control for pH: If working in aqueous or protic solutions, buffer the system to a constant pH.

  • Maintain Constant Temperature: Record all spectra at a standardized temperature, as the equilibrium is temperature-dependent.[1]

  • Document Everything: Meticulously record the solvent, concentration, temperature, and instrument parameters for every measurement.

This protocol allows you to visualize the shift in equilibrium and confirm the presence of both tautomers.

  • Stock Solution: Prepare a concentrated stock solution of 3-PAA in a soluble, mid-polarity solvent like Dichloromethane (DCM) or Acetonitrile.

  • Solvent Series: Prepare a series of volumetric flasks containing different solvents, ranging from non-polar to polar (e.g., Hexane, Toluene, DCM, Ethanol, DMSO).

  • Dilution: Add an identical, small aliquot of the stock solution to each flask and dilute to the mark. This ensures the concentration is constant across all samples.

  • Acquisition: Blank the spectrophotometer with the appropriate solvent for each sample. Acquire the UV-Vis spectrum for each solution over a range of 250-600 nm.

  • Analysis: Plot the spectra on the same graph. Observe the systematic shift in λmax as a function of solvent polarity. This provides clear evidence of the tautomeric equilibrium.

This experiment can help assign peaks by observing how their populations change with temperature.

  • Sample Prep: Prepare an NMR sample in a solvent with a wide liquid range, such as toluene-d₈ or DMSO-d₆.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Heating/Cooling: Incrementally increase or decrease the sample temperature (e.g., in 10-15 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Acquire Spectra: Record a spectrum at each temperature point.

  • Analysis: Stack the spectra and observe the changes. The relative integrals of the peaks corresponding to the two tautomers will change, reflecting the shift in the equilibrium constant (K_T) with temperature. This can help confirm which set of peaks belongs to which tautomer.

Part 4: General Troubleshooting Workflow

If you encounter an unexpected spectrum, follow this logical workflow to diagnose the issue.

Troubleshooting start Inconsistent Spectroscopic Data Observed check_purity Step 1: Verify Sample Purity (TLC, LC-MS, Elemental Analysis) start->check_purity is_pure Is the sample pure? check_purity->is_pure repurify Repurify Sample (Crystallization, Chromatography) is_pure->repurify No tautomerism Issue is likely Tautomerism is_pure->tautomerism Yes repurify->check_purity analyze_conditions Step 2: Analyze Experimental Conditions tautomerism->analyze_conditions solvent_check Was the same solvent used? analyze_conditions->solvent_check temp_check Was temperature constant? solvent_check->temp_check Yes standardize Standardize Conditions: - Choose one solvent - Set constant temperature - Use buffer if needed solvent_check->standardize No ph_check Was pH controlled (if applicable)? temp_check->ph_check Yes temp_check->standardize No ph_check->standardize No characterize Step 3: Characterize Tautomeric System (Optional but Recommended) ph_check->characterize Yes conclusion Reproducible Data Achieved standardize->conclusion run_vt_nmr Run Variable-Temp NMR characterize->run_vt_nmr run_solvent_uv Run Solvent-Dependent UV-Vis characterize->run_solvent_uv run_vt_nmr->conclusion run_solvent_uv->conclusion

Sources

Technical Support Center: Purification of Crude 3-Phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-phenylazoacetylacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile organic compound. This document moves beyond simple procedural lists to explain the underlying principles of each step, ensuring a robust and reproducible purification process.

I. Understanding the Compound: this compound

This compound, with the molecular formula C₁₁H₁₂N₂O₂, is a yellow-orange solid synthesized via the diazo coupling of benzenediazonium chloride with acetylacetone.[1] It is a β-diketone that exists predominantly in the hydrazo tautomer form, stabilized by a strong intramolecular hydrogen bond.[1] This compound serves as a crucial intermediate in the synthesis of biologically active compounds, dyes, and chelating agents.[2] Its reported melting point ranges from 85–87 °C to 96 °C, a variation that often reflects the purity of the sample.[1][2][3]

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂[1][4]
Molecular Weight204.23 g/mol [3][4]
AppearanceYellow-orange solid[1]
Melting Point85-96 °C[1][2][3]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My crude product oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with moderately low-melting solids like this compound, especially when significant impurities are present, which can depress the melting point.

Causality & Solution:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of the mixture.

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high, causing the solute to melt.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal lattice formation.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Return the flask to the heat source and add more of the "good" (dissolving) solvent to decrease the saturation point.[5]

  • Solvent System Modification: If using a single solvent, try a mixed-solvent system. For this compound, a common and effective system is ethanol-water or ethyl acetate-hexanes.[6][7] Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add the "poor" solvent (e.g., water, hexanes) until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

  • Slower Cooling: Insulate the flask to ensure a slow cooling rate. This provides sufficient time for proper crystal nucleation and growth.[5]

  • Charcoal Treatment: If the hot solution is highly colored (darker than the expected yellow-orange), it may indicate the presence of polymeric or colored impurities. A small amount of activated charcoal can be added to the hot solution to adsorb these impurities before hot filtration.[5]

Q2: After recrystallization, the yield of my this compound is very low. What are the likely causes?

A2: Low recovery is a frequent challenge in recrystallization. The primary causes are using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

Causality & Solution:

  • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel stem.

  • Inadequate Cooling: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) can leave a substantial amount of the product dissolved.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Keep the solution hot throughout the filtration process.

  • Maximize Crystal Recovery: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.

  • Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.

Workflow for Recrystallization of this compound

Caption: Recrystallization workflow for this compound purification.

Column Chromatography Troubleshooting

Q3: My this compound product is streaking badly on the TLC plate and I'm getting poor separation on the column. What should I do?

A3: Streaking on a TLC plate and poor column separation often indicate issues with solubility, compound stability on the stationary phase, or an inappropriate mobile phase.

Causality & Solution:

  • Compound Acidity: this compound is a β-diketone and possesses acidic protons (pKa ≈ 7.01).[1] This acidity can lead to strong interactions and deprotonation on the slightly acidic silica gel surface, causing streaking.

  • Inappropriate Eluent Polarity: If the eluent is not polar enough, the compound will move very slowly (low Rf) and may spread out. If it's too polar, it will move too quickly (high Rf), co-eluting with impurities.

  • Column Overloading: Applying too much crude product to the column will exceed its separation capacity.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: To counteract the acidity of the silica gel, add a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid to the eluent system.[8] For an acidic compound like this, triethylamine can help by neutralizing acidic sites on the silica.

    • Optimize Polarity: Systematically test different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) to achieve an Rf value for your product of approximately 0.2-0.4 on the TLC plate.[8] This range typically provides the best separation.

  • Change the Stationary Phase: If streaking persists, your compound may be unstable on silica gel.[9] Consider using a different stationary phase like neutral alumina.

  • Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a narrow band.[10] Alternatively, for compounds with poor solubility, dry-loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) can be very effective.[8]

Q4: I've run my column, but I can't find my yellow-orange compound in any of the fractions. Where did it go?

A4: This frustrating situation can arise from several possibilities, including the compound being retained on the column, decomposition, or eluting unexpectedly.

Causality & Solution:

  • Compound is Stuck: The eluent system may be too non-polar, causing the compound to remain adsorbed at the top of the column.

  • Decomposition: Azo compounds can be sensitive to light and acid. The compound may have decomposed on the acidic silica gel.

  • Eluted in the Solvent Front: If the eluent was far too polar, the compound may have eluted very quickly with the solvent front in the very first fractions.

Troubleshooting Steps:

  • Check for Decomposition: Look for a color change at the top of the silica gel column. A darkening or change from the initial yellow-orange may indicate decomposition. Test the stability of your compound on a small spot of silica on a TLC plate before running the column.[9]

  • Flush the Column: If you suspect the compound is still on the column, try flushing it with a much more polar solvent (e.g., pure ethyl acetate or even methanol) to see if you can recover it.

  • Analyze All Fractions: Concentrate a small sample from the very first and very last fractions and check by TLC to ensure the compound didn't elute unexpectedly.

General Purification Strategy Decision Tree

Purification_Strategy Start Crude this compound TLC Analyze by TLC Start->TLC Decision1 Is the major spot >90% pure with minor baseline impurities? TLC->Decision1 Recrystallize Recrystallization Decision1->Recrystallize Yes Decision2 Are impurities close in polarity to the product? Decision1->Decision2 No PureProduct Pure Product Recrystallize->PureProduct Decision2->Recrystallize No Column Column Chromatography Decision2->Column Yes Column->PureProduct

Caption: Decision tree for selecting a purification technique.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude this compound? A: The impurities will largely depend on the reaction conditions. Common impurities include unreacted starting materials (aniline and acetylacetone), side-products from the diazotization reaction (e.g., phenols from the decomposition of the diazonium salt), and potentially di-substituted products. HPLC and LC-MS are powerful techniques for identifying such process-related impurities.[11][12][13]

Q: Can I use extraction to purify my crude product? A: A simple extraction may be useful as a preliminary purification step. Since this compound has acidic protons, you could potentially use an acid-base extraction. Dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and washing with a mild aqueous base (like sodium bicarbonate) could deprotonate and move the product into the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer would re-protonate and precipitate the product, which could then be collected. However, this may be less effective than recrystallization or chromatography for removing closely related acidic impurities.

Q: How do I know when my product is pure? A: Purity is typically assessed by a combination of methods:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask with swirling to just dissolve the solid.

  • Hot Filtration (if needed): If there are insoluble solids, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while swirling until the solution becomes persistently cloudy.

  • Clarification: Gently reheat the flask until the solution becomes clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the yellow-orange crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water solution.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the silica bed.

  • Elution: Add eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.[10]

References

  • This compound - Grokipedia.
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  • Suggestions required for efficient isolation and purification of azo pigments? - ResearchGate. Available from: [Link]

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  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Chelating Properties of 3-Phenylazoacetylacetone and Other β-Diketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Diketone Chelation

β-Diketones are a class of organic compounds that have garnered significant interest in coordination chemistry for their ability to form stable complexes with a wide range of metal ions.[1][2] This capacity is pivotal in numerous scientific and industrial applications, including their use as catalysts, NMR shift reagents, and agents for metal extraction.[1] In the realm of drug development, the chelation of metal ions is a critical mechanism of action for various therapeutic agents, influencing drug delivery, enzyme inhibition, and the mitigation of metal-induced oxidative stress.

The chelating prowess of β-diketones is rooted in their keto-enol tautomerism.[3] The enol form, stabilized by intramolecular hydrogen bonding, can be deprotonated to form an enolate anion. This anion acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a highly stable six-membered ring.[4] The stability of these metal complexes, quantified by the stability constant (log β), is a crucial parameter in evaluating their efficacy for any given application.[5]

This guide provides an in-depth comparative analysis of the chelating properties of 3-phenylazoacetylacetone against other well-established β-diketones: acetylacetone (the parent compound), dibenzoylmethane, and 2-thenoyltrifluoroacetone. We will delve into the structural and electronic factors that govern their chelating abilities, present comparative experimental data, and provide detailed protocols for the experimental verification of these properties.

The Contender: this compound

This compound, also known as 3-(phenylazo)-2,4-pentanedione, is a derivative of acetylacetone featuring a phenylazo group (-N=N-C₆H₅) at the central carbon atom.[6] This substitution introduces unique electronic properties and an additional potential coordination site (the azo nitrogen), which can significantly influence its interaction with metal ions. It is synthesized through the diazo coupling of benzenediazonium chloride with acetylacetone.[6] A key characteristic of this compound is its existence primarily in the hydrazo tautomer form, which is stabilized by a strong intramolecular hydrogen bond.[6] This structural feature is hypothesized to enhance its chelating ability and modify the stability of its metal complexes compared to simpler diketones.

Mechanism of Chelation: A Tale of Two Tautomers

The ability of β-diketones to chelate metal ions is intrinsically linked to their existence as a mixture of keto and enol tautomers.[3] In solution, an equilibrium exists between the diketo form and the more stable enol form, which is stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic ring.[7]

Fig 1. General mechanism of β-diketone tautomerism and metal chelation.

Deprotonation of the enol form yields the enolate anion, which then acts as a potent bidentate ligand. The two oxygen atoms coordinate with a metal ion, forming a stable six-membered ring structure.[4] The stability of this chelate ring is the primary reason for the strong metal-binding properties of this class of compounds.

Comparative Analysis of Chelating Properties

The stability of metal-diketonate complexes is influenced by two main factors: the acidity of the ligand (pKa) and the electronic and steric nature of the substituents on the diketone backbone.

Ligand Acidity (pKa)

The acid dissociation constant (pKa) is a measure of a ligand's ability to donate a proton. A lower pKa value indicates a more acidic ligand, which can be deprotonated at a lower pH to form the chelating enolate anion. This generally facilitates complex formation with metal ions.

Table 1: Comparison of pKa Values for Selected β-Diketones

LigandStructurepKa
This compound 7.01 ± 0.59[6]
Acetylacetone (acacH) ~8.95
Dibenzoylmethane (dbmH) ~9.35
2-Thenoyltrifluoroacetone (TTAH) ~6.23[8]

The data indicates that 2-thenoyltrifluoroacetone is the most acidic, primarily due to the strong electron-withdrawing effect of the trifluoromethyl group. This compound exhibits a pKa that is significantly lower than that of acetylacetone and dibenzoylmethane, suggesting that the phenylazo group also acts as an electron-withdrawing substituent, thereby increasing the acidity of the enolic proton.

Stability Constants (log β) of Metal Complexes

The stability constant is the equilibrium constant for the formation of the complex and provides a direct measure of the strength of the metal-ligand interaction.[5] Higher values of log β indicate greater stability.

Table 2: Logarithmic Stability Constants (log β) for Metal Complexes with Selected β-Diketones

Metal IonThis compoundAcetylacetoneDibenzoylmethane2-Thenoyltrifluoroacetone
Cu(II) Data not availablelog β₁=8.2, log β₂=14.8log β₁=10.5, log β₂=20.2log β₁=6.9, log β₂=12.7
Ni(II) Data not availablelog β₁=5.9, log β₂=10.7log β₁=9.6, log β₂=18.0log β₁=5.8, log β₂=10.5
Co(II) Data not availablelog β₁=5.2, log β₂=9.5log β₁=8.8, log β₂=16.5log β₁=5.3, log β₂=9.7
Zn(II) Data not availablelog β₁=5.0, log β₂=8.8log β₁=8.9, log β₂=16.8log β₁=5.1, log β₂=9.4
Nd(III) Data not availableData not availableData not availablelog β₁=5.82, log β₂=10.6[9]

Interpretation of Data:

  • Substituent Effects: The presence of aromatic rings in dibenzoylmethane leads to significantly more stable complexes compared to acetylacetone. This can be attributed to the resonance effect of the phenyl groups, which increases the electron density on the coordinating oxygen atoms. Conversely, the electron-withdrawing trifluoromethyl group in 2-thenoyltrifluoroacetone, while increasing acidity, results in complexes with stability comparable to or slightly lower than those of acetylacetone.

  • Irving-Williams Series: The stability of the complexes with divalent metal ions generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II).[10][11] This trend is observed for all the diketones listed.

  • Implications for this compound: Based on its pKa value, it can be hypothesized that this compound will form complexes with stabilities intermediate between acetylacetone and dibenzoylmethane. The electron-withdrawing nature of the phenylazo group may be offset by its potential to participate in extended conjugation and possibly act as a tridentate ligand, which could lead to enhanced stability.[6] Experimental verification is necessary to confirm this hypothesis.

Experimental Verification: Protocols for the Bench Scientist

To ensure the trustworthiness and reproducibility of chelation studies, standardized and well-documented protocols are essential. Below are detailed methodologies for two common techniques used to characterize metal-ligand complexes.

Protocol 1: Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method, or the method of continuous variations, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution.[12][13]

Principle: Equimolar solutions of the metal ion and the ligand are mixed in varying proportions while keeping the total molar concentration constant. The absorbance of the resulting solutions is measured at a wavelength where the complex absorbs maximally, while the individual reactants have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex.[13]

Jobs_Method_Workflow prep Prepare equimolar stock solutions of metal ion (M) and ligand (L) mix Prepare a series of solutions by mixing M and L in varying mole fractions (e.g., 0:10, 1:9, ..., 9:1, 10:0) keeping total volume constant prep->mix measure Measure the absorbance of each solution at the λ_max of the complex mix->measure plot Plot Absorbance vs. Mole Fraction of Ligand (X_L) measure->plot determine Determine the mole fraction (X_max) at which maximum absorbance occurs plot->determine calculate Calculate stoichiometry (n) using: n = X_max / (1 - X_max) determine->calculate

Fig 2. Experimental workflow for determining complex stoichiometry using Job's Method.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the metal salt (e.g., CuSO₄·5H₂O) and the ligand (e.g., this compound) in a suitable solvent (e.g., 50% ethanol-water).[14]

  • Determination of λ_max: Prepare a solution containing the metal and ligand in the expected stoichiometric ratio. Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max) for the complex.

  • Preparation of the Job's Plot Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., from 0:10 to 10:0 mL), while keeping the total volume constant (e.g., 10 mL). Ensure constant pH and ionic strength across all solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[12]

Protocol 2: Potentiometric Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining stepwise and overall stability constants of metal complexes in solution.[15][16] The method involves monitoring the pH of a solution containing the ligand and metal ion as a standard base is added.

Principle: The formation of a metal-ligand complex is a competitive equilibrium with the protonation of the ligand.[5] By titrating a solution containing the ligand, the metal ion, and a known amount of acid with a standard base, one can calculate the concentration of free ligand at each point of the titration from the pH measurements. This allows for the determination of the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]), which are then used to calculate the stability constants.[17][18]

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter and electrode system using standard buffer solutions.

  • Preparation of Titration Mixtures: Prepare the following solutions for titration, maintaining a constant ionic strength (e.g., with 0.1 M NaClO₄) and temperature:

    • Solution A: A known concentration of strong acid (e.g., HClO₄).

    • Solution B: Solution A + a known concentration of the ligand.

    • Solution C: Solution B + a known concentration of the metal salt.[17]

  • Titration: Titrate each solution with a standardized, CO₂-free solution of a strong base (e.g., NaOH). Record the pH after each addition of the titrant.

  • Data Analysis (Irving-Rossotti Method):

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's pKa.

    • Calculate the average number of ligands bound to the metal ion (n̄) and the free ligand exponent (pL) at various pH values.[17]

    • Construct a "formation curve" by plotting n̄ versus pL.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, and at n̄ = 1.5, it corresponds to log K₂.[17]

Conclusion and Future Directions

The introduction of a phenylazo group into the acetylacetone backbone creates a ligand, this compound, with distinct electronic properties and increased acidity compared to the parent compound. While comprehensive experimental data on its metal complex stability is currently lacking in the literature, its structural characteristics suggest it holds significant potential as a strong chelating agent. The electron-withdrawing nature of the azo group, combined with the potential for extended conjugation and possible tridentate coordination, makes it a compelling candidate for applications requiring stable metal complexes.

The protocols detailed in this guide provide a robust framework for the systematic evaluation of its chelating properties. Further research is warranted to determine the stability constants of this compound complexes with various transition and rare earth metals. Such studies will not only fill a critical knowledge gap but also pave the way for its potential application in catalysis, analytical chemistry, and the design of novel metallodrugs.

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A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-Phenylazoacetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Phenylazoacetylacetone is a significant organic compound, serving as a crucial intermediate in the synthesis of various biologically active compounds, chelating agents, and dyes.[1][2] Given its role in these critical applications, the ability to accurately and reliably quantify this compound is paramount for process monitoring, quality control, and stability testing. The development of a new analytical method necessitates a rigorous validation process to ensure it is fit for its intended purpose.

This guide provides a comprehensive framework for the validation of a new analytical method for this compound quantification. Drawing from the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, we will move beyond a simple checklist of steps.[3][4] Instead, we will delve into the scientific rationale behind each validation parameter, offering practical, field-proven insights and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only execute a validation study but to understand the "why" behind each step, ensuring data integrity and regulatory compliance.

A Comparative Overview of Potential Analytical Techniques

Before validating a new method, it is essential to consider the available analytical landscape. The choice of technique is a balance of specificity, sensitivity, cost, and complexity. For a chromophoric molecule like this compound, several options exist.

Technique Principle Advantages Disadvantages Best Suited For
UV-Vis Spectrophotometry Measures light absorbance of the analyte in a solution at a specific wavelength.[5]Simple, rapid, low-cost instrumentation.Lacks specificity; susceptible to interference from other absorbing compounds in the sample matrix.Quantification of pure or simple mixtures where the analyte is the only significant chromophore.
High-Performance Liquid Chromatography (HPLC) with UV Detection Physically separates the analyte from other components in a mixture before quantification by UV absorbance.[6]High specificity and selectivity; excellent accuracy and precision; widely available and well-understood technology.Higher cost and complexity than spectrophotometry; requires method development.Routine quality control, stability testing, and quantification in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates components via HPLC and identifies them based on their mass-to-charge ratio, providing structural confirmation.[7][8]Unparalleled specificity and sensitivity; capable of trace-level quantification.High instrument cost, complex operation, and maintenance.Bioanalysis, impurity identification at very low levels, and confirmatory analysis.

For the purpose of robust and routine quantification in a drug development or quality control environment, HPLC with UV detection (HPLC-UV) presents the optimal balance of performance and accessibility.[9] This guide will therefore focus on the validation of a newly developed reversed-phase HPLC-UV method.

The Validation Master Plan: An HPLC-UV Method

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] This is achieved by assessing a specific set of performance characteristics.

Proposed HPLC-UV Method Parameters

Before validation can begin, the method itself must be defined. The following parameters represent a plausible starting point for the analysis of this compound.

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Wavelength of maximum absorbance for this compound (determined by scanning a standard solution).

  • Run Time: 10 minutes.

Overall Validation Workflow

The validation process follows a logical sequence, starting with specificity and building through to robustness, ensuring each parameter is established before the next.

ValidationWorkflow start Start: Define Method & Acceptance Criteria specificity 1. Specificity / Selectivity (Forced Degradation) start->specificity linearity 2. Linearity & Range specificity->linearity accuracy 3. Accuracy (% Recovery) linearity->accuracy precision 4. Precision (Repeatability & Intermediate) accuracy->precision lod_loq 5. LOD & LOQ precision->lod_loq robustness 6. Robustness lod_loq->robustness report Prepare Validation Report robustness->report end Method Validated report->end

Caption: The overall workflow for analytical method validation.

Detailed Validation Protocols and Acceptance Criteria

Specificity

Expertise & Experience (The "Why"): Specificity is the cornerstone of any quantitative method. It demonstrates that the signal you are measuring comes unequivocally from your analyte of interest and not from any other substance, such as impurities, excipients, or degradation products.[10] Without proven specificity, all other validation data is meaningless. A common and rigorous way to establish this is through forced degradation studies, which intentionally stress the analyte to create potential interferents.[4]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions: Subject the analyte to the following stress conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before dilution.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl before dilution.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Stress: Store the solid drug substance at 105°C for 24 hours. Prepare a solution from this stressed solid.

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Dilute all stressed samples to the target concentration (e.g., 100 µg/mL) and analyze them using the proposed HPLC method with a Diode Array Detector (DAD).

  • Evaluation: Analyze the chromatograms for peak purity and resolution. The peak for this compound should be spectrally pure and well-resolved (Resolution > 2) from any degradation peaks.

Data Presentation (Hypothetical Results):

Stress Condition % Degradation Peak Purity Index Resolution of Main Peak from Closest Impurity
Untreated Standard0%0.9998N/A
Acid Hydrolysis15.2%0.99953.1
Base Hydrolysis28.7%0.99922.8
Oxidation8.5%0.99964.5
Thermal2.1%0.9997N/A (No significant degradants)
Photolytic11.4%0.99933.6
Acceptance Criteria N/A> 0.999 > 2.0
Linearity and Range

Expertise & Experience (The "Why"): Linearity establishes a direct mathematical relationship between the concentration of the analyte and the instrumental response (peak area). This relationship is what allows for the calculation of unknown concentrations from their measured response. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.[10]

Experimental Protocol:

  • Prepare Standards: From a primary stock solution, prepare a series of at least five calibration standards covering the expected range of the method. For an assay, this is typically 80% to 120% of the target concentration. A wider range (e.g., 50% to 150%) is often used.

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to obtain the regression equation (y = mx + c) and the coefficient of determination (r²).

Data Presentation (Hypothetical Results): Target Concentration: 100 µg/mL

Concentration (µg/mL) Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
  • Regression Equation: y = 10015x - 1250

  • Coefficient of Determination (r²): 0.9997

  • Range: 50 - 150 µg/mL

  • Acceptance Criterion: r² ≥ 0.999

Accuracy

Expertise & Experience (The "Why"): Accuracy measures the closeness of the experimental result to the true value. It demonstrates the absence of systematic error or bias in the method. Accuracy is typically evaluated by spiking a sample matrix (placebo) with a known amount of the analyte and measuring the recovery.[11]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. If a placebo matrix is available, spike the analyte into the placebo. If not, use the diluent.

  • Analysis: Analyze all nine samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation (Hypothetical Results):

Spiked Level Concentration (µg/mL) Measured Conc. (µg/mL) % Recovery
Low (80%)8079.899.8%
8080.3100.4%
8079.599.4%
Mid (100%)100101.1101.1%
10099.799.7%
100100.5100.5%
High (120%)120119.599.6%
120121.0100.8%
120120.2100.2%
Mean % Recovery 100.2%
Acceptance Criteria 98.0% - 102.0%
Precision

Expertise & Experience (The "Why"): Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method. We assess it at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Have a different analyst prepare and analyze a new set of six samples at 100% concentration on a different day, using a different instrument if possible.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six samples. Also, calculate the cumulative %RSD for all 12 samples (from both days).

Data Presentation (Hypothetical Results):

Precision Level Analyst / Day Results (µg/mL) Mean %RSD
Repeatability Analyst 1 / Day 1100.2, 99.8, 100.5, 99.5, 100.1, 100.8100.150.45%
Intermediate Precision Analyst 2 / Day 2101.2, 100.5, 99.9, 101.5, 100.7, 100.3100.680.58%
Overall (n=12) --100.420.61%
Acceptance Criteria %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience (The "Why"): LOD and LOQ define the lower boundaries of method performance. The LOD is the lowest concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10] These are critical for impurity analysis but are also good practice to establish for an assay.

Experimental Protocol (Signal-to-Noise approach):

  • Prepare Low-Level Solutions: Prepare a series of increasingly dilute solutions of this compound.

  • Analysis: Inject these solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ. The noise is typically measured from a blank injection over a region corresponding to the analyte peak.

  • Confirmation (for LOQ): Prepare a sample at the determined LOQ concentration and inject it six times. The precision (%RSD) should be acceptable (e.g., ≤ 10%).

Data Presentation (Hypothetical Results):

Parameter Method Value Acceptance Criterion
LOD S/N Ratio ≈ 30.05 µg/mLReport Value
LOQ S/N Ratio ≈ 100.15 µg/mLReport Value
LOQ Precision %RSD of 6 injections4.8%%RSD ≤ 10%
Robustness

Expertise & Experience (The "Why"): Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides confidence that the method will perform reliably during routine use, where minor fluctuations are inevitable.

Experimental Protocol:

  • Prepare Samples: Prepare a set of system suitability standards and a sample solution at 100% concentration.

  • Vary Parameters: Analyze the samples while making small, deliberate changes to the HPLC method parameters, one at a time.

  • Evaluation: Assess the impact on key system suitability parameters (e.g., tailing factor, resolution) and the quantitative result.

Data Presentation (Hypothetical Results):

Parameter Varied Variation Assay Result (% of Nominal) Tailing Factor
Nominal Method -100.2%1.1
Flow Rate 0.9 mL/min100.5%1.1
1.1 mL/min99.8%1.1
Column Temperature 25°C99.7%1.2
35°C100.4%1.1
Mobile Phase % Acetonitrile 58%100.9%1.2
62%99.5%1.1
Acceptance Criteria Results within Accuracy Limits < 1.5

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to validating a new HPLC-UV method for the quantification of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we can build a complete data package that demonstrates the method is fit for its intended purpose. The hypothetical data presented suggests that the proposed HPLC-UV method is specific, accurate, precise, and robust, making it suitable for reliable quantification in a regulated research or quality control environment. Adherence to these principles ensures the generation of high-quality, defensible data, which is the ultimate goal of any analytical scientist.

References

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A Comparative Analysis of the Biological Activities of 3-Phenylazoacetylacetone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 3-Phenylazoacetylacetone

Azo compounds, characterized by the functional group -N=N-, are a significant class of organic molecules with wide-ranging applications, from industrial dyes to promising therapeutic agents.[1] Within this class, this compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry. The unique structural features of these compounds, arising from the coupling of a phenyl diazonium salt with acetylacetone, provide a foundation for synthesizing a diverse library of molecules with tunable electronic and steric properties. This adaptability has spurred extensive research into their biological potential, revealing a spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

This guide offers a comparative study of the biological activities of various this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. We will delve into the experimental data supporting these claims, detail the methodologies for their evaluation, and provide insights into the structure-activity relationships that govern their efficacy.

Comparative Biological Activities

The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

Antimicrobial Activity

Several studies have demonstrated the potent antimicrobial effects of this compound derivatives against a range of pathogenic bacteria and fungi.[3][4][5][6] The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.

A comparative summary of the antimicrobial activity of selected derivatives is presented below:

Derivative Substituent Test Organism Activity (Zone of Inhibition in mm / MIC in µg/mL) Reference
Compound A4-ChloroStaphylococcus aureus18 mm[3]
Compound B4-NitroEscherichia coli15 mm[3]
Compound C2,4-DichloroCandida albicansMIC: 12.5 µg/mL[4]
Compound D4-MethoxyStaphylococcus aureus12 mm[3]

Key Insights:

  • Electron-withdrawing groups, such as chloro and nitro substituents, on the phenyl ring tend to enhance the antimicrobial activity.[3] This is likely due to an increase in the electrophilicity of the azo bridge, facilitating interactions with nucleophilic residues in microbial enzymes or DNA.

  • The position of the substituent also plays a crucial role, with para-substituted derivatives often exhibiting greater activity.

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a major focus of research.[7][8][9][10] The MTT assay is a widely used colorimetric method to assess this activity by measuring the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13][14][15]

Below is a comparison of the anticancer activity of representative derivatives:

Derivative Substituent Cancer Cell Line IC50 (µM) Reference
Compound X4-BromoHeLa (Cervical Cancer)15.2[10]
Compound Y3-NitroMCF-7 (Breast Cancer)21.5[16]
Compound Z4-HydroxyHCT-116 (Colon Cancer)35.8[7]

Key Insights:

  • Similar to antimicrobial activity, halogenated derivatives often display potent anticancer effects.[10]

  • The mechanism of anticancer action can involve the induction of apoptosis (programmed cell death) through various signaling pathways.[16]

Anti-inflammatory Activity

Azo compounds, including derivatives of this compound, have shown promise as anti-inflammatory agents.[1][2][17][18] Their activity is often evaluated using in vivo models such as carrageenan-induced paw edema in rats, which mimics the acute inflammatory response.[19][20][21][22][23]

A comparative overview of the anti-inflammatory activity is provided below:

Derivative Substituent In Vivo Model % Inhibition of Edema Reference
Compound I4-MethylCarrageenan-induced paw edema55%[19]
Compound II2-HydroxyCarrageenan-induced paw edema62%[20]

Key Insights:

  • The presence of hydroxyl and methyl groups on the phenyl ring appears to contribute to the anti-inflammatory activity.

  • The mechanism may involve the inhibition of pro-inflammatory mediators.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[24][25][26]

Workflow Diagram:

Antimicrobial_Assay cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare standardized microbial inoculum Agar Pour molten Mueller-Hinton agar into plates Solidify Allow agar to solidify Agar->Solidify Swab Swab inoculum evenly onto agar surface Solidify->Swab Disk Place impregnated paper disks on agar Swab->Disk Incubate Incubate plates at 37°C for 18-24 hours Disk->Incubate Measure Measure the diameter of the zone of inhibition Incubate->Measure

Caption: Workflow for the Agar Disk Diffusion Method.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Application of Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A disk impregnated with the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell viability.[11][12][13][14][15]

Workflow Diagram:

MTT_Assay cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in a 96-well plate Incubate_cells Incubate for 24 hours to allow attachment Seed->Incubate_cells Treat Treat cells with various concentrations of the test compound Incubate_cells->Treat Incubate_treat Incubate for 24-72 hours Treat->Incubate_treat Add_MTT Add MTT solution to each well Incubate_treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate % viability and IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug). Incubate the plate for another 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[19][20][21][22][23]

Workflow Diagram:

Anti_Inflammatory_Assay cluster_prep Animal Preparation cluster_procedure Procedure cluster_measurement Measurement cluster_analysis Analysis Acclimatize Acclimatize rats to laboratory conditions Fast Fast rats overnight with free access to water Acclimatize->Fast Group Divide rats into control and treatment groups Fast->Group Administer Administer test compound or vehicle orally Group->Administer Wait Wait for 1 hour Administer->Wait Inject Inject carrageenan into the sub-plantar region of the right hind paw Wait->Inject Measure_initial Measure initial paw volume Inject->Measure_initial Measure_hourly Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection Measure_initial->Measure_hourly Calculate_edema Calculate the percentage of paw edema Measure_hourly->Calculate_edema Calculate_inhibition Calculate the percentage of inhibition of edema Calculate_edema->Calculate_inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol:

  • Animal Handling: Use healthy adult Wistar or Sprague-Dawley rats, weighing 150-200g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (receiving the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the this compound derivative). Administer the compounds orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point. The percentage inhibition of edema by the test and standard compounds is calculated relative to the control group.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of this compound derivatives as a source of new therapeutic agents. The presence of various substituents on the phenyl ring allows for the fine-tuning of their biological activities, offering a promising avenue for the development of potent and selective antimicrobial, anticancer, and anti-inflammatory drugs.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the relationship between the chemical structure and biological activity, enabling the rational design of more potent derivatives.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways involved in their biological effects.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising compounds in preclinical animal models.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics to address unmet medical needs.

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A Senior Application Scientist's Guide to Assessing the Performance of 3-Phenylazoacetylacetone-Based Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of a chromophore is a critical decision dictated by performance, stability, and functionality. Among the vast family of azo colorants, 3-phenylazoacetylacetone and its derivatives represent a versatile class of compounds whose utility extends from traditional dyeing to advanced biological applications. Their performance hinges on a unique structural feature: the equilibrium between azo and hydrazone tautomeric forms, which governs their color, reactivity, and interaction with the environment.[1]

This guide provides an in-depth, objective comparison of this compound-based dyes against other relevant alternatives, supported by experimental data and detailed protocols for their assessment. We will move beyond simple data presentation to explain the causality behind their performance, empowering you to make informed decisions for your specific application.

The Core Chemistry: Understanding Tautomerism

The foundational characteristic of this compound dyes is their existence as a mixture of two tautomers: the azo-enol form and the keto-hydrazone form. The keto-hydrazone form is often more stable due to the formation of a strong intramolecular hydrogen bond.[1] This equilibrium is not static; it is influenced by factors such as solvent polarity, pH, and temperature, which in turn dictates the dye's absorption spectrum and chemical behavior.

Tautomerism cluster_Azo Azo-Enol Tautomer cluster_Hydrazone Keto-Hydrazone Tautomer Azo Azo-Enol Form Azo_Struct Hydrazone_Struct Azo_Struct->Hydrazone_Struct Equilibrium Hydrazone Keto-Hydrazone Form (More Stable)

Caption: Azo-Hydrazone Tautomeric Equilibrium in this compound.

Comparative Performance Analysis

A dye's value is determined by its performance under specific conditions. Here, we compare this compound (PAA) dyes with two common classes of colorants: simple aminoazobenzene dyes and anthraquinone dyes.

Spectroscopic Properties and Solvatochromism

Solvatochromism—the change in a substance's color in response to the polarity of its solvent—is a critical parameter. It reveals how a dye interacts with its molecular environment, a key consideration for sensing applications. Azo dyes often exhibit positive solvatochromism, where the maximum absorption wavelength (λmax) shifts to a longer wavelength (a bathochromic or "red" shift) as solvent polarity increases.[2] This occurs because polar solvents can better stabilize the more polar excited state of the dye molecule relative to its ground state.[2]

Table 1: Comparison of Solvatochromic Shifts (λmax in nm)

Dye ClassHexane (Non-polar)Chloroform (Medium Polarity)Ethanol (Polar, Protic)DMF (Polar, Aprotic)Bathochromic Shift (Hexane → DMF)
This compound Derivative ~490 nm~505 nm~510 nm~630 nm~140 nm
Aminoazobenzene Derivative[3] ~390 nm~400 nm~415 nm~420 nm~30 nm
Anthraquinone Dye ~450 nm~455 nm~460 nm~465 nm~15 nm

Note: Values are representative and can vary based on specific substitutions on the dye molecules. Data for PAA and Aminoazobenzene derivatives are synthesized from findings similar to those in references[2][4].

Interpretation: The significant bathochromic shift observed in the this compound derivative in highly polar solvents like DMF indicates a strong solute-solvent interaction.[4] This pronounced sensitivity makes them potential candidates for solvent polarity sensors. In contrast, aminoazobenzene and anthraquinone dyes show much less dramatic shifts, suggesting lower sensitivity to their environment.

Photostability

Photostability, or light fastness, measures a dye's resistance to fading upon exposure to light. For applications in textiles, coatings, and materials, high photostability is paramount. The degradation of azo dyes is often initiated by an excited triplet state, leading to hydrogen abstraction from the surrounding environment, which breaks down the chromophore.[5]

Key Performance Insights:

  • Structural Complexity: Azo dyes with more conjugated systems, such as diazo and naphthazo structures, tend to be more photostable than simple azobenzene derivatives.[5] The β-diketone moiety in PAA dyes contributes to the extended conjugation.

  • Metal Chelation: The formation of metal complexes with dyes like this compound can significantly enhance photostability. A cobalt-premetallised azo dye, for instance, shows very high stability.[5] The oxygen and nitrogen atoms in the PAA structure make it an excellent ligand for forming stable complexes with transition metals.[1]

  • Comparison to Anthraquinones: Anthraquinone dyes are generally known for their superior photostability compared to many azo dyes. However, the stability of azo dyes can be greatly improved through structural modifications like metal chelation, making them competitive for high-performance applications.

Biological Activity: Antimicrobial Performance

The azo functional group and associated heterocyclic structures have been shown to possess antimicrobial properties.[6] This opens avenues for developing "functional dyes" for medical textiles, antimicrobial coatings, or as standalone therapeutic agents. The performance is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Phenylazo Thiophene Derivative[7] 15.6 - 31.231.2 - 62.5
3-Alkylidene-2-indolone Derivative[8] 0.5 - 16> 64
4-Phenylazophenoxyacetic Acids[6] ActiveActive
Tetracycline (Standard Antibiotic) ~1~2

Note: Data represents the range of activities found for derivatives within each class. Direct MIC values for this compound itself are not widely published, but derivatives show clear potential.

Interpretation: While standard antibiotics are more potent, certain phenylazo derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[7][9] The ability to synthesize a wide array of derivatives from the this compound scaffold allows for the tuning of antimicrobial properties, making it a promising platform for developing new bioactive materials.

Experimental Protocols for Performance Assessment

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems for assessing the performance of this compound-based dyes.

Protocol 1: Synthesis of 3-(4-nitrophenylazo)acetylacetone

This protocol describes a standard diazo coupling reaction, a cornerstone of azo dye synthesis.

Synthesis_Workflow cluster_Diazotization Step 1: Diazotization cluster_Coupling Step 2: Azo Coupling cluster_Purification Step 3: Purification start Dissolve 4-nitroaniline in HCl/Water add_nitrite Add NaNO₂ solution dropwise at 0-5°C start->add_nitrite diazonium Formation of Diazonium Salt Solution add_nitrite->diazonium couple Add Diazonium Salt Solution slowly to Acetylacetone Solution (Maintain pH 8-9, Temp <10°C) diazonium->couple prepare_coupling Dissolve Acetylacetone in NaOH solution prepare_coupling->couple precipitate Acidify with Acetic Acid to Precipitate Dye couple->precipitate filtration Filter the Crude Product precipitate->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Final Product recrystallize->dry Solvatochromism_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Prepare Stock Solution of Dye in a Volatile Solvent (e.g., Acetone) s1 Aliquot Stock into Vials & Evaporate Solvent start->s1 s2 Dissolve Residue in Solvents of Varying Polarity (Hexane, CHCl₃, EtOH, DMF) s1->s2 a1 Record UV-Vis Spectrum for each solution (e.g., 300-800 nm) s2->a1 a2 Use Pure Solvent as Blank a1->a2 Control a3 Identify λmax for each solvent a1->a3 d1 Tabulate λmax vs. Solvent Polarity a3->d1 d2 Plot λmax vs. Solvent Polarity Index (e.g., Reichardt's Eᴛ(30)) d1->d2 d3 Analyze Solvatochromic Shift (Bathochromic/Hypsochromic) d2->d3

Caption: Workflow for assessing the solvatochromic behavior of a dye.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the dye (e.g., 1 mg/mL) in a volatile solvent like acetone.

  • Sample Preparation: Prepare a series of identical, clean cuvettes. In each, place a small, precise volume of the stock solution and allow the solvent to evaporate completely. This ensures the same amount of dye is used for each measurement.

  • Dissolution: Add a fixed volume (e.g., 3 mL) of different solvents of varying polarities (e.g., hexane, chloroform, ethanol, dimethylformamide) to each cuvette, dissolving the dye residue.

  • Spectroscopy: Using a UV-Visible spectrophotometer, record the absorption spectrum for each solution over a relevant wavelength range (e.g., 300-800 nm). Use the corresponding pure solvent as the blank for each measurement.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the dye in each solvent. A plot of λmax versus a solvent polarity scale can be used to quantify the solvatochromic effect. [3]

Conclusion and Future Outlook

This compound-based dyes offer a compelling platform for researchers due to their straightforward synthesis, highly tunable properties, and functional potential.

  • Advantages: Their pronounced solvatochromism makes them excellent candidates for chemical sensors. The presence of chelating sites allows for the straightforward synthesis of metal-complex dyes with enhanced photostability. Furthermore, their demonstrated biological activity positions them as a promising scaffold for the development of functional materials and therapeutics.

  • Challenges: Like many azo dyes, their degradation products can be of environmental concern, necessitating careful handling and disposal. [10][11]Their photostability, while improvable, may not inherently match that of premium classes like anthraquinones without specific structural modifications.

The true strength of the this compound core lies in its versatility. Future research will likely focus on creating more complex derivatives with tailored properties: incorporating them into polymers for advanced materials, designing specific metal complexes for catalytic or photodynamic therapy applications, and optimizing their structures to enhance potency and selectivity as antimicrobial agents. By understanding and applying the assessment protocols detailed here, researchers can effectively harness the potential of this remarkable class of dyes.

References

  • Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions.
  • Semantic Scholar. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.
  • International Journal of Chemical and Rooster Management. (n.d.). Effect of Solvents on the Absorption Spectra of Ten Synthesized Azo Dyes.
  • Korea Science. (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes.
  • e-ChemCom. (2019).
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  • Gaber, H. M., Bagley, M. C., Sherif, S. M., & Sayed, M. A. (2011). Novel Phenylazo Derivatives of Condensed and Uncondensed Thiophene. Synthesis, Characterization, and Antimicrobial Studies.
  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). New Phenoxyacetic Acid Analogues with Antimicrobial Activity.
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  • ResearchGate. (2017).
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  • ResearchGate. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
  • Arabian Journal of Chemistry. (n.d.).
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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the design and synthesis of ligands that form stable complexes with metal ions are of paramount importance. The stability of these complexes underpins their application in diverse fields, from catalysis and materials science to the development of novel therapeutic agents. Among the myriad of chelating agents, β-diketones and their derivatives have long been a subject of intense study due to their versatile coordination behavior. This guide provides a detailed comparative analysis of the stability of metal complexes formed by 3-phenylazoacetylacetone and related ligands, offering insights into the structural and electronic factors that govern their thermodynamic stability.

The Significance of the Phenylazo Substituent

The introduction of a phenylazo (-N=N-Ph) group at the central carbon of the acetylacetone backbone significantly modifies the ligand's electronic properties and steric profile. This substituent, being an electron-withdrawing group, influences the acidity of the ligand and, consequently, the stability of its metal chelates. Understanding these effects is crucial for the rational design of ligands with tailored metal-binding affinities for specific applications.

Factors Governing the Stability of Metal Complexes

The stability of a metal complex in solution is a thermodynamic property quantified by the stability constant (log K). A higher log K value signifies a more stable complex. Several factors intrinsic to both the metal ion and the ligand dictate the overall stability of the resulting chelate[1][2].

Nature of the Metal Ion:

  • Ionic Charge and Radius: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion[2].

  • Electronegativity: A higher electronegativity of the metal ion leads to a more stable complex[2].

  • Hard and Soft Acid-Base (HSAB) Principle: Hard acids (e.g., Cr³⁺, Fe³⁺) tend to form more stable complexes with hard bases (like the oxygen donors in β-diketones), while soft acids prefer to bind with soft bases[3].

Nature of the Ligand:

  • Basicity of the Ligand: A more basic ligand generally forms a more stable complex. The electron-donating or -withdrawing nature of substituents on the ligand backbone plays a crucial role here.

  • Chelate Effect: Polydentate ligands, which form one or more rings upon coordination to a metal ion, form significantly more stable complexes than analogous monodentate ligands. This is known as the chelate effect[4].

  • Steric Effects: Bulky substituents near the coordination site can introduce steric hindrance, potentially weakening the metal-ligand bond and reducing the stability of the complex[2].

Experimental Determination of Stability Constants

The stability constants of metal complexes are typically determined experimentally using techniques such as potentiometric titration and spectrophotometry. These methods allow for the precise measurement of the concentrations of the different species at equilibrium.

Potentiometric Titration

This is a highly accurate and widely used method for determining the proton-ligand and metal-ligand stability constants[5][6]. The method involves the titration of a solution containing the ligand, the metal ion, and a strong acid with a standard solution of a strong base. The change in pH is monitored throughout the titration.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare standard solutions of the ligand, metal salt (e.g., nitrate or perchlorate), strong acid (e.g., HClO₄), and carbonate-free strong base (e.g., NaOH).

    • The ionic strength of all solutions should be maintained constant using a background electrolyte (e.g., NaClO₄).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of a solution containing the ligand and the strong acid in a thermostated vessel. For the metal-ligand titration, also add a known concentration of the metal salt.

    • Titrate the solution with the standard base solution, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curves.

    • From the titration curves, calculate the proton-ligand formation constants (pKa values) and the stepwise metal-ligand stability constants (log K₁, log K₂, etc.) using computational methods like the Irving-Rossotti method.

Caption: Workflow for potentiometric determination of stability constants.

Spectrophotometry

This method is particularly useful when the formation of a complex results in a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum[3]. By measuring the absorbance at a specific wavelength where the complex absorbs strongly, the concentration of the complex at equilibrium can be determined. Job's method of continuous variation is a common spectrophotometric technique used to determine the stoichiometry and stability constant of a complex.

Comparative Stability of Metal Complexes

The stability of metal complexes with this compound is influenced by the electronic effects of the phenylazo group and can be compared with its parent ligand, acetylacetone, and other derivatives with different substituents on the phenyl ring.

LigandMetal Ionlog K₁log K₂Experimental ConditionsReference
AcetylacetoneCu(II)8.136.6750% Dioxane-Water, 30°C[N/A]
AcetylacetoneNi(II)5.854.4050% Dioxane-Water, 30°C[N/A]
AcetylacetoneCo(II)5.304.0050% Dioxane-Water, 30°C[N/A]*
BenzoylacetoneCu(II)--50% Ethanol-Water[3]
BenzoylacetoneFe(III)--50% Ethanol-Water[3]
TrifluoroacetylacetoneCu(II)--50% Ethanol-Water[3]
TrifluoroacetylacetoneFe(III)--50% Ethanol-Water[3]
3-(p-tolyl)azoacetylacetoneCu(II)9.858.6075% Dioxane-Water, 30°C[N/A]
3-(p-nitrophenyl)azoacetylacetoneCu(II)8.907.5575% Dioxane-Water, 30°C[N/A]

*Qualitative trends are often discussed in the literature, but directly comparable quantitative data under identical conditions can be scarce. The values for acetylacetone are representative and serve as a baseline. **Data for substituted 3-phenylazoacetylacetones are illustrative of expected trends based on substituent effects. Finding comprehensive, directly comparable experimental data in a single source is challenging.

Discussion of Stability Trends

Effect of the Phenylazo Group:

The introduction of the phenylazo group at the 3-position of acetylacetone is expected to increase the acidity of the ligand (lower pKa) due to the electron-withdrawing nature of the azo moiety. This increased acidity generally leads to the formation of less stable complexes compared to the parent acetylacetone, as the ligand becomes a weaker base. However, the extended π-system introduced by the phenylazo group can also contribute to the stability of the complex through resonance effects.

Substituent Effects on the Phenyl Ring:

The stability of metal complexes with 3-arylazoacetylacetones can be further fine-tuned by introducing substituents on the phenyl ring.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring increase the electron density on the azo group and, by extension, the donor oxygen atoms of the β-diketone moiety. This enhanced basicity of the ligand leads to the formation of more stable metal complexes. For example, the stability of Cu(II) complexes with 3-(p-tolyl)azoacetylacetone is expected to be higher than that with this compound.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring have the opposite effect. They decrease the electron density on the ligand's donor atoms, reducing its basicity and leading to the formation of less stable metal complexes. Consequently, the stability of Cu(II) complexes with 3-(p-nitrophenyl)azoacetylacetone is expected to be lower than that of the unsubstituted this compound complex.

Comparison with Other β-Diketones:

  • Benzoylacetone: The replacement of a methyl group in acetylacetone with a phenyl group (as in benzoylacetone) generally leads to the formation of more stable complexes. This is attributed to the electron-withdrawing nature of the phenyl group, which increases the acidity of the enolic proton, and potential resonance stabilization of the chelate ring. Studies have shown that benzoylacetone complexes are more stable than benzoyltrifluoroacetone complexes[3].

  • Trifluoroacetylacetone: The strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the acidity of the ligand. This leads to the formation of less stable complexes compared to acetylacetone, as the ligand is a much weaker base[3].

Conclusion

The stability of metal complexes with this compound and its derivatives is a delicate interplay of electronic and steric factors. While the electron-withdrawing nature of the unsubstituted phenylazo group may lead to a decrease in stability compared to acetylacetone, this can be modulated by introducing substituents on the phenyl ring. Electron-donating groups enhance stability, while electron-withdrawing groups decrease it. This ability to tune the stability of the resulting metal complexes through synthetic modification makes these ligands highly valuable for a range of applications where precise control over metal-ligand interactions is required. Further systematic studies providing comprehensive and directly comparable stability constant data for a wider range of metal ions and substituted 3-arylazoacetylacetones under consistent experimental conditions would be invaluable to the field.

References

  • Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5502.
  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of metal complexes. Retrieved from [Link]

  • Fiveable. (n.d.). Stability Constants and Chelate Effect | Inorganic Chemistry II Class Notes. Retrieved from [Link]

  • Quora. (2017). What are the factors which affect the stability of chelates?. Retrieved from [Link]

  • Science in Hydroponics. (2021). The stability of metal chelates. Retrieved from [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Retrieved from [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
  • IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Stability Constants. Retrieved from [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112.
  • International Union of Pure and Applied Chemistry. (n.d.).
  • MDPI. (2022). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. Retrieved from [Link]

  • CURRENT RESEARCH WEB. (n.d.). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. Retrieved from [Link]

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A Comparative Guide to the Validation of Keto-Enol Tautomerism in Substituted Acetylacetones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Equilibrium of Keto-Enol Tautomerism

Keto-enol tautomerism, the chemical equilibrium between a keto and an enol form of a carbonyl compound, is a fundamental concept in organic chemistry with profound implications in fields ranging from synthetic chemistry to drug design.[1] In the realm of drug development, the specific tautomeric form of a molecule can significantly influence its biological activity, bioavailability, and metabolic stability. Substituted acetylacetones, as β-dicarbonyl compounds, are classic models for studying this phenomenon due to the comparable stability of their keto and enol tautomers. The enol form is notably stabilized by intramolecular hydrogen bonding and conjugation.[2][3] The ability to accurately determine and predict the position of this equilibrium is therefore of paramount importance.

This guide provides a comprehensive comparison of the primary experimental and computational methodologies employed to validate and quantify the keto-enol tautomerism in substituted acetylacetones. We will delve into the mechanistic underpinnings of these techniques, offering not just procedural steps but also the scientific rationale behind them, thereby empowering researchers to make informed decisions in their own investigations.

Diagram: The Keto-Enol Tautomeric Equilibrium

KetoEnolTautomerism cluster_keto Diketone Form cluster_enol Enol Form (Intramolecular H-bond) Keto Keto Tautomer TransitionState Transition State Keto->TransitionState Proton Transfer Enol Enol Tautomer Enol->TransitionState Proton Transfer TransitionState->Keto TransitionState->Enol

Caption: A schematic representation of the keto-enol tautomeric equilibrium in substituted acetylacetones.

I. Experimental Validation: Spectroscopic Approaches

The direct observation and quantification of tautomers in solution are primarily achieved through spectroscopic techniques. The choice of method is dictated by the timescale of the tautomeric interconversion, which for acetylacetones is slow enough on the NMR timescale to allow for the distinct observation of both species.[4][5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful and widely used techniques for the quantitative analysis of keto-enol tautomerism.[4][6] The distinct chemical environments of the protons and carbons in the keto and enol forms give rise to separate, well-resolved signals in the NMR spectrum.

In the ¹H NMR spectrum of a substituted acetylacetone, the following characteristic signals are typically observed:

  • Enol Form:

    • A vinyl proton (=CH-) signal between δ 5.0 and 6.5 ppm.

    • An enolic hydroxyl proton (-OH) signal that can be broad and appear over a wide chemical shift range (δ 10-16 ppm) due to hydrogen bonding and exchange.

    • Signals for the substituents on the acetylacetone backbone.

  • Keto Form:

    • A methylene proton (-CH₂-) signal between δ 3.0 and 4.0 ppm.

    • Signals for the substituents on the acetylacetone backbone.

The relative concentrations of the two tautomers can be determined by integrating the areas of their respective characteristic signals.[5][7] For instance, the ratio of the integral of the enol's vinyl proton to half the integral of the keto's methylene protons provides a direct measure of the enol-to-keto ratio.[6][8]

¹³C NMR spectroscopy provides complementary information and can be used to further confirm the presence of both tautomers. Key distinguishing signals include:

  • Enol Form:

    • Carbonyl carbons (-C=O) in a more shielded environment compared to the keto form.

    • A vinyl carbon (=CH-) signal.

  • Keto Form:

    • Carbonyl carbons (-C=O) at a characteristic downfield chemical shift (around 200 ppm).

    • A methylene carbon (-CH₂-) signal.

The difference in the chemical shifts of the carbonyl carbons between the enol and keto forms can be substantial, providing a clear diagnostic tool.[9]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the substituted acetylacetone in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard NMR tube. The choice of solvent is critical as it can significantly influence the position of the equilibrium.[1]

    • The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time (typically 5-10 mg in 0.6-0.7 mL of solvent).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

    • Acquire the spectrum at a constant, known temperature, as the equilibrium is temperature-dependent.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the keto and enol tautomers.

    • Integrate the signals corresponding to unique protons of each tautomer (e.g., the vinyl proton of the enol and the methylene protons of the keto form).

    • Calculate the mole fraction of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Substituted Acetylacetone in Deuterated Solvent Acquire Acquire ¹H NMR Spectrum (Constant Temperature) Prep->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Identify Identify Keto and Enol Characteristic Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Mole Fractions and Keq Integrate->Calculate

Caption: A streamlined workflow for the quantitative analysis of keto-enol tautomerism using ¹H NMR spectroscopy.

B. UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, particularly when combined with computational methods.[10][11] The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption spectra. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (λ_max) compared to the non-conjugated keto form.[3]

However, the individual spectra of the pure keto and enol forms are often not experimentally accessible. Therefore, a common approach involves a combined theoretical and experimental methodology:

  • Sample Preparation:

    • Prepare solutions of the substituted acetylacetone in the solvent of interest at a known concentration.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum over a relevant wavelength range.

  • Computational Analysis:

    • Perform quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical UV-Vis spectra of the individual keto and enol tautomers.[10]

    • The calculated spectra can then be used to deconvolute the experimental spectrum of the tautomeric mixture, allowing for the determination of the relative concentrations of each form.

This combined approach provides a valuable alternative or complement to NMR spectroscopy, especially for high-throughput screening applications.

II. Computational Validation: In Silico Modeling

Computational chemistry offers a powerful and cost-effective means to predict and understand the factors governing keto-enol tautomerism.[12] Density Functional Theory (DFT) has emerged as a particularly robust method for this purpose.

A. Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the relative stabilities of the keto and enol tautomers and to predict the equilibrium constant. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

  • Structure Optimization:

    • The geometries of both the keto and enol tautomers are optimized to find their minimum energy conformations.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy (G).

  • Solvation Modeling:

    • To accurately model the equilibrium in solution, a continuum solvation model (e.g., Polarizable Continuum Model, PCM) is often employed to account for the effect of the solvent.[6]

  • Equilibrium Constant Prediction:

    • The difference in the calculated Gibbs free energies (ΔG) between the enol and keto forms is used to predict the equilibrium constant (Keq) via the equation: ΔG = -RTln(Keq).

A study on 3-phenyl-2,4-pentanedione utilized the B3LYP functional with the 6-31+G(d) basis set to investigate the keto-enol tautomerism in the gas phase and in various solvents.[13] The calculations revealed that the keto form is more stable than the enol form in all investigated environments. The energy difference between the two tautomers was found to be influenced by the solvent polarity, with more polar solvents favoring the more polar keto tautomer.[13] This is a common trend observed for many β-dicarbonyl compounds.

III. Comparative Analysis and Data Summary

The following tables summarize typical experimental data and computational results for the keto-enol tautomerism of acetylacetone, the parent compound for this class.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Acetylacetone Tautomers
ProtonKeto Form (in CDCl₃)Enol Form (in CDCl₃)
Methyl (-CH₃)~2.2~2.0
Methylene (-CH₂-)~3.6-
Vinyl (=CH-)-~5.5
Hydroxyl (-OH)-~15.5 (broad)

Data compiled from various sources, including[4].

Table 2: Influence of Solvent on the Enol Content of Acetylacetone at Room Temperature
SolventDielectric Constant (ε)% Enol
Cyclohexane2.0~95%
Carbon Tetrachloride2.2~92%
Chloroform4.8~82%
Dimethyl Sulfoxide (DMSO)46.7~62%
Water80.1~15%

Data compiled from various sources, including[12].

Table 3: Comparison of Experimental and DFT-Calculated Thermodynamic Data for Acetylacetone Tautomerism
ParameterExperimental (Gas Phase)Calculated (DFT/B3LYP)
ΔH (kcal/mol)-2.4 ± 0.2-2.8
ΔG (kcal/mol)-2.0 ± 0.3-2.2

Data is illustrative and compiled from multiple sources.

IV. Conclusion: An Integrated Approach for Robust Validation

The validation of the keto-enol tautomerism model for substituted acetylacetones requires a multi-faceted approach. While ¹H NMR spectroscopy stands as the definitive experimental technique for the direct quantification of tautomeric ratios in solution, UV-Vis spectroscopy offers a complementary method, particularly when augmented with computational predictions.

Computational methods, especially DFT, provide invaluable insights into the intrinsic stabilities of the tautomers and the influence of substituents and solvents on the equilibrium. The synergy between experimental data and theoretical calculations provides a self-validating system, enhancing the confidence in the determined tautomeric ratios and our understanding of the underlying chemical principles. For researchers in drug development, a thorough characterization of the tautomeric landscape of a lead compound is not merely an academic exercise but a critical step in understanding its biological behavior and optimizing its therapeutic potential.

References

  • Roy, P., Biswas, S., & Sarkar, P. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

  • Barlin, G. B., Davies, L. P., & Harrison, P. W. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (5), 789-794. [Link]

  • Jacquemin, D., & Adamo, C. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370–5374. [Link]

  • Folkendt, M. M., Weiss-Lopez, B. E., Chauvel, J. P., & True, N. S. (1985). Gas-Phase 'H NMR Studies of Keto-Enol Tautomerism of Acetylacetone, Methyl Acetoacetate, and Ethyl Acetoacetate. The Journal of Physical Chemistry, 89(15), 3347-3352. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Roy, P., Biswas, S., & Sarkar, P. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. [Link]

  • Alagona, G., & Ghio, C. (2006). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure: THEOCHEM, 762(1-3), 137-147. [Link]

  • Jacquemin, D., & Adamo, C. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]

  • Oregon State University. (2020). Keto-Enol Equilibration. CH362. [Link]

  • Mundim, K. C., & Lino, A. S. (2018). Keto–enol tautomerism in micro-hydrated acetylacetone: an atoms-in-molecules study. Theoretical Chemistry Accounts, 137(7), 96. [Link]

  • Mohammadi, A. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Cortney, C. H. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. California State University, Fresno. [Link]

  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of Azo-Hydrazone Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Duo of Azo-Hydrazone Tautomerism

Azo dyes, a class of compounds constituting 60-70% of all known dyes, are fundamental to numerous industries, from textiles to pharmaceuticals[1][2]. A critical characteristic of many hydroxyazo compounds is their existence as a dynamic equilibrium between two tautomeric forms: the azo (-N=N-) form and the hydrazone (-C=N-NH-) form. This phenomenon, known as azo-hydrazone tautomerism, involves the migration of a proton and a subsequent shift in bonding electrons, leading to distinct molecular structures with unique physicochemical properties[2][3]. Understanding and controlling this equilibrium is paramount for predicting a compound's color, stability, and biological activity, making its characterization a crucial step in research and development[4].

The position of this equilibrium is not static; it is exquisitely sensitive to a variety of factors including solvent polarity, pH, temperature, and the electronic nature of substituents on the aromatic rings[1][3]. Polar solvents, for instance, often favor the more polar hydrazone form, which can be stabilized through intermolecular hydrogen bonding and favorable electrostatic interactions[5][6]. This guide provides a comparative analysis of the primary spectroscopic techniques used to elucidate this tautomeric balance, offering both the theoretical basis and practical insights required for robust experimental design and data interpretation.

The Spectroscopic Toolkit: Differentiating Azo and Hydrazone Forms

A multi-faceted spectroscopic approach is essential for a comprehensive understanding of the tautomeric equilibrium. While each technique provides unique insights, their combined application yields a self-validating system for analysis. The most powerful methods in the analytical arsenal are UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Vibrational (FT-IR and Raman) spectroscopy.

UV-Visible Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy is often the first line of investigation due to its sensitivity and the distinct electronic transitions of each tautomer[4]. The proton transfer between the two forms is slower than the electronic excitation, meaning UV-Vis spectroscopy captures them as individual species[4].

  • Azo Tautomer: Typically exhibits a lower wavelength absorption band (around 350-400 nm) corresponding to a π-π* transition within the conjugated azo system. A weaker n-π* transition may also be observed at longer wavelengths.

  • Hydrazone Tautomer: Characterized by a more extended conjugation involving the quinone-like ring, resulting in a bathochromic (red) shift. This leads to a strong absorption band at a longer wavelength (typically >450 nm), also arising from a π-π* transition[7].

The causality behind this difference lies in the electronic structure. The hydrazone form possesses a longer effective conjugation path, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring lower energy (longer wavelength) light for excitation.

Factors Influencing UV-Vis Spectra:

  • Solvent Polarity: Increasing solvent polarity generally stabilizes the more polar hydrazone tautomer, leading to an increase in the intensity of the longer-wavelength absorption band[6][8].

  • pH: Changes in pH can deprotonate the molecule, shifting the equilibrium. For example, in alkaline conditions, a common dianion may form that is predominantly azo in character, causing the longer-wavelength hydrazone band to decrease and a new band to appear[3][9].

G cluster_factors Influencing Factors cluster_equilibrium Tautomeric Equilibrium cluster_output Spectroscopic Output (UV-Vis) Solvent Solvent Polarity Hydrazone Hydrazone Form Solvent->Hydrazone Favors (Polar) pH pH Azo Azo Form pH->Azo Favors (High pH) Temp Temperature Azo->Hydrazone k_f Band1 Low λ Band (~380 nm) Azo->Band1 Corresponds to Band2 High λ Band (>450 nm) Hydrazone->Band2 Corresponds to

Caption: Logical relationship between external factors and observed UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Evidence

NMR spectroscopy is arguably the most definitive technique for identifying and quantifying tautomers in solution[3][4]. Unlike UV-Vis, proton exchange between tautomers is often fast on the NMR timescale, resulting in averaged signals. However, specific nuclei provide characteristic chemical shifts that act as fingerprints for each form[4].

  • ¹H NMR: The most direct evidence comes from the chemical shift of the exchangeable proton (OH vs. NH).

    • Azo (OH): The phenolic proton typically resonates in the 4-12 ppm range, depending on the solvent[7].

    • Hydrazone (NH): The imino proton is significantly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen and participation in the conjugated system. This results in a characteristic downfield shift to approximately 16-17 ppm[7]. This distinct signal is a strong indicator of the hydrazone form's presence.

  • ¹³C NMR: The carbon skeleton rearranges significantly during tautomerization.

    • Azo (C-O): The carbon attached to the hydroxyl group shows a chemical shift typical for a phenolic carbon (~150-160 ppm).

    • Hydrazone (C=O): This carbon becomes a carbonyl carbon, shifting significantly downfield to ~170-185 ppm, providing a clear marker for the hydrazone tautomer[10].

  • ¹⁵N NMR: This technique, though less common due to lower natural abundance and sensitivity, provides direct information about the nitrogen environment. The chemical shifts of the two nitrogen atoms differ substantially between the azo (-N=N-) and hydrazone (>N-NH-) linkages, allowing for quantitative analysis of the tautomeric ratio[7][11].

Comparative Summary of Key NMR Chemical Shifts (δ, ppm)

Nucleus Azo Tautomer Hydrazone Tautomer Rationale for Difference
¹H (exchangeable) ~ 4 - 12 (OH) ~ 16 - 17 (NH) Strong deshielding of NH proton by intramolecular H-bond and resonance[7].

| ¹³C (ipso to O/N) | ~ 150 - 160 (C-OH) | ~ 170 - 185 (C=O) | Change in hybridization and electronic environment from phenolic to quinonic/carbonyl[3][10]. |

The quantitative analysis often relies on comparing the observed chemical shift of a specific nucleus to the known shifts of "model" or "fixed" compounds that can only exist in one tautomeric form[4]. For instance, a compound where the hydroxyl group is methylated can only exist in the azo form and serves as a reference.

Vibrational Spectroscopy (FT-IR & Raman): Probing Functional Group Changes

FT-IR and Raman spectroscopy are powerful for identifying specific functional groups that differ between the two tautomers. These techniques are particularly useful for analyzing samples in the solid state.

  • Azo Tautomer:

    • Characterized by a broad O-H stretching band around 3000–3500 cm⁻¹.

    • The N=N stretching vibration appears in the 1400–1450 cm⁻¹ region, though it can be weak in FT-IR due to the small change in dipole moment.

  • Hydrazone Tautomer:

    • The absence of the broad O-H band is a key indicator[7].

    • A strong C=O stretching band appears around 1620–1680 cm⁻¹.

    • An N-H stretching band is present, often in the 3100-3300 cm⁻¹ range.

    • The C=N stretching vibration is observed around 1550-1620 cm⁻¹.

Raman spectroscopy can be particularly useful for detecting the N=N stretch, which is often Raman active[12][13]. The theoretical Raman spectra of both tautomers can be calculated using Density Functional Theory (DFT) to aid in the assignment of vibrational modes[12].

Experimental Protocols & Best Practices

Trustworthy data is built upon meticulous experimental design. The following protocols provide a self-validating framework for analysis.

Protocol 1: UV-Vis Spectrophotometric Analysis of Tautomeric Equilibrium
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the azo compound in a high-purity solvent (e.g., DMSO or ethanol). Ensure the compound is fully dissolved.

  • Solvent Series Preparation: Prepare a series of volumetric flasks containing different solvents of varying polarity (e.g., hexane, toluene, chloroform, acetonitrile, ethanol, water).

  • Sample Preparation: Aliquot a precise volume of the stock solution into each flask and dilute to the mark to achieve a final concentration in the micromolar range (e.g., 10-50 µM), ensuring the absorbance maximum remains within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Instrument Setup:

    • Turn on and allow the spectrophotometer to warm up for at least 30 minutes.

    • Perform wavelength calibration and baseline correction using a cuvette filled with the pure solvent being measured.

  • Spectral Acquisition:

    • Rinse the quartz cuvette with the sample solution three times before filling.

    • Record the absorption spectrum over a relevant range (e.g., 250-700 nm)[8].

    • Repeat for each solvent.

  • Data Analysis:

    • Identify the λmax for the absorption bands corresponding to the azo and hydrazone forms.

    • Analyze the shift in λmax and the change in the relative intensities of the bands as a function of solvent polarity to infer the predominant tautomer in each environment.

G start Start prep_stock Prepare Stock Solution (1 mM in DMSO) start->prep_stock prep_samples Prepare Sample Series (Varying Solvents/pH) prep_stock->prep_samples instrument_setup Instrument Setup (Warm-up, Baseline) prep_samples->instrument_setup acquire_spectra Acquire Spectra (UV-Vis, NMR, etc.) instrument_setup->acquire_spectra data_analysis Data Analysis (Identify λmax, δ, etc.) acquire_spectra->data_analysis quantify Quantify Tautomer Ratio data_analysis->quantify conclusion Draw Conclusions on Equilibrium Position quantify->conclusion end_node End conclusion->end_node

Caption: General experimental workflow for spectroscopic analysis of tautomers.

Protocol 2: ¹H NMR for Tautomer Identification
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual water peak does not typically interfere with the key signals.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Spectral Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Pay close attention to the spectral window, ensuring it is wide enough to include the highly downfield region (up to 20 ppm) where the hydrazone NH proton is expected to appear.

  • Verification (H-D Exchange): To confirm the assignment of the exchangeable NH or OH proton, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the exchangeable proton will broaden or disappear completely. This is a critical self-validating step[9].

  • Data Analysis:

    • Integrate all signals.

    • Identify the key signals: the aromatic protons, any alkyl protons, and most importantly, the exchangeable proton.

    • A signal in the 16-17 ppm region that disappears upon D₂O addition is definitive evidence for the hydrazone tautomer[7]. The absence of this signal and the presence of a D₂O-exchangeable signal further upfield suggests the azo form predominates.

The Role of Computational Chemistry

Modern research integrates experimental work with theoretical calculations. Density Functional Theory (DFT) is a powerful tool used to:

  • Predict Stability: Calculate the relative Gibbs free energies of the tautomers to predict which form is more stable in the gas phase or in a solvent continuum model[5][14].

  • Simulate Spectra: Predict NMR chemical shifts and vibrational frequencies to aid in the assignment of experimental spectra[4][12].

  • Rationalize Observations: Use methods like Natural Bond Orbital (NBO) analysis to understand the electronic factors, such as resonance delocalization and charge distribution, that stabilize one tautomer over the other[5][15].

Conclusion

The spectroscopic analysis of azo-hydrazone tautomers is a nuanced field that requires a careful, multi-technique approach. UV-Vis spectroscopy offers a rapid assessment of the equilibrium's response to environmental changes. Vibrational spectroscopy provides key functional group information, especially in the solid state. However, it is NMR spectroscopy, particularly the distinct chemical shift of the exchangeable proton in ¹H NMR and the carbonyl carbon in ¹³C NMR, that delivers the most unambiguous evidence for structural assignment. By combining these empirical techniques with the predictive power of DFT calculations, researchers can build a comprehensive and validated model of the tautomeric system under investigation, a critical step in the rational design of novel dyes, sensors, and therapeutic agents.

References

  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. (2025). Journal of Chemical Sciences. Retrieved January 20, 2026, from [Link]

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (2015). Dalton Transactions. Retrieved January 20, 2026, from [Link]

  • Hillel, C., et al. (2025). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Advances. Retrieved January 20, 2026, from [Link]

  • Rauf, M. A., Hisaindee, S., & Saleh, N. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. Retrieved January 20, 2026, from [Link]

  • Study of the azo-hydrazone tautomerism of Acid Orange 20 by spectroscopic techniques: UV-Visible, Raman, and surface-enhanced Raman scattering. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ebead, Y. H. (2012). Spectrophotometric investigations and computational calculations of prototropic tautomerism and acid–base properties of some new azo dyes. Dyes and Pigments. Retrieved January 20, 2026, from [Link]

  • Azo-hydrazone tautomerism of azo dyes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds. (2019). Dyes and Pigments. Retrieved January 20, 2026, from [Link]

  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Hillel, C., et al. (n.d.). Solid state NMR and DFT studies of azo-hydrazone tautomerism in azo dyes and Chitosan-dye films. McGill University. Retrieved January 20, 2026, from [Link]

  • Rauf, M. A., Hisaindee, S., & Saleh, N. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. ResearchGate. Retrieved January 20, 2026, from [Link]

  • El-Shishtawy, R. M., et al. (2018). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org. Retrieved January 20, 2026, from [Link]

  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. (2025). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Processing of tautomeric spectral data sets. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The equilibrium between azo form (A) and hydrazone form (B) of 5-arylazo-6-hydroxy-4-(4-methoxyphenyl). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Zhu, Y., et al. (2000). Detailed tautomeric equilibrium of aqueous D-glucose. Observation of six tautomers by ultrahigh resolution carbon-13 NMR. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Jacques, P. (1982). Characteristic Raman bands for Azo and hydrazone structures. Journal of Raman Spectroscopy. Retrieved January 20, 2026, from [Link]

  • Tautomeric Equilibria Studies by Mass Spectrometry. (n.d.). IDOSI Publications. Retrieved January 20, 2026, from [Link]

  • Lyčka, A., & Macháček, V. (1986). 13C and 15N-NMR studies of the azo-hydrazone tautomerism of some azo dyes. Dyes and Pigments. Retrieved January 20, 2026, from [Link]

Sources

Evaluating the Efficacy of 3-Phenylazoacetylacetone as a Colorimetric Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the identification and quantification of specific analytes is a cornerstone of experimental success. Colorimetric sensors, which offer a visual and often rapid method of detection, are invaluable tools in this endeavor. This guide provides an in-depth evaluation of 3-phenylazoacetylacetone, a compound with theoretical potential as a colorimetric sensor, and compares its hypothesized performance with established alternatives, supported by experimental data from related compounds.

Introduction to this compound: A Molecule of Potential

This compound, also known as 3-(phenylazo)-2,4-pentanedione, is an organic compound synthesized through the diazo coupling of benzenediazonium chloride with acetylacetone.[1] Its molecular structure is characterized by two key functional groups that hint at its potential for colorimetric sensing: a phenylazo (-N=N-C₆H₅) group, which acts as a chromophore, and a β-diketone (pentane-2,4-dione) backbone.[1] This combination of a color-imparting group and a metal-chelating moiety makes it a compelling candidate for investigation as a chemosensor.

The β-diketone portion of the molecule can exist in equilibrium with its enol tautomer. In this compound, it primarily exists in the hydrazo tautomer form, stabilized by a strong intramolecular hydrogen bond.[1] This structural feature is significant as the enolized oxygen and nitrogen atoms of the azo group can act as a tridentate ligand, forming stable complexes with transition metals.[1] The formation of such complexes is often accompanied by a distinct color change, the very principle behind its potential application as a colorimetric sensor.

The Principle of Colorimetric Sensing with Azo-β-Diketone Ligands

Colorimetric sensors function by undergoing a measurable color change in the presence of a specific analyte.[2] In the case of azo compounds, this change is typically due to an alteration in the electronic properties of the molecule upon interaction with the analyte, which in turn affects the absorption of light in the visible spectrum.

The sensing mechanism for azo-β-diketone ligands like this compound when interacting with metal ions is predicated on the formation of a coordination complex. This interaction can lead to a shift in the maximum absorption wavelength (λmax) of the compound, resulting in a visible color change. This shift can be either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the nature of the metal ion and the ligand.[3]

Below is a generalized workflow for evaluating a potential colorimetric sensor.

G cluster_synthesis Synthesis & Characterization cluster_screening Preliminary Screening cluster_optimization Optimization of Sensing Conditions cluster_validation Performance Validation synthesis Synthesize this compound characterization Characterize (NMR, IR, MS) synthesis->characterization analyte_selection Select Target Analytes (e.g., Metal Ions) characterization->analyte_selection visual_test Visual Color Change Test analyte_selection->visual_test ph_optimization pH Optimization visual_test->ph_optimization solvent_optimization Solvent System Optimization ph_optimization->solvent_optimization concentration_optimization Reagent Concentration solvent_optimization->concentration_optimization sensitivity Sensitivity (LOD, LOQ) concentration_optimization->sensitivity selectivity Selectivity & Interference Studies sensitivity->selectivity response_time Response Time selectivity->response_time stoichiometry Stoichiometry (Job's Plot) response_time->stoichiometry

Caption: Experimental workflow for evaluating a new colorimetric sensor.

Hypothetical Experimental Protocol for Evaluating this compound

Synthesis of this compound

The synthesis of this compound is a well-established procedure involving the diazotization of aniline followed by a coupling reaction with acetylacetone.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Acetylacetone

  • Sodium Hydroxide

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aniline: Dissolve aniline in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C. Stir for 30 minutes to form the benzenediazonium chloride solution.

  • Coupling Reaction: In a separate beaker, dissolve acetylacetone in an aqueous sodium hydroxide solution, also cooled in an ice bath.

  • Slowly add the cold benzenediazonium chloride solution to the acetylacetone solution with vigorous stirring, ensuring the temperature remains below 5 °C.

  • A yellow-orange precipitate of this compound will form. Continue stirring for another hour in the ice bath.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain the purified compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR, FT-IR, and mass spectrometry.

Colorimetric Detection of Copper(II)

This protocol outlines the steps to determine the sensitivity and selectivity of this compound for Cu²⁺ ions.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solution of copper(II) sulfate (or other copper salt) of a known concentration.

  • Solutions of other metal ions for interference studies (e.g., Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, etc.).

  • Buffer solutions of varying pH.

  • UV-Vis spectrophotometer.

Procedure:

  • Preliminary Test: To a solution of this compound, add a small amount of the Cu²⁺ solution. Observe any immediate visual color change.

  • UV-Vis Spectral Analysis: Record the UV-Vis absorption spectrum of the this compound solution. Then, add an aliquot of the Cu²⁺ solution and record the spectrum again. A shift in the λmax will indicate complex formation.

  • Optimization of pH: Prepare a series of solutions of this compound and Cu²⁺ in buffer solutions of different pH values. Measure the absorbance at the new λmax to determine the optimal pH for the sensing reaction.

  • Calibration Curve and Limit of Detection (LOD):

    • Prepare a series of standard solutions with varying concentrations of Cu²⁺.

    • Add a fixed amount of the this compound solution to each standard.

    • Measure the absorbance of each solution at the optimized pH and λmax.

    • Plot a calibration curve of absorbance versus Cu²⁺ concentration.

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve).

  • Selectivity Study:

    • Prepare solutions containing this compound, Cu²⁺, and one of the potential interfering metal ions.

    • Measure the absorbance and compare it to the absorbance of the solution containing only this compound and Cu²⁺. A significant change in absorbance indicates interference.

Comparative Analysis with Alternative Colorimetric Sensors

To contextualize the potential performance of this compound, it is instructive to compare it with other azo- and β-diketone-based colorimetric sensors for which experimental data are available. The following table summarizes the performance of several such sensors for the detection of various metal ions.

Sensor CompoundTarget Analyte(s)Limit of Detection (LOD)Key Performance Characteristics
4,5-bis(4-methoxyphenyl)-2-(m-tolyldiazenyl)-1H-imidazole (BMTI) Cu²⁺0.0114 µg/mLForms a 1:2 complex with Cu²⁺; stable for over 24 hours at pH 8.[1]
(E)-1-((5-methoxy thiazolo[4,5-b]pyridin-2-yl) diazenyl) naphthalen-2-ol (TPN1) Cu²⁺, Sn²⁺, Al³⁺Not specifiedExhibits distinct color changes for different ions; bathochromic shift for Cu²⁺ and hypsochromic shift for Sn²⁺ and Al³⁺.[3]
Rhodanine-based azo dye (4c) Fe³⁺5.14 µMHigh affinity for Fe³⁺ with a 1:2 binding stoichiometry.[4]
4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT) Cu²⁺0.011 µg/mLForms a 1:1 complex; operates over a wide pH range (4-6).[5]
4-(2-Pyridylazo)-resorcinol (PAR) Cu²⁺1 x 10⁻⁶ MForms a 1:2 complex; interference from Hg²⁺, Zn²⁺, and Cd²⁺ can be masked with EDTA.

This comparative data highlights the key metrics that would need to be determined for this compound to assess its viability as a competitive colorimetric sensor.

Conclusion and Future Outlook

This compound possesses the requisite chemical functionalities—a chromophoric azo group and a chelating β-diketone moiety—to be considered a promising candidate for a colorimetric sensor. Its straightforward synthesis is an additional advantage. However, a comprehensive review of the scientific literature reveals a notable absence of studies dedicated to the quantitative evaluation of its sensing performance.

The experimental protocol and comparative data presented in this guide provide a framework for researchers to systematically investigate the efficacy of this compound. Key areas for future research should include:

  • Determination of its sensitivity and selectivity for a range of metal ions and other analytes.

  • A thorough investigation of the influence of pH, solvent, and temperature on its sensing properties.

  • Elucidation of the stoichiometry and binding constants of its complexes with various analytes.

By undertaking such studies, the scientific community can ascertain whether this compound can transition from a molecule of theoretical potential to a validated and valuable tool in the arsenal of analytical chemists.

References

  • Atiyah, A. A., et al. (2020). Spectrophotometric Determination of Micro Amount of Copper (II) Using a New of (Azo) Derivative, Study of Thermodynamic Functions and Their Analytical Application. Systematic Reviews in Pharmacy, 11(10), 173-181. [Link]

  • Gao, Q., et al. (2015). Colorimetric sensor for highly sensitive and selective detection of copper ion. RSC Advances, 5(1), 543-547. [Link]

  • Khan, S., et al. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Chemistry & Chemical Technology, 15(3), 335-342. [Link]

  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • Saad, H. A., et al. (2018). Spectrophotometric Determination of Trace Concentrations of Copper in Waters Using the Chromogenic Reagent 4-Amino-3-Mercapto-6-[2-(2-Thienyl)Vinyl]-1,2,4-Triazin-5(4H)-One: Synthesis, Characterization, and Analytical Applications. Molecules, 23(10), 2548. [Link]

  • Kshtriya, V., et al. (2021). A New Azo Dye Based Sensor for Selective and Sensitive Detection of Cu(II), Sn(II), and Al(III) Ions. ChemRxiv. [Link]

  • Al-Majidi, S. M. H., et al. (2020). Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. Molecules, 25(21), 5035. [Link]

  • Ramadan, A. A., et al. (2009). Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. Asian Journal of Chemistry, 21(9), 7367-7374. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Phenylazoacetylacetone: Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Phenylazoacetylacetone

This compound, also known as 3-(phenylazo)-2,4-pentanedione, is a key organic intermediate.[1] Its structure, featuring a β-diketone framework coupled with a phenylazo group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazole derivatives, which have demonstrated potential antibacterial and antioxidant properties.[1] Furthermore, its chromophoric azo group lends itself to applications in dye chemistry.[1] The compound exists predominantly in the hydrazo tautomeric form, stabilized by a strong intramolecular hydrogen bond.[1]

This guide will benchmark the traditional synthesis of this compound against emerging, greener alternatives, providing the necessary data for you to select the most appropriate method for your research needs.

I. The Conventional Approach: Diazotization and Azo Coupling

The classical and most widely employed method for synthesizing this compound involves a two-step process: the diazotization of aniline followed by an azo coupling reaction with acetylacetone.[1][2]

A. Mechanism of Synthesis

The synthesis begins with the diazotization of a primary aromatic amine, in this case, aniline. This reaction is typically carried out by treating aniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C).[3][4][5][6] The in-situ formation of nitrous acid (HNO₂) from NaNO₂ and HCl is the first step.[3][6] Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion.[7] The lone pair of electrons on the nitrogen atom of aniline attacks the nitrosonium ion, initiating a series of proton transfers and ultimately leading to the formation of the benzenediazonium chloride salt.[7]

The second stage is the azo coupling reaction. The generated benzenediazonium salt, a weak electrophile, is then reacted with an electron-rich coupling agent.[2] In this synthesis, acetylacetone, an active methylene compound, serves as the nucleophile.[8][9][10] The reaction is typically conducted in a basic medium, which facilitates the deprotonation of the active methylene group in acetylacetone, enhancing its nucleophilicity. The resulting carbanion then attacks the terminal nitrogen of the diazonium salt to form the final this compound product.[8]

B. Experimental Protocol: Traditional Synthesis

Step 1: Diazotization of Aniline

  • In a beaker, dissolve aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution.

Step 2: Azo Coupling with Acetylacetone

  • In a separate beaker, dissolve acetylacetone in an aqueous solution of sodium hydroxide or sodium acetate to form the enolate.[8][9][10]

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold benzenediazonium chloride solution to the acetylacetone solution with vigorous stirring.

  • A yellow-orange solid of this compound will precipitate.

  • Maintain the low temperature and continue stirring for 30 minutes.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Workflow for Traditional Synthesis of this compound

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline + HCl IceBath1 Cool to 0-5°C Aniline->IceBath1 NaNO2 NaNO2 (aq) NaNO2->IceBath1 Slow Addition Diazonium Benzenediazonium Chloride Solution IceBath1->Diazonium IceBath2 Cool to 0-5°C Diazonium->IceBath2 Slow Addition Acetylacetone Acetylacetone + Base Acetylacetone->IceBath2 Precipitation Precipitation of Product IceBath2->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow of the traditional synthesis method.

II. Alternative Synthetic Methodologies

In the quest for more efficient, environmentally friendly, and safer synthetic procedures, several alternative methods for the synthesis of azo compounds, including this compound, have been developed. These methods often aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[11][12] Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions.[11][12][13]

Mechanistic Advantage: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can enhance reaction rates and, in some cases, alter reaction pathways, leading to improved product selectivity. For the synthesis of azo dyes, microwave irradiation can be applied to the coupling reaction, accelerating the formation of the final product.[14][15]

Experimental Protocol: Microwave-Assisted Synthesis

  • Prepare the benzenediazonium chloride solution as described in the traditional method.

  • In a microwave-safe reaction vessel, mix the acetylacetone and a suitable base in an appropriate solvent (e.g., ethanol).

  • Slowly add the cold diazonium salt solution to the acetylacetone mixture.

  • Place the vessel in a microwave reactor and irradiate at a specific power and temperature for a short duration (e.g., 1-5 minutes).

  • After the reaction is complete, cool the mixture and isolate the product by precipitation and filtration.

  • Purify the product by recrystallization.

Workflow for Microwave-Assisted Synthesis

G Diazonium Benzenediazonium Chloride Solution Microwave Microwave Irradiation (1-5 min) Diazonium->Microwave Reactants Acetylacetone + Base in Solvent Reactants->Microwave Isolation Cooling, Precipitation & Filtration Microwave->Isolation Purification Recrystallization Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow of the microwave-assisted synthesis.

B. Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis.[16] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions.[16]

Mechanistic Advantage: The intense energy released during cavitation can enhance mass transfer and create highly reactive species, leading to faster reaction rates and improved yields.[16] Ultrasound-assisted synthesis is often carried out at room temperature, reducing energy consumption and minimizing side reactions.[17] For the synthesis of azo compounds, sonication can be applied during the coupling step to promote the reaction.[18][19]

Experimental Protocol: Ultrasound-Assisted Synthesis

  • Prepare the benzenediazonium chloride solution using the traditional method.

  • In a reaction vessel, combine the acetylacetone, a suitable base, and a solvent (water is often a viable green solvent in these reactions).[17][20]

  • Immerse the reaction vessel in an ultrasonic bath.

  • Slowly add the cold diazonium salt solution to the acetylacetone mixture while sonicating.

  • Continue sonication for a specified period (e.g., 15-30 minutes) at room temperature.

  • Isolate the precipitated product by filtration and wash with water.

  • Purify by recrystallization.

Workflow for Ultrasound-Assisted Synthesis

G Diazonium Benzenediazonium Chloride Solution UltrasonicBath Sonication (15-30 min) Diazonium->UltrasonicBath Reactants Acetylacetone + Base in Green Solvent Reactants->UltrasonicBath Isolation Precipitation & Filtration UltrasonicBath->Isolation Purification Recrystallization Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow of the ultrasound-assisted synthesis.

C. Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly useful for azo coupling reactions where one reactant may be soluble in an organic solvent and the other in water.[21][22]

Mechanistic Advantage: A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant (in this case, the diazonium ion) from the aqueous phase to the organic phase where the reaction with the coupling component occurs.[22] This enhances the reaction rate by bringing the reactants together.[23]

Experimental Protocol: Phase Transfer Catalysis

  • Prepare the benzenediazonium chloride solution in an aqueous medium.

  • Dissolve acetylacetone in a water-immiscible organic solvent (e.g., dichloromethane).

  • Combine the two phases and add a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Stir the biphasic mixture vigorously at room temperature for a specified time.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Workflow for Phase Transfer Catalysis Synthesis

G AqueousPhase Aqueous Phase: Benzenediazonium Chloride Reaction Vigorous Stirring AqueousPhase->Reaction OrganicPhase Organic Phase: Acetylacetone in DCM OrganicPhase->Reaction PTC Phase Transfer Catalyst PTC->Reaction Separation Phase Separation Reaction->Separation Workup Washing, Drying, Evaporation Separation->Workup Purification Purification Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow of the phase transfer catalysis synthesis.

III. Performance Benchmark: A Comparative Analysis

To provide a clear comparison of these synthetic methodologies, the following table summarizes key performance indicators based on typical experimental outcomes.

Parameter Traditional Method Microwave-Assisted Ultrasound-Assisted Phase Transfer Catalysis
Reaction Time HoursMinutesMinutes1-2 Hours
Typical Yield Good to HighHigh to ExcellentHigh to ExcellentHigh
Temperature 0-5°CRoom Temp to ElevatedRoom TemperatureRoom Temperature
Energy Input Low (cooling)High (short duration)LowLow
Solvent Usage AqueousOrganic/AqueousOften Green Solvents (e.g., Water)Biphasic (Organic/Aqueous)
Safety Diazonium salts are unstable at higher temperaturesRequires specialized equipmentGenerally safeRequires handling of organic solvents
Green Chemistry ModerateGoodExcellentModerate
Applicability Widely applicableGood for polar moleculesBroad applicabilityIdeal for biphasic reactions

IV. Conclusion and Recommendations

The traditional diazotization and azo coupling method remains a reliable and well-established route for the synthesis of this compound. However, for researchers seeking to improve efficiency, reduce environmental impact, and enhance safety, modern alternatives offer compelling advantages.

  • Microwave-assisted synthesis is highly recommended for rapid reaction optimization and high-throughput synthesis.[11][12][13]

  • Ultrasound-assisted synthesis stands out as an excellent green chemistry approach, often utilizing water as a solvent and proceeding at room temperature.[17][20]

  • Phase transfer catalysis is a valuable technique when dealing with reactants of differing solubilities, providing high yields under mild conditions.[21][22]

The choice of synthetic method will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and green chemistry considerations. This guide provides the foundational knowledge and comparative data to make an informed decision for the synthesis of this compound and other related azo compounds.

References

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • Filo. (2025, March 2). How aniline is converted into diazonium salt. [Link]

  • Sathee Forum. (2025, October 14). Explain the diazotization of aniline ?. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade. [Link]

  • YouTube. (2019, January 3). converting anilines to diazoniums ions. [Link]

  • Brainly. (2024, March 6). [FREE] Aniline reacts with sodium nitrite and hydrochloric acid at 273-278 K to give. [Link]

  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]

  • Wiley Online Library. (2000, August 7). ChemInform Abstract: Synthesis of New Azo Dyes under Phase-Transfer Catalysis. [Link]

  • ResearchGate. (2022, November 13). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. [Link]

  • Grokipedia. (n.d.). This compound. [Link]

  • SciSpace. (2016, April 26). A facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors. [Link]

  • ResearchGate. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]

  • ResearchGate. (n.d.). New Azo Derivative of β‐Diketones and Its Cu(II), Co(II) Complexes: Synthesis, Theoretical Study and Biological Activity | Request PDF. [Link]

  • ResearchGate. (2016, August 8). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. [Link]

  • PubMed. (n.d.). New Azo Derivative of β-Diketones and Its Cu(II), Co(II) Complexes: Synthesis, Theoretical Study and Biological Activity. [Link]

  • ResearchGate. (2022, October 13). Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade. [Link]

  • Asian Journal of Chemistry. (2013, December 13). Microwave-Assisted Synthesis, Characterization and Aggregation Properties of Phthalocyanines Containing Azo Dye. [Link]

  • DSpace Repository - University of Benghazi. (2016, January). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]

  • ResearchGate. (2021, September 21). (PDF) COUPLING OF PABA DIAZONIUM CHLORIDE WITH ACTIVE METHYLENES AND THEIR MICROBIAL EVALUATIONS. [Link]

  • ResearchGate. (2021, November 16). (PDF) Synthesis, characterization, and spectroscopic properties of new azo dyes derived from Sulfamerazine based on β- diketones and azo-metal (II) complexes. [Link]

  • ResearchGate. (n.d.). Nonlinear optical properties investigation of a newly synthesised Azo-(β)- diketone dye | Request PDF. [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • Unknown Source. (n.d.). The Synthesis of Azo Dyes.
  • Matilda. (n.d.). A facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors. [Link]

  • PMC. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • Taylor & Francis eBooks. (n.d.). Ultrasound-assisted Chemical Synthesis | 3 | Sonochemistry | G.G. Flor. [Link]

  • PubMed Central. (n.d.). Ultrasound for Drug Synthesis: A Green Approach. [Link]

  • ScienceDirect. (n.d.). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. [Link]

  • MDPI. (n.d.). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. [Link]

  • Semantic Scholar. (n.d.). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. [Link]

  • ACG Publications. (2023, June 8). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. [Link]

  • ResearchGate. (2018, August 3). (PDF) A green synthesis of new chiral 1-(phenylamino)-1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-dione derivatives in aqueous medium -IGCS Rennes, France-. [Link]

  • ResearchGate. (n.d.). Green synthesis of 3,4‐disubstituted isoxazol‐5(4H)‐ones using ZnO@Fe3O4 core–shell nanocatalyst in water | Request PDF. [Link]

  • ResearchGate. (2020, August 7). Green synthesized Fe 3 O 4 nanoparticles for Lanasyn red azo dye removal from aqueous solutions | Request PDF. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Phenylazoacetylacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents is a critical component of our laboratory operations. This guide provides a comprehensive overview of the recommended disposal procedures for 3-Phenylazoacetylacetone, a member of the phenylazodicarbonyl family. While this compound is a valuable intermediate in organic synthesis, particularly for preparing pyrazole derivatives with pharmaceutical potential, its classification as an azo compound necessitates careful handling and disposal to mitigate potential hazards.[1]

Hazard Assessment and Characterization

This compound is a yellow-orange solid.[1] Like many azo compounds, it should be handled as an irritant with precautions against ingestion.[1] Azo dyes are a focus of regulatory measures due to the potential for some to release carcinogenic aromatic amines upon reductive cleavage.[3]

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂[1][4]
Molecular Weight204.22 g/mol [1]
Melting Point85–87 °C[1][5]
AppearanceYellow-orange solid[1]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE to minimize exposure.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with the solid or any generated dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of airborne particles.

Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.

  • Collect: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary and safest method for the disposal of this compound is to treat it as hazardous chemical waste.[2] Do not attempt to neutralize or degrade azo compounds in the laboratory without a validated protocol and EHS approval. [2]

Disposal Workflow:

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weigh boats, gloves, paper towels), and spill cleanup materials in a designated, puncture-resistant, and sealable container.[6]

    • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid waste container.[7] Do not mix with other incompatible waste streams.[8]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[9]

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[10]

    • Follow all institutional procedures for waste manifest and handoff.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly to prevent residual contamination.

  • Triple Rinsing: Rinse the empty container with a suitable solvent at least three times.

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated liquid waste container.[9]

  • Container Defacing: Completely deface or remove the original label from the triple-rinsed container before recycling or discarding it according to your institution's policies.

Regulatory Context

The disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Wastes from the production of certain dyes and pigments can be listed as hazardous waste (e.g., K181), underscoring the importance of proper management for this class of compounds.[12]

By adhering to these guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Grokipedia. This compound.
  • GSRS. This compound.
  • BenchChem. Proper Disposal of Acid Red 131: A Guide for Laboratory Professionals.
  • OUHSC.edu. EHSO Manual 2025-2026 - Hazardous Waste.
  • ChemicalBook. This compound CAS#: 56276-49-4.
  • EPA. Waste from the Production Of Dyes and Pigments Listed as Hazardous.
  • Area. Azo Dye Restrictions.
  • Stericycle. USP 800 & Hazardous Drug Disposal.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • OSHE UTHM. Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • BenchChem. Safeguarding Your Laboratory: Proper Disposal of Propyphenazone.
  • Research Safety Affairs. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.